Aziridine;2-(chloromethyl)oxirane
Description
Structure
2D Structure
Properties
CAS No. |
68307-89-1 |
|---|---|
Molecular Formula |
C5H10ClNO |
Molecular Weight |
135.59 g/mol |
IUPAC Name |
aziridine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C3H5ClO.C2H5N/c4-1-3-2-5-3;1-2-3-1/h3H,1-2H2;3H,1-2H2 |
InChI Key |
RZEOGCQQWUAKHM-UHFFFAOYSA-N |
SMILES |
C1CN1.C1C(O1)CCl |
Canonical SMILES |
C1CN1.C1C(O1)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanisms of Aziridine and 2-(Chloromethyl)oxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of two highly reactive electrophilic compounds, aziridine and 2-(chloromethyl)oxirane (commonly known as epichlorohydrin), with various nucleophiles. Understanding these mechanisms is crucial for the strategic design and synthesis of a wide array of functionalized molecules, particularly in the realm of pharmaceuticals and materials science. This document details the underlying principles governing these reactions, presents quantitative data for comparative analysis, outlines detailed experimental protocols, and provides visual representations of the key reaction pathways and workflows.
Reaction Mechanisms of Aziridine with Nucleophiles
Aziridines, three-membered heterocyclic amines, are valuable synthetic intermediates due to the high ring strain of their structure, which facilitates ring-opening reactions with a variety of nucleophiles. The regioselectivity and stereochemistry of these reactions are highly dependent on the substitution pattern of the aziridine ring and the reaction conditions.
The ring-opening of aziridines can proceed through two primary mechanistic pathways: an SN2-type mechanism and an SN1-type mechanism. The operative mechanism is largely influenced by the nature of the substituent on the aziridine nitrogen and the acidity of the reaction medium.
SN2-type Mechanism: In neutral or basic conditions, the ring-opening of aziridines typically follows an SN2 pathway. The nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to a concerted bond-breaking of the C-N bond and inversion of stereochemistry at the site of attack. For asymmetrically substituted aziridines, the nucleophilic attack generally occurs at the less sterically hindered carbon atom.
SN1-type Mechanism: Under acidic conditions, the aziridine nitrogen is protonated, forming a highly strained aziridinium ion. This activation enhances the electrophilicity of the ring carbons. For aziridines with substituents that can stabilize a positive charge (e.g., tertiary or benzylic carbons), the reaction can proceed through an SN1-like mechanism. In this case, the C-N bond to the more substituted carbon breaks first to form a carbocation intermediate, which is then attacked by the nucleophile. This pathway often leads to a mixture of stereoisomers and the nucleophilic attack occurs at the more substituted carbon.
The presence of an electron-withdrawing group on the aziridine nitrogen (e.g., a tosyl or acyl group) activates the ring towards nucleophilic attack, making the reaction more facile even under neutral conditions.[1][2] In contrast, non-activated aziridines, bearing electron-donating groups on the nitrogen, are generally less reactive towards nucleophiles.[1][2]
Quantitative Data on Aziridine Ring-Opening Reactions
The following table summarizes the reaction of various N-tosylaziridines with lithium enediolates, demonstrating the yields of the resulting γ-amino acids.
| Aziridine Reactant | Carboxylic Acid Nucleophile | Product | Yield (%) | Reference |
| N-Tosyl-2-ethylaziridine | Phenylacetic acid | 2-(4-methylphenylsulfonamido)-4-phenylhexanoic acid | 70 | [2] |
| N-Tosyl-2-phenylaziridine | Phenylacetic acid | 2-(4-methylphenylsulfonamido)-3,4-diphenylbutanoic acid | 65 | [2] |
| N-Tosyl-2-ethylaziridine | Propanoic acid | 2-(4-methylphenylsulfonamido)hexanoic acid | 75 | [2] |
| N-Tosyl-2-phenylaziridine | Propanoic acid | 2-(4-methylphenylsulfonamido)-3-phenylbutanoic acid | 68 | [2] |
Experimental Protocols for Aziridine Ring-Opening
General procedure for the reaction of lithium enediolates with N-tosylaziridine: [2]
-
To a flame-dried flask under an inert atmosphere, add n-BuLi (1.6 M in hexane, 3.1 mL, 5 mmol).
-
Remove the hexane under vacuum and add THF (2 mL), followed by cyclohexylisopropylamine (0.83 mL, 5 mmol) at -78 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Slowly add the carboxylic acid (2.25 mmol) in THF (2 mL) at −78 °C and maintain the mixture at 0 °C for 30 minutes.
-
Slowly add N-tosyl-2-ethylaziridine (506 mg, 2.25 mmol) in THF (2 mL) at −78 °C.
-
Allow the solution to warm to room temperature and stir for 1 hour.
-
Quench the reaction with H₂O (15 mL).
-
Extract the aqueous layer with an appropriate organic solvent, dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Aziridine Reaction Mechanisms
Caption: SN2 mechanism for aziridine ring-opening.
Caption: SN1 mechanism for aziridine ring-opening.
Reaction Mechanisms of 2-(Chloromethyl)oxirane with Nucleophiles
2-(Chloromethyl)oxirane, or epichlorohydrin, is a bifunctional electrophile containing both a reactive epoxide ring and a primary alkyl chloride. This dual reactivity allows for a diverse range of chemical transformations, but also necessitates careful control of reaction conditions to achieve selectivity.
The reaction with nucleophiles can occur at three potential sites: the two carbons of the oxirane ring and the carbon of the chloromethyl group.
Ring-Opening of the Epoxide: Similar to aziridines, the high ring strain of the epoxide in epichlorohydrin makes it susceptible to nucleophilic attack. The regioselectivity of this attack is dependent on the reaction conditions.
-
Basic or Neutral Conditions (SN2-type): The nucleophile attacks the less sterically hindered carbon of the epoxide ring (the terminal CH₂ group). This is the kinetically favored pathway.
-
Acidic Conditions (SN1-like): The epoxide oxygen is first protonated, activating the ring. Nucleophilic attack then preferentially occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.
Substitution at the Chloromethyl Group (SN2): Nucleophiles can also displace the chloride ion from the chloromethyl group via a standard SN2 reaction. This pathway is generally less favorable than epoxide ring-opening due to the high reactivity of the strained epoxide. However, under certain conditions or with specific nucleophiles, this reaction can become competitive.
A common subsequent reaction, particularly after initial ring-opening by a nucleophile, is an intramolecular SN2 reaction where the newly formed alkoxide attacks the chloromethyl group, leading to the formation of a new, larger ring.
Quantitative Data on 2-(Chloromethyl)oxirane Reactions
The following table presents the yields for the synthesis of various glycidyl ethers from the reaction of epichlorohydrin with alcohols and phenols.
| Nucleophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl alcohol | SnCl₄ | Toluene | 60 | 11 | Benzyl glycidyl ether | >90 | [3] |
| 1-Decanol | Solid base/PTC | None | Varies | Varies | Decyl glycidyl ether | >75 | [4] |
| 1-Tetradecanol | Solid base/PTC | None | Varies | Varies | Tetradecyl glycidyl ether | >75 | [4] |
| 2-Naphthol | Triethylamine | None | Reflux | 1 | 2-Naphthyl glycidyl ether | - | [1] |
| Pentachlorophenol | Triethylamine | None | Reflux | 0.25 | Pentachlorophenyl glycidyl ether | >85 | [1] |
Experimental Protocols for 2-(Chloromethyl)oxirane Reactions
Synthesis of Benzyl Glycidyl Ether: [3]
-
Add 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride to a 2L reaction flask and stir.
-
Raise the temperature to 60°C and maintain it.
-
Add 171g of epichlorohydrin dropwise over 4 hours.
-
After the addition is complete, stir the reaction for 7 hours at the same temperature.
-
After the reaction is complete, perform vacuum distillation and steam distillation to recover unreacted epichlorohydrin and benzyl alcohol.
-
The chlorohydrin benzyl ether intermediate is obtained. Raise the reaction temperature to 90°C, add 1.5g of PEG-200, and then add 200g of 50.0wt% NaOH solution dropwise over 3 hours at the same temperature.
-
After the reaction, add 200g of 80°C deionized water, stir, and then add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.
-
After settling, remove the lower water layer. Add another 200g of 80°C deionized water, stir, settle, and remove the lower water layer.
-
Finally, carry out dehydration and solvent removal under vacuum at 120°C, followed by filtration to obtain benzyl glycidyl ether.
General Procedure for the Glycidylation of Phenols: [5]
-
Charge a round-bottomed flask with the phenol (1.0 eq.) and TEBAC (0.1 eq.).
-
Add epichlorohydrin (10.0 eq.) and stir the mixture for 1 hour after reaching 80°C.
-
Cool the solution to room temperature.
-
Add an aqueous solution of TEBAC (0.1 eq.) and NaOH (4.0 eq., 5.0 mol L⁻¹) and stir the mixture for 30 minutes at room temperature.
-
Add ethyl acetate and deionized water. Stir the mixture and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, rinse with brine, and dry over anhydrous Na₂SO₄.
-
Remove the ethyl acetate and excess epichlorohydrin on a rotary evaporator.
-
Achieve further purification by silica gel flash chromatography.
Visualization of 2-(Chloromethyl)oxirane Reaction Pathways
Caption: Competing reaction pathways for epichlorohydrin.
Caption: Regioselectivity of epichlorohydrin ring-opening.
Conclusion
The reactions of aziridines and 2-(chloromethyl)oxirane with nucleophiles are fundamental transformations in organic synthesis, providing access to a rich diversity of molecular architectures. The choice of reaction pathway—SN1 versus SN2, ring-opening versus substitution—is a delicate interplay of substrate structure, nucleophile strength, and reaction conditions. A thorough understanding of these mechanistic nuances, supported by quantitative data and robust experimental protocols, is paramount for researchers in the fields of medicinal chemistry and materials science to effectively harness the synthetic potential of these versatile building blocks. The visualizations provided in this guide offer a clear conceptual framework for these complex reactions, aiding in the rational design of synthetic strategies.
References
Spectroscopic Analysis of Aziridine and 2-(Chloromethyl)oxirane: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic analysis of aziridine and 2-(chloromethyl)oxirane, two critical chemical intermediates in the pharmaceutical and polymer industries. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the spectral characteristics and analytical methodologies for these compounds.
Introduction
Aziridine, the parent compound of the aziridine ring system, and 2-(chloromethyl)oxirane, commonly known as epichlorohydrin, are highly reactive molecules due to their strained three-membered ring structures. This reactivity makes them valuable synthetic precursors but also necessitates careful monitoring and characterization. Spectroscopic techniques are indispensable for their identification, purity assessment, and quantitative analysis. This guide covers the key spectroscopic methods used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections summarize the key spectroscopic data for aziridine and 2-(chloromethyl)oxirane. The quantitative data is presented in tabular format for ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Aziridine | D₂O | Predicted ~1.5 ppm (s) | CH₂ |
| 2-(Chloromethyl)oxirane | CDCl₃ | 3.58 (d, J = 8.0 Hz, 2H) | Cl-CH₂ [1] |
| 3.23 – 3.27 (m, 1H) | O-CH [1][2] | ||
| 2.90 (t, J = 4.0 Hz, 1H) | O-CH₂ [1] | ||
| 2.70 (q, J = 4.0 Hz, 1H) | O-CH₂ [1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| Aziridine | - | Data not readily available in search results | - |
| 2-(Chloromethyl)oxirane | - | Data available but not explicitly provided in search results | - |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Table 3: Key Infrared (IR) Absorption Frequencies
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| Aziridine | Not specified | Characteristic absorptions of the aziridine ring | [3] |
| 2-(Chloromethyl)oxirane | 962 and 925 | C-C symmetric deformation of the epoxide functions | [4] |
| 946 | Coblentz Society Spectral Collection | [5] |
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique used for determining the molecular weight and elemental composition of a molecule, as well as for structural elucidation based on fragmentation patterns.
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z Values | Interpretation | Reference |
| Aziridine | 44.1 | Molecular Ion [M+H]⁺ (in HILIC-MS) | [6] |
| 2-(Chloromethyl)oxirane | 92 | Molecular Ion [M]⁺ | [7] |
| 62 | Fragment Ion | [7] | |
| 57 | Fragment Ion (often used for quantification) | [7] | |
| 49 | Fragment Ion | [7][8] |
Experimental Protocols
This section outlines generalized experimental methodologies for the spectroscopic analysis of aziridine and 2-(chloromethyl)oxirane. Researchers should adapt these protocols based on the specific instrumentation and analytical requirements.
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the analyte in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is typically used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard pulse sequences are generally sufficient. For ¹H NMR of 2-(chloromethyl)oxirane, a 400 MHz instrument has been used.[1][2]
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) using appropriate software. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like 2-(chloromethyl)oxirane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands and compare them to literature values or spectral databases.
Gas Chromatography-Mass Spectrometry (GC-MS) for 2-(Chloromethyl)oxirane
GC-MS is a highly sensitive and selective method for the analysis of volatile compounds like 2-(chloromethyl)oxirane.
-
Sample Preparation: Prepare solutions of the sample in a suitable solvent (e.g., methanol, dichloromethane). For trace analysis in complex matrices, sample extraction or headspace analysis may be necessary.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase, such as a DB-624, is often used.[8]
-
Injector: Low-temperature direct injection can be employed to prevent thermal degradation of the analyte.[8]
-
Oven Program: A temperature gradient is used to separate the components of the sample.
-
Carrier Gas: Helium is a common carrier gas.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV is standard.[8]
-
Mass Analyzer: The mass spectrometer can be operated in full scan mode to obtain a complete mass spectrum or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[7][8] For 2-(chloromethyl)oxirane, ions at m/z 49, 57, and 62 are often monitored.[7][8]
-
Temperatures: Source and transfer line temperatures are typically set around 240 °C.[8]
-
-
Data Analysis: Identify the compound based on its retention time and mass spectrum. Quantitation is typically performed by creating a calibration curve from standards.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of these compounds.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
"computational modeling of Aziridine;2-(chloromethyl)oxirane reactivity"
An In-depth Technical Guide to the Computational Modeling of Aziridine and 2-(Chloromethyl)oxirane Reactivity
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling techniques used to investigate the reactivity of aziridine and 2-(chloromethyl)oxirane (epichlorohydrin). These three-membered heterocycles are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals, but their high reactivity and potential toxicity necessitate a deep understanding of their chemical behavior.[1][2] Computational modeling offers a powerful lens to elucidate reaction mechanisms, predict outcomes, and guide experimental design.
Theoretical Background: The Source of Reactivity
The high reactivity of aziridines and oxiranes stems primarily from their significant ring strain, which is approximately 27 kcal/mol for aziridine.[3][4] This strain is released during ring-opening reactions, providing a strong thermodynamic driving force.[3] The reactivity is further modulated by the nature of substituents on the ring.
-
Aziridines: The substituent on the nitrogen atom is critical. Electron-withdrawing groups (e.g., tosyl, acyl) "activate" the aziridine, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[4][5] Non-activated aziridines, with electron-donating or alkyl groups on the nitrogen, are generally less reactive.[4][6]
-
2-(Chloromethyl)oxirane (Epichlorohydrin): As an epoxide, it is inherently reactive. The presence of the chloromethyl group can influence the regioselectivity of the ring-opening reaction.
Computational models are essential for quantifying these electronic and steric effects and predicting how they influence reaction pathways and energy barriers.
Computational Methodologies
A variety of computational methods are employed to model the reactivity of these heterocycles. The choice of method depends on the specific research question, desired accuracy, and available computational resources.
Quantum Mechanics (QM)
QM methods, particularly Density Functional Theory (DFT), are the workhorses for studying reaction mechanisms.[7][8] They provide detailed information about electronic structure, transition states, and reaction energetics.
-
Common Functionals: B3LYP is a widely used hybrid functional.
-
Basis Sets: Pople-style basis sets like 6-31G* or 6-311G(d,p) are common for geometry optimizations, while larger basis sets may be used for more accurate single-point energy calculations.[7]
-
Solvent Effects: Given that most reactions occur in solution, modeling the solvent is crucial. The Polarizable Continuum Model (PCM) is a frequent choice to approximate solvent effects.[7] For certain mechanisms, including explicit solvent molecules in the calculation is necessary to obtain an accurate description of the free energy profile.[6]
A typical QM workflow for studying a reaction mechanism is outlined below.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvent interactions, and the influence of a biological environment (e.g., an enzyme active site).[9][10] This is particularly relevant in drug development for understanding how aziridine- or oxirane-containing molecules interact with biological targets.[11][12]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate chemical structure with biological activity or toxicity.[13] Given the potential toxicity of aziridines and epoxides, QSAR is a valuable tool for screening compounds and predicting their toxicological profiles without extensive animal testing.[14][15][16]
Computational Analysis of Aziridine Reactivity
The ring-opening of aziridines is the most important transformation and has been extensively studied computationally.[17] The reaction can be initiated by various nucleophiles and is often facilitated by catalysts.
Palladium-Catalyzed Ring-Opening
Palladium complexes are effective catalysts for the cross-coupling of aziridines with nucleophiles like organoboronic acids.[3] Computational studies have been instrumental in elucidating the catalytic cycle.[17]
Computational results show that for Pd-catalyzed systems, transmetalation is often the rate-determining step, while the initial aziridine ring-opening (oxidative addition) determines the regioselectivity and stereospecificity.[3]
Lewis Acid Mediated Ring-Opening
Lewis acids can activate aziridines by coordinating to the nitrogen atom, forming a more electrophilic aziridinium ion.[7] DFT studies have investigated this process, showing how the Lewis acid facilitates nucleophilic attack. In some cases, this can lead to the formation of a phenonium ion intermediate when a benzyl substituent is present.[18]
Comparative Reactivity Data
Computational studies allow for the direct comparison of activation barriers for different reaction pathways or substrates.
| Substrate Type | Activating Group | Nucleophile | Catalyst | Computed ΔG‡ (kJ/mol) | Reference |
| Aziridine | N-picolinoyl | B₂pin₂ | Copper | > Activation energy of TS1 | [5] |
| Aziridine | N-mesyl | B₂pin₂ | Copper | ~16.3 higher than picolinoyl | [5] |
| Aziridine | N-tosyl | B₂pin₂ | Copper | ~14.9 higher than picolinoyl | [5] |
| 2-(bromomethyl)aziridine | N-tosyl | MeO⁻ | None | Ring-opening feasible | [6] |
| 2-(bromomethyl)aziridine | N-benzyl | MeO⁻ | None | Ring-opening not feasible | [6] |
Table 1: Summary of selected computed activation energies for aziridine reactions. Note that values are highly dependent on the computational model used.
Computational Analysis of 2-(Chloromethyl)oxirane Reactivity
2-(chloromethyl)oxirane, or epichlorohydrin, is a key industrial chemical used in the production of epoxy resins.[8] Its reactivity is dominated by the ring-opening of the epoxide.
Nucleophilic Ring-Opening
Computational studies, often using DFT, have been employed to investigate the mechanism of epichlorohydrin's reaction with various nucleophiles, such as bisphenol A or tertiary amines.[19] These studies help to localize transition states and calculate the energy barriers for the reaction. For the reaction between bisphenol A and epichlorohydrin, calculations showed an energy reduction of 64.38 kJ/mol, indicating the product is thermodynamically stable.[19]
The general mechanism involves the nucleophilic attack on one of the epoxide carbons via an Sₙ2 mechanism.
Industrial Process Modeling
Kinetic modeling based on experimental data and computational simulations is used to optimize industrial processes like the production of epichlorohydrin from dichloropropanol (DCH).[20][21] Simulations can model the entire production process, including saponification and hydrolysis reactions, to improve yield and reduce byproducts. For instance, simulations comparing Ca(OH)₂ and NaOH as the base showed that reaction rates were faster with NaOH, and the yield of epichlorohydrin could be increased from 96.21% to 98.44% under optimized conditions.[21]
Experimental Protocols for Model Validation
Computational models are only as good as their ability to predict real-world outcomes. Therefore, they are always developed in conjunction with experimental validation.
Kinetic Studies
-
Methodology: To measure reaction rates and determine experimental activation energies, kinetic studies are performed. For fast reactions, stopped-flow or quenched-flow techniques are common.[22] The reaction progress is monitored over time using techniques like NMR spectroscopy, gas chromatography (GC), or UV-Vis spectroscopy.
-
Protocol Example (General):
-
Prepare thermostatted solutions of the reactants (e.g., aziridine derivative and nucleophile) in a suitable solvent (e.g., methanol, THF).
-
Initiate the reaction by rapidly mixing the solutions at a constant temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot using a calibrated analytical method (e.g., GC-MS or ¹H NMR with an internal standard) to determine the concentration of reactants and products.
-
Plot concentration versus time and fit the data to an appropriate rate law to determine the rate constant (k).
-
Repeat the experiment at several different temperatures to construct an Arrhenius or Eyring plot and determine the experimental activation parameters (Eₐ, ΔH‡, ΔS‡).
-
Product Characterization
-
Methodology: The identity, yield, and stereochemistry of reaction products must be unambiguously determined to validate computational predictions of selectivity.
-
Protocol Example (General):
-
Following the completion of a reaction, the solvent is removed under reduced pressure.
-
The crude product is purified using techniques such as column chromatography, distillation, or recrystallization.
-
The structure of the purified product is confirmed using a combination of spectroscopic methods:
-
NMR Spectroscopy (¹H, ¹³C, COSY): To determine the connectivity and stereochemical relationships of atoms.
-
Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
For chiral molecules, the enantiomeric excess or diastereomeric ratio is determined using chiral HPLC or chiral GC. The absolute stereochemistry may be determined by X-ray crystallography if suitable crystals can be obtained.[17]
-
References
- 1. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [mdpi.com]
- 6. Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study | Center for Molecular Modeling [molmod.ugent.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The future of molecular dynamics simulations in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. toxicology.org [toxicology.org]
- 14. Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. QSAR Modelling of Rat Acute Toxicity on the Basis of PASS Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 18. Aziridine Opening via a Phenonium Ion Enables Synthesis of Complex Phenethylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. aidic.it [aidic.it]
- 21. The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)<sub>2</sub> Based on the Reaction Kinetics | Chemical Engineering Transactions [cetjournal.it]
- 22. chem.libretexts.org [chem.libretexts.org]
"literature review of aziridine and oxirane reactions"
An In-Depth Technical Guide to the Reactions of Aziridines and Oxiranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines and oxiranes (epoxides) are three-membered heterocyclic compounds that serve as highly versatile and valuable building blocks in modern organic synthesis.[1][2] Their significance is particularly pronounced in medicinal chemistry and drug development, where they function as key intermediates for constructing complex, nitrogen- and oxygen-containing molecules.[3][4][5] The synthetic utility of these heterocycles is primarily driven by their high ring strain (estimated at around 111 kJ mol⁻¹ for aziridine, comparable to oxirane), which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles.[6][7][8]
While structurally analogous, the chemistry of aziridines and oxiranes exhibits important differences. The lower electronegativity of nitrogen compared to oxygen generally renders aziridines less reactive than their oxirane counterparts.[7] Furthermore, the presence of a substituent on the nitrogen atom in aziridines profoundly influences their reactivity; electron-withdrawing groups "activate" the ring, enhancing its susceptibility to nucleophilic attack, whereas electron-donating groups on "non-activated" aziridines make the ring relatively inert.[2][6] This guide provides a comprehensive review of the core reactions of aziridines and oxiranes, with a focus on nucleophilic ring-opening mechanisms, controlling factors for selectivity, detailed experimental protocols, and applications in the synthesis of biologically relevant molecules.
Core Reaction: Nucleophilic Ring-Opening
The most synthetically important reaction for both aziridines and oxiranes is the nucleophilic ring-opening.[1][9] This process relieves the inherent ring strain and allows for the stereospecific formation of 1,2-difunctionalized compounds.[1] The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
Caption: General workflow for SN2 nucleophilic ring-opening.
Reactions of Oxiranes (Epoxides)
The regioselectivity of oxirane ring-opening is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.[10]
Base-Catalyzed and Nucleophilic Ring-Opening
Under basic or neutral conditions, strong nucleophiles attack the epoxide ring directly. The reaction follows a pure SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. This provides excellent regioselectivity for asymmetrically substituted epoxides.[10][11]
Caption: Regioselectivity under basic or nucleophilic conditions.
Table 1: Examples of Base-Catalyzed Epoxide Ring-Opening
| Epoxide Substrate | Nucleophile/Reagent | Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Styrene Oxide | NaN₃ in PEG-400 | Room Temp, 30 min | 2-azido-1-phenylethanol | 98 | [12] |
| Propylene Oxide | Grignard Reagent (RMgX) | Ether | 1-substituted-2-propanol | Good | [10] |
| (2R,3S)-3-(N-Boc-amino)-1-oxirane-4-phenylbutane | p-toluidine | Nitromethane, MW, 20 min | β-amino alcohol | 90 | [13] |
| 2-(2-phenylethyl)oxirane | Cp₂TiCl / H₂O | Dioxane | 4-phenyl-1-butanol | - |[14] |
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is protonated, making the ring a much more potent electrophile.[10] This protonation weakens the C-O bonds and imparts significant carbocationic character to the carbon atoms. The subsequent nucleophilic attack occurs at the more substituted carbon, as this position can better stabilize the partial positive charge (SN1-like character). Weak nucleophiles like water or alcohols require acid catalysis to open the ring.[10]
Caption: Regioselectivity under acidic conditions.
Detailed Experimental Protocol: Microwave-Assisted Ring-Opening of an Epoxide
The following is a representative protocol for the catalyst-free, microwave-assisted ring-opening of an epoxide with a less reactive aromatic amine.[13][15]
Materials:
-
tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate (1.0 mmol)
-
p-toluidine (1.0 mmol)
-
Nitromethane (3 mL)
Procedure:
-
A mixture of tert-butyl(1-(oxiran-2-yl)-2-phenylethyl)carbamate (1.0 mmol) and p-toluidine (1.0 mmol) is taken in a 10 mL microwave-transparent vial.
-
Nitromethane (3 mL) is added to the vial, and the mixture is sealed.
-
The reaction vial is placed inside a microwave reactor and irradiated at 100 W for 20 minutes.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by recrystallization using a mixture of ethyl acetate and hexane to afford the pure β-amino alcohol product.[13]
Reactions of Aziridines
The reactivity of aziridines is complicated by the substituent on the nitrogen atom. Non-activated N-alkyl aziridines are relatively inert and often require harsh conditions or activation to undergo ring-opening.[6][16] In contrast, aziridines bearing N-acyl or N-sulfonyl groups are "activated" and react readily with nucleophiles.[6][7]
Caption: Logical workflow of aziridine reactivity based on N-substituent.
Alkylative Aziridine Ring-Opening
A powerful strategy for the reaction of non-activated aziridines involves in-situ activation by alkylation. The aziridine nitrogen is alkylated with a potent electrophile (e.g., methyl triflate, MeOTf) that has a non-nucleophilic counter-anion. This forms a highly strained and reactive aziridinium ion, which is readily attacked by an external nucleophile.[16][17]
Table 2: Alkylative Ring-Opening of a Non-Activated Aziridine [16]
| Substrate | Alkylating Agent | Nucleophile | Solvent | Product Ratio (β-attack : α-attack) | Overall Yield (%) |
|---|---|---|---|---|---|
| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | EtOTf | NaOAc | CH₃CN | 88 : 12 | 49 |
| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | EtOTf | NaOAc | DMF | 86 : 14 | 35 |
| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | MeOTf | NaN₃ | CH₃CN | 95 : 5 | 72 |
| (S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine | MeOTf | NaN₃ | DMF | 89 : 11 | 64 |
Transition Metal-Catalyzed Ring-Opening
Recent advances have established transition metal catalysis as a robust method for the regioselective ring-opening of aziridines.[18] Catalysts based on palladium, nickel, and other metals can facilitate cross-coupling reactions with a variety of carbon nucleophiles, such as arylboronic acids and alkylzinc reagents, providing access to valuable β-functionalized alkylamines.[18]
Detailed Experimental Protocol: Synthesis and Ring-Opening of an Aziridine
Part A: Synthesis of N-H Aziridine via Modified Wenker Synthesis [19]
Materials:
-
Chiral amino alcohol (e.g., (S)-alaninol)
-
Chlorosulfonic acid (ClSO₃H)
-
Acetonitrile (MeCN)
-
5 M Sodium Hydroxide (NaOH)
Procedure:
-
The amino alcohol is reacted with chlorosulfonic acid in acetonitrile to form the corresponding sulfonic ester intermediate under mild conditions.
-
The resulting ester is treated with a strong base (5 M NaOH) at elevated temperature (reflux).
-
The base induces intramolecular cyclization with the elimination of the sulfate group, yielding the corresponding chiral NH-aziridine.[19]
Part B: Ethylative Ring-Opening of a Non-Activated Aziridine [16]
Materials:
-
(S)-2-(Benzyloxymethyl)-1-((R)-1-phenylethyl)aziridine (1A) (0.2 mmol)
-
Ethyl trifluoromethanesulfonate (EtOTf) (0.3 mmol)
-
Sodium Acetate (NaOAc) (1.0 mmol)
-
Acetonitrile (CH₃CN) (2 mL)
Procedure:
-
To a solution of aziridine 1A (0.2 mmol, 1.0 equiv) in anhydrous acetonitrile (2 mL) is added ethyl trifluoromethanesulfonate (0.3 mmol, 1.5 equiv) at room temperature.
-
The reaction mixture is stirred for 1 hour.
-
Sodium acetate (1.0 mmol, 5.0 equiv) is then added to the mixture.
-
The reaction is stirred for an additional 24 hours at room temperature.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (EtOAc:hexanes = 1:3) to afford the two regioisomeric products.[16]
Conclusion
Aziridines and oxiranes are indispensable three-membered heterocycles in organic chemistry. Their high reactivity, driven by ring strain, allows for a plethora of synthetic transformations, chief among them being nucleophilic ring-opening reactions. The regiochemical outcome of these reactions can be precisely controlled by modulating the reaction conditions (acidic vs. basic for oxiranes) and the nature of the substituents on the ring (especially the N-substituent for aziridines). The development of modern synthetic methods, including transition metal-catalyzed and alkylative ring-opening strategies, has further expanded the synthetic utility of these building blocks. For professionals in drug discovery and development, a deep understanding of aziridine and oxirane chemistry is crucial for the efficient synthesis of novel and potent therapeutic agents.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aziridines and Oxaziridines from Imines - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]
- 6. mdpi.com [mdpi.com]
- 7. Aziridines: epoxides’ ugly cousins? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Aziridines - Wikipedia [en.wikipedia.org]
- 10. Acid and Base Catalyzed Epoxide Ring Opening [maxbrainchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemistry of Aziridination and the Synthesis of 2-(Chloromethyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereochemical nuances of aziridine synthesis and a detailed overview of the synthetic routes to 2-(chloromethyl)oxirane (epichlorohydrin). Aziridines are crucial nitrogen-containing heterocycles that serve as versatile building blocks in the synthesis of pharmaceuticals and other complex molecules due to their high reactivity and potential for stereocontrol.[1][2] Similarly, 2-(chloromethyl)oxirane is a key industrial intermediate, primarily used in the production of epoxy resins and glycerol. This guide presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to elucidate complex reaction pathways.
Stereoselective Synthesis of Aziridines
The construction of the strained three-membered aziridine ring with high stereocontrol is a significant challenge in organic synthesis.[1][2] The inherent ring strain makes aziridines highly reactive towards ring-opening reactions, providing access to a variety of nitrogen-containing compounds.[2] Consequently, numerous methodologies have been developed to achieve enantioselective and diastereoselective aziridination. Key strategies include the transfer of a nitrene equivalent to an alkene, the aza-Darzens reaction, and nucleophilic addition to 2H-azirines.[2][3][4]
Metal-Catalyzed Aziridination of Alkenes
The direct transfer of a nitrene group to an olefin is one of the most atom-economical and widely studied methods for aziridine synthesis.[5][6] This transformation is often catalyzed by transition metal complexes, which can provide excellent stereocontrol. A variety of metals, including rhodium, copper, cobalt, and manganese, have been successfully employed.[7][8][9][10]
The choice of catalyst and nitrene precursor is crucial for achieving high enantioselectivity. For instance, rhodium(II) catalysts have been shown to be highly effective for the enantioselective intermolecular aziridination of substituted alkenes with sulfamates.[8] Similarly, cobalt(II)-based metalloradical catalysts can facilitate the highly enantioselective aziridination of alkenes with fluoroaryl azides.[7]
Table 1: Enantioselective Metal-Catalyzed Aziridination of Alkenes
| Alkene | Catalyst | Nitrene Source | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Styrene | Rh₂(S-tfpttl)₄ | p-tBu-phenylsulfamate | PhI(OPiv)₂ | Toluene | -15 | High | up to 99 | [8] |
| Various Aromatic Olefins | [Co(P3)] | Fluoroaryl azides | - | - | RT | High | Excellent | [7] |
| Unactivated Terminal Alkenes | Planar Chiral Rh(III) Indenyl Catalyst | - | - | - | - | Good | Excellent | [5] |
| Styrene Derivatives | (py)₂CuCl₂ | PhINTs | - | CDCl₃ | RT | >90 | - | [11][12] |
-
To a solution of the alkene (1.0 equiv) in toluene at -15 °C is added the rhodium(II) catalyst Rh₂(S-tfpttl)₄ (catalyst loading as specified in the original literature).
-
p-tBu-phenylsulfamate (as the nitrene source) and PhI(OPiv)₂ (as the oxidant) are added, along with pentafluorobenzoic acid as an additive.
-
The reaction mixture is stirred at -15 °C until completion, as monitored by thin-layer chromatography (TLC) or other suitable analytical methods.
-
Upon completion, the reaction is quenched and worked up to isolate the desired aziridine product.
-
Purification is typically achieved by flash column chromatography.
Diagram 1: General Mechanism for Metal-Catalyzed Nitrene Transfer
Caption: A simplified workflow of metal-catalyzed nitrene transfer to an alkene.
Asymmetric Synthesis via Chiral Auxiliaries
Another powerful strategy for controlling stereochemistry involves the use of chiral auxiliaries. One notable example is the use of N-tert-butanesulfinyl imines. The reduction of N-tert-butanesulfinyl α-chloro imines can lead to the formation of enantiopure aziridines with high diastereoselectivity.[3] The choice of reducing agent can influence the stereochemical outcome, allowing for the selective synthesis of different epimers.[3]
Table 2: Diastereoselective Synthesis of N-(tert-butylsulfinyl)aziridines
| Substrate (N-tert-butanesulfinyl α-halo imine) | Reducing Agent | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| (Rₛ)-N-tert-butanesulfinyl α-halo ketimines | LiBHEt₃ | THF | -78 | 76-85 | 78:22 to 92:8 | [3] |
| (Rₛ)-N-tert-butanesulfinyl α-halo imines | NaBH₄ | - | - | High | Excellent | [3] |
-
A solution of the (Rₛ)-N-tert-butanesulfinyl α-halo ketimine in dry THF is cooled to -78 °C.
-
LiBHEt₃ (superhydride) is added, and the reaction is stirred for 1 hour at -78 °C.
-
The reaction is then treated with 3 equivalents of KOH in a boiling THF/H₂O (1:1) mixture for 16 hours.
-
After cooling, the product is extracted and purified.
-
Recrystallization from Et₂O can be performed to obtain the enantiopure N-(tert-butylsulfinyl)aziridine.
Diagram 2: Stereocontrol using a Chiral Auxiliary
Caption: Logical flow for the synthesis of chiral aziridines using a chiral auxiliary.
Synthesis of 2-(Chloromethyl)oxirane (Epichlorohydrin)
2-(Chloromethyl)oxirane, commonly known as epichlorohydrin, is a versatile bifunctional compound used in the production of epoxy resins, synthetic glycerol, and various other chemicals.[13][14] The traditional industrial synthesis involves the chlorination of propylene, but more environmentally friendly routes have been developed.
Industrial Synthesis from Allyl Chloride
The conventional method for producing epichlorohydrin starts with allyl chloride.[15] This process typically involves the epoxidation of allyl chloride. While historically this involved a chlorohydrin intermediate, modern processes often utilize peroxides.
A greener approach involves the epoxidation of allyl chloride with hydrogen peroxide, which is considered an environmentally friendly oxidant.[16] This reaction is often catalyzed by titanium silicate (TS-1).[16][17]
Table 3: Synthesis of Epichlorohydrin from Allyl Chloride
| Oxidant | Catalyst | Solvent | Temp (°C) | Allyl Chloride Conversion (%) | Epichlorohydrin Selectivity (%) | Reference |
| H₂O₂ | Heteropolyphosphatotungstate/silanized silica gel | Solvent-free | - | - | 94 | [16] |
| H₂O₂ | Piperidine-modified Ti-MWW | t-butanol | 60 | >97 | >99.8 | [13] |
| H₂O₂ | TS-1 | Methanol | 40-50 | - | - | [15][17] |
-
In a typical batch reaction, the desired amount of catalyst (e.g., 0.05–0.1 g of piperidine-modified Ti-MWW) is placed in an autoclave with a Teflon inner lining.
-
10 mmol of H₂O₂ (30 wt%), 10 mmol of allyl chloride, and 5 mL of solvent (e.g., t-butanol) are successively added to the reactor.
-
The mixture is stirred vigorously in a water bath at 60 °C for 1–2 hours.
-
The reaction is stopped by cooling in cold water.
-
An internal standard (e.g., toluene) is added before the catalyst is separated from the liquid mixture for analysis.
Diagram 3: Epichlorohydrin Synthesis from Allyl Chloride
Caption: A high-level overview of the synthesis of epichlorohydrin from allyl chloride.
Synthesis from Glycerol
With the increasing production of biodiesel, glycerol has become an abundant and relatively inexpensive feedstock.[18][19] This has led to the development of processes to convert glycerol to epichlorohydrin, representing a more sustainable route from a renewable resource.[18][20] The process generally involves two main steps: the hydrochlorination of glycerol to form dichlorohydrins, followed by dehydrochlorination with a base to yield epichlorohydrin.[18][19]
Table 4: Two-Step Synthesis of Epichlorohydrin from Glycerol
| Step | Reactants | Catalyst/Reagent | Key Intermediate | Reference |
| 1. Hydrochlorination | Glycerol, HCl | Acetic acid (catalyst) | 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol | [18][19] |
| 2. Dehydrochlorination | Dichloropropanols | Base (e.g., NaOH) | Epichlorohydrin | [18][19] |
Note: This is a generalized protocol based on the description of the process.
-
Glycerol is mixed with a catalytic amount of a carboxylic acid, such as acetic acid.
-
The mixture is heated, and hydrogen chloride gas is bubbled through the reaction mixture.
-
The reaction is monitored for the formation of dichloropropanol isomers. Water is a byproduct of this reaction.
-
The resulting mixture of dichloropropanols is then subjected to dehydrochlorination.
References
- 1. jchemlett.com [jchemlett.com]
- 2. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]
- 5. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aziridine synthesis by aziridination [organic-chemistry.org]
- 7. Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Rhodium-Catalyzed Aziridination of Alkenes - ChemistryViews [chemistryviews.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective synthesis of epichlorohydrin via liquid-phase allyl chloride epoxidation over a modified Ti-MWW zeolite in a continuous slurry bed reactor - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D0NJ04491A [pubs.rsc.org]
- 14. Synthesis and Uses of Epichlorohydrin_Chemicalbook [chemicalbook.com]
- 15. WO2008087657A2 - A process for preparing epichlorohydrin - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. aidic.it [aidic.it]
- 20. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Unlocking the Aziridine Ring: A Quantum Chemical Perspective for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Elucidation of Aziridine Ring Opening Mechanisms.
The strained three-membered aziridine ring is a cornerstone in modern synthetic chemistry and a recurring motif in biologically active molecules. Its ring-opening reactions provide a powerful avenue for introducing complex nitrogen-containing functionalities, making it a critical building block in the synthesis of pharmaceuticals. Understanding the intricate mechanisms and energetics of aziridine ring opening is paramount for controlling reaction outcomes, optimizing yields, and designing novel therapeutics. This technical guide delves into the application of quantum chemical calculations to unravel the complexities of aziridine ring-opening reactions, offering a theoretical framework to complement and guide experimental endeavors.
The Fundamentals of Aziridine Ring Opening: A Mechanistic Overview
Aziridine ring-opening reactions can be initiated through various means, including thermal, photochemical, and catalytic methods. Quantum chemical calculations have been instrumental in elucidating the nuanced pathways of these transformations.
1.1. Thermal and Photochemical Ring Opening
Under thermal or photochemical conditions, the aziridine ring can undergo a conrotatory ring-opening to form an azomethine ylide.[1] This intermediate is a valuable synthon in [3+2] cycloaddition reactions for the construction of five-membered heterocyclic rings. High-level ab initio methods have been employed to investigate the energetics of this process.[1]
1.2. Nucleophilic Ring Opening
The inherent ring strain of aziridines (approximately 27 kcal/mol) makes them susceptible to nucleophilic attack.[2] These reactions are crucial for synthesizing β-functionalized amines.[3] The regioselectivity of the nucleophilic attack is a key aspect that can be predicted and rationalized through computational studies. Factors influencing the site of attack include the nature of the N-substituent on the aziridine, the attacking nucleophile, and the presence of catalysts.[4] Electron-withdrawing groups on the nitrogen atom generally activate the aziridine towards nucleophilic ring opening.[5]
1.3. Transition Metal-Catalyzed Ring Opening
Transition metals, particularly palladium and copper, have emerged as powerful catalysts for a diverse range of aziridine ring-opening reactions.[2][3][6] These catalyzed processes often exhibit high regioselectivity and stereospecificity.[2] Computational studies, primarily using Density Functional Theory (DFT), have been pivotal in mapping out the catalytic cycles, identifying key intermediates and transition states, and explaining the origins of the observed selectivity.[2][3] For instance, in palladium-catalyzed reactions, the mechanism can involve an initial oxidative addition of the aziridine C-N bond to the metal center in an SN2 fashion.[3]
Computational Methodologies in Detail
The accuracy of quantum chemical predictions for aziridine ring opening is highly dependent on the chosen computational methodology. A combination of methods is often employed to strike a balance between computational cost and accuracy.
2.1. Levels of Theory
-
Density Functional Theory (DFT): DFT is the workhorse for studying the mechanisms of transition metal-catalyzed reactions due to its favorable computational scaling. Common functionals include B3LYP, M06, and ωB97X-D.
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory provides a good starting point for including electron correlation effects in ab initio calculations.[1]
-
Coupled Cluster Theory (CCSD(T)): The "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), offers highly accurate energies, especially for reaction barriers and thermochemistry.[1] It is often used to benchmark results from more approximate methods.
-
Brueckner Doubles Theory (BD(T)): This method, similar in accuracy to CCSD(T), has also been applied to study aziridine chemistry.[1]
2.2. Basis Sets
The choice of basis set is crucial for obtaining reliable results. Pople-style basis sets like 6-31G* are often used for initial geometry optimizations, while larger, more flexible basis sets such as the correlation-consistent family (e.g., cc-pVDZ, cc-pVTZ, up to cc-pV5Z) are necessary for accurate single-point energy calculations.[1] For systems containing heavy atoms like transition metals, effective core potentials (ECPs) such as the LANL2DZ basis set are commonly used.
2.3. Solvation Models
To accurately model reactions in solution, the effect of the solvent must be included. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to compute solvent effects on the energetics of the reaction.[7]
Quantitative Insights from Quantum Chemical Calculations
Quantum chemical calculations provide a wealth of quantitative data that can be directly compared with experimental observations. This data is invaluable for understanding reaction feasibility, predicting product distributions, and designing more efficient catalysts.
Table 1: Calculated Activation Energies for Nucleophilic Ring Opening of Three-Membered Heterocycles
| Heterocycle (Y in C₆H₁₀Y) | Activating Group | ΔE≠ (kcal/mol) | ΔEP (kcal/mol) |
| NH | - | 32.1 | 29.6 |
| PH | - | 21.2 | 17.2 |
| O | - | 16.6 | 8.8 |
| S | - | 9.6 | 1.4 |
| NMe | - | 31.8 | 28.0 |
| NP=O(OMe)₂ | - | 11.0 | -8.2 |
| NAc | - | 10.1 | -9.7 |
| NMs | - | 7.0 | -13.7 |
| NTFA | - | 0.5 | -24.8 |
| NTf | - | -2.7 | -29.3 |
Data sourced from a systematic investigation of the intrinsic reactivity of three-membered heterocycles.[8] The nucleophile used in the calculations was an acetate anion.
The data in Table 1 clearly demonstrates the profound impact of both the heteroatom and the N-substituent on the activation energy of the ring-opening reaction.[8] Aziridines (Y=NH) exhibit a significantly higher activation barrier compared to epoxides (Y=O) and thiiranes (Y=S).[8] However, the addition of electron-withdrawing groups to the nitrogen atom dramatically lowers this barrier, making the ring opening much more facile.[8]
Experimental Protocols for Validation
The predictions from quantum chemical calculations must be validated through rigorous experimental work. A synergistic approach combining theory and experiment is the most powerful strategy for advancing the field.
4.1. General Procedure for Copper-Catalyzed Borylative Ring Opening of Aziridines
A detailed experimental protocol for the copper-catalyzed ring opening of alkyl aziridines with bis(pinacolato)diboron (B₂pin₂) has been reported.[6][9] In a typical procedure, a mixture of the N-(2-picolinoyl)-protected aziridine, B₂pin₂, a copper(I) catalyst (e.g., CuCl), and a ligand in a suitable solvent is stirred under an inert atmosphere at a specific temperature for a given time.[5] The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction mixture is worked up, and the desired β-aminoboronate product is isolated and purified using column chromatography.[5] Characterization of the product is then performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS).[5][10]
4.2. Synthesis and Characterization of Aziridine Substrates
The synthesis of the starting aziridine substrates is a critical first step. For example, N-substituted aziridines can be prepared from the corresponding β-amino alcohols.[11] The optical purity of chiral aziridines can be determined by chiral high-performance liquid chromatography (HPLC) or by NMR analysis of diastereomeric derivatives. The structure and stereochemistry of the synthesized aziridines and their ring-opened products are often confirmed by X-ray crystallography.[11]
Visualizing Reaction Pathways and Workflows
Diagrams are essential tools for visualizing the complex relationships in reaction mechanisms and computational workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the quantum chemical study of aziridine ring opening.
Figure 1: A generalized workflow for the computational investigation of a chemical reaction.
Figure 2: Conrotatory ring opening of an aziridine to an azomethine ylide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselectivity in the ring opening of non-activated aziridines | Center for Molecular Modeling [molmod.ugent.be]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies [ouci.dntb.gov.ua]
- 10. Ring Opening of Aziridines by Pendant Silanols Allows for Stereospecific Preparations of 1’-Amino-Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Toxicology and Safety of Aziridine and 2-(chloromethyl)oxirane
Introduction
Aziridine and 2-(chloromethyl)oxirane (commonly known as epichlorohydrin) are highly reactive cyclic compounds of significant industrial importance. Aziridine, a three-membered heterocycle containing one amine group, serves as a monomer and intermediate in the production of cationic polymers.[1] Epichlorohydrin is a key precursor in the manufacturing of epoxy resins, glycerol, plastics, and elastomers.[2] Their high reactivity, stemming from the strained ring structure, makes them valuable chemical building blocks but also underlies their significant toxicological profiles. Both are potent alkylating agents capable of interacting with biological macromolecules, leading to a range of adverse health effects.[3][4] This technical guide provides an in-depth summary of the available toxicology and safety data for these two compounds, tailored for researchers, scientists, and professionals in drug development.
Aziridine
Aziridine (ethyleneimine) is a colorless, volatile, and toxic liquid.[5] Its toxicity is fundamentally linked to its ability to act as an electrophile and alkylating agent, a property conferred by its strained three-membered ring.[4]
Toxicological Profile
-
Acute Toxicity: Aziridine is highly toxic via oral, dermal, and inhalation routes. The oral LD50 in rats is 14 mg/kg.[5] Acute inhalation exposure causes severe irritation and inflammation of the respiratory tract, with symptoms that may be delayed for several hours.[6] These symptoms include tearing, sore throat, bronchitis, and pulmonary edema.[6]
-
Skin and Eye Irritation: It is a severe blistering agent that can cause third-degree chemical burns on the skin.[6] Aziridine is also corrosive to eye tissue and can lead to permanent corneal damage.[6]
-
Genotoxicity and Mutagenicity: As a direct-acting alkylating agent, aziridine is mutagenic in a wide array of test systems, including bacterial assays like the Ames test and in cultured mammalian cells.[1][4][7] It readily reacts with DNA, forming adducts that are promutagenic.[4]
-
Carcinogenicity: Aziridine is considered a potential occupational carcinogen.[5] Studies in experimental animals have demonstrated its carcinogenicity; oral administration in mice led to increased incidence of liver and lung tumors, while subcutaneous injection in rats caused tumors at the injection site.[1]
-
Reproductive and Developmental Toxicity: Limited data suggests that at high, maternally toxic doses, aziridine can cause increased implantation loss and fetal malformations in rats.[8]
-
Target Organ Toxicity: The primary target organs include the kidneys, where it can cause histopathological changes and renal papillary necrosis.[8] Chronic exposure has also been reported to cause adverse effects on the blood.[6]
Quantitative Toxicological Data: Aziridine
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 14 mg/kg | [5] |
| LC50 | Rat | Inhalation | 15 ppm (0.03 mg/L) for 8 hours | [8] |
| LC50 | Guinea Pig | Inhalation | 25 ppm (0.04 mg/L) for 8 hours | [8] |
| LCLo | Guinea Pig | Inhalation | 25 ppm for 8 hours | [5] |
| TLV-TWA | N/A | Workplace Air | 0.88 mg/m³ | [1] |
Mechanism of Toxicity: DNA Alkylation
The toxicity of aziridine is driven by the high reactivity of its strained ring. Endogenous nucleophiles, such as the nitrogenous bases in DNA (primarily guanine), can attack one of the ring carbons. This nucleophilic attack leads to the irreversible opening of the aziridine ring and the formation of a stable covalent bond (a DNA adduct). This alkylation of DNA can disrupt normal cellular processes, leading to replication errors, mutations, and potentially initiating carcinogenesis.
Key Experimental Methodologies
Bacterial Reverse Mutation Assay (Ames Test) This assay is commonly used to assess the mutagenic potential of a chemical.
-
Strain Selection: Histidine-dependent strains of Salmonella typhimurium are selected. These strains cannot grow in a histidine-free medium unless a reverse mutation occurs.
-
Metabolic Activation: The test chemical is combined with the bacterial culture, both with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure and Plating: The mixture is plated onto a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have mutated and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive result for mutagenicity.[1][7]
2-(chloromethyl)oxirane (Epichlorohydrin)
Epichlorohydrin (ECH) is a colorless liquid with a chloroform-like odor.[2][9] It is a bifunctional organochlorine compound, containing both an epoxide ring and a chloromethyl group, making it a highly reactive alkylating agent.[3][9]
Toxicological Profile
-
Acute Toxicity: ECH is toxic if swallowed, inhaled, or in contact with skin.[10][11] Acute inhalation exposure in humans causes irritation of the eyes and respiratory tract.[12] High-level exposures can lead to severe outcomes including pulmonary edema and kidney damage.[12] Dermal contact can result in irritation and chemical burns.[12]
-
Skin Sensitization: ECH is a known skin sensitizer. Occupational exposure has been linked to the development of allergic contact dermatitis.
-
Genotoxicity and Mutagenicity: ECH is genotoxic in numerous in vitro and in vivo test systems, and it does not require metabolic activation to exert its effects.[11] It is a bifunctional alkylating agent with the potential to form DNA cross-links.[3]
-
Carcinogenicity: ECH is classified as a probable human carcinogen (IARC Group 2A) and is reasonably anticipated to be a human carcinogen (NTP).[9][13] In animal studies, it caused tumors at multiple sites, including the forestomach and nasal cavity in rats, and acted as a tumor initiator in mouse skin.[9]
-
Reproductive Toxicity: Studies in rats have shown that ECH exposure can adversely affect male fertility.[14]
-
Target Organ Toxicity: The primary target organs are the respiratory system (nasal passages, lungs) upon inhalation and the kidneys.[11][12] Chronic exposure can also lead to hematological effects, such as decreased hemoglobin and leukocyte counts.[12]
Quantitative Toxicological Data: 2-(chloromethyl)oxirane
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 90 - 260 mg/kg | [11][15] |
| LD50 | Rabbit | Dermal | 515 - 760 mg/kg | [11] |
| LCLo | Rat | Inhalation | 250 ppm for 4 hours | [16] |
| OSHA PEL (TWA) | N/A | Workplace Air | 5 ppm (19 mg/m³) | [16] |
| ACGIH TLV (TWA) | N/A | Workplace Air | 0.5 ppm | [17] |
| NIOSH IDLH | N/A | Workplace Air | 75 ppm | [16] |
Mechanism of Toxicity: DNA Cross-Linking
As a bifunctional agent, epichlorohydrin can react at two different sites. The primary mechanism for its genotoxicity is believed to be the formation of DNA interstrand cross-links. This process is thought to occur in two steps:
-
Monoadduct Formation: A nucleophilic site on a DNA base (e.g., N7 of guanine) attacks the epoxide ring, causing it to open. This forms a monoadduct, 7-(3-chloro-2-hydroxypropyl)guanine.[3]
-
Cross-Link Formation: The chlorine atom on the monoadduct is now a leaving group. A second nucleophilic site on an opposing DNA strand can attack this carbon, displacing the chloride and forming a stable covalent cross-link between the two DNA strands. This lesion is highly cytotoxic as it prevents DNA strand separation, thereby blocking replication and transcription.
References
- 1. Aziridine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Epichlorohydrin - Wikipedia [en.wikipedia.org]
- 3. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Aziridine - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. Aziridine (151-56-4) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Epichlorohydrin - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. Screening Assessment for the Challenge - Canada.ca [canada.ca]
- 14. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Epichlorohydrin - Safety Data Sheet [chemicalbook.com]
- 16. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]
- 17. nj.gov [nj.gov]
Methodological & Application
Application Notes and Protocols for the Use of Aziridine and 2-(Chloromethyl)oxirane in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of polymers using aziridine and 2-(chloromethyl)oxirane, also known as epichlorohydrin. The protocols and data presented are intended to serve as a valuable resource for researchers in polymer chemistry, materials science, and drug development, aiding in the design and execution of experiments involving these versatile monomers.
Application of Aziridine in Polymer Synthesis
Aziridines are three-membered heterocyclic amines that serve as valuable precursors for the synthesis of polyamines.[1] The high ring strain of aziridines makes them susceptible to ring-opening polymerization, which can proceed through different mechanisms to yield polymers with distinct architectures and properties.[1][2] These polymers, particularly polyethyleneimine (PEI), have found numerous applications in fields such as drug and gene delivery, CO2 capture, and as antimicrobial coatings.[3][4][5]
Cationic Ring-Opening Polymerization (CROP) of Aziridine for Branched Polyethyleneimine (bPEI)
The acid-catalyzed cationic ring-opening polymerization of aziridine is a common method for producing highly branched polyethyleneimine (bPEI).[4][6] This process is typically initiated by acids, Lewis acids, or haloalkanes and results in a polymer with a high density of primary, secondary, and tertiary amines.[4][7] The branching is a consequence of the secondary amines in the growing polymer chain reacting with unreacted aziridine monomers.[8] While this method allows for the synthesis of high molecular weight polymers, it offers limited control over the polymer's molecular weight and dispersity.[1][8]
Experimental Protocol: Cationic Ring-Opening Polymerization of Aziridine
Materials:
-
Aziridine (Caution: highly toxic and flammable)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
Anhydrous organic solvent (e.g., water, ethanol, or toluene)[7]
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Reactor Setup: A clean, dry reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet is assembled.
-
Solvent and Monomer Addition: The desired amount of anhydrous solvent is added to the reactor. The system is then purged with an inert gas. A calculated amount of aziridine monomer is added to the solvent.
-
Initiation: The polymerization is initiated by the dropwise addition of the acid catalyst (e.g., a solution of HCl in the reaction solvent) to the stirred monomer solution at a controlled temperature, typically ranging from 90-110 °C.[7]
-
Polymerization: The reaction mixture is stirred at the set temperature for a specified period, allowing the polymerization to proceed. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to follow the consumption of the monomer.
-
Termination and Purification: Upon completion, the reaction is terminated, for instance, by the addition of a base to neutralize the acid catalyst. The resulting polymer is then purified, which may involve precipitation in a non-solvent, followed by filtration and drying under vacuum.
Logical Relationship: CROP of Aziridine
Caption: Cationic Ring-Opening Polymerization of Aziridine.
Anionic Ring-Opening Polymerization (AROP) of Activated Aziridines for Linear Polyethyleneimine (lPEI)
To synthesize linear polyethyleneimine (lPEI) with better control over molecular weight and lower dispersity, the anionic ring-opening polymerization of N-activated aziridines is employed.[5][9] The nitrogen atom of the aziridine is typically activated with an electron-withdrawing group, such as a sulfonyl group (e.g., tosyl or mesyl), which facilitates nucleophilic attack and prevents branching.[2][10] The resulting poly(N-sulfonylaziridine) is then subjected to a deprotection step to yield the final linear PEI.[9] This method offers a pathway to well-defined linear polyamines, which are particularly important for applications in non-viral gene delivery where molecular weight can correlate with toxicity.[9]
Experimental Protocol: Anionic Ring-Opening Polymerization of N-Tosylaziridine
Materials:
-
N-Tosylaziridine (or other N-sulfonyl activated aziridine)
-
Anionic initiator (e.g., potassium N-benzyl-sulfonamide)[11]
-
Anhydrous, polar aprotic solvent (e.g., DMF, DMSO)[11]
-
Nitrogen or Argon gas for inert atmosphere
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Reaction vessel with a stirrer
Procedure:
-
Monomer and Solvent Preparation: N-Tosylaziridine and the solvent are rigorously dried and degassed before use.
-
Reactor Setup: A Schlenk flask or a reactor inside a glovebox is used. The vessel is charged with the desired amount of anhydrous solvent.
-
Initiator Preparation and Addition: The anionic initiator is prepared in situ or added as a solution to the reactor.
-
Polymerization: The N-tosylaziridine monomer is added to the initiator solution at a controlled temperature (e.g., 50 °C).[11] The polymerization is allowed to proceed under an inert atmosphere. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition.[5]
-
Termination: The living polymer chains are terminated by the addition of a proton source, such as methanol.
-
Deprotection (Desulfonylation): The resulting poly(N-tosylaziridine) is isolated and then subjected to a deprotection step to remove the tosyl groups and yield linear PEI. This can be achieved under mild conditions using reagents like dodecanethiol and diazabicycloundecene (DBU).[9]
-
Purification: The final linear PEI is purified by precipitation and washing to remove residual reagents and byproducts.
Experimental Workflow: AROP of Activated Aziridine
Caption: General workflow for the synthesis and characterization of linear PEI.
Quantitative Data on Aziridine Polymerization
| Polymerization Type | Monomer | Initiator | Solvent | Temperature (°C) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| CROP | Ethylenimine | Acid/Lewis Acid | Water/Organic | 90 - 110 | 10,000 - 20,000 | >1.5 | [7] |
| AROP | 2-methyl-N-mesylaziridine | BnNHMs/KHMDS | DMF | 50 | Targeted, e.g., ~5,000 | < 1.2 | [11][12] |
| AROP | 2-methyl-N-tosylaziridine | BnNHMs/KHMDS | DMF | 50 | Targeted, e.g., ~10,000 | < 1.2 | [11][12] |
| AROP | 1:1 MsAz and sBsAz | Anionic Initiator | - | - | Targeted | < 1.1 | [5] |
Application of 2-(Chloromethyl)oxirane (Epichlorohydrin) in Polymer Synthesis
2-(Chloromethyl)oxirane, commonly known as epichlorohydrin (ECH), is a versatile bifunctional monomer containing both an epoxide ring and a chloromethyl group.[13][14] This structure allows it to participate in various polymerization reactions to produce polyethers with reactive pendant groups. These polymers are important intermediates in the synthesis of epoxy resins, elastomers, and functional polymers for various applications.[13][]
Cationic Ring-Opening Polymerization of 2-(Chloromethyl)oxirane
The cationic ring-opening polymerization of ECH, often copolymerized with other oxiranes like ethylene oxide, is a common method to produce polyether copolymers.[16][17][18] The polymerization can be initiated by Lewis acids or other cationic initiators. The resulting polymers possess a polyether backbone with pendant chloromethyl groups, which can be further modified to introduce various functionalities.
Experimental Protocol: Cationic Copolymerization of 2-(Chloromethyl)oxirane and Ethylene Oxide
Materials:
-
2-(Chloromethyl)oxirane (Epichlorohydrin, ECH)
-
Ethylene Oxide (EO) (Caution: highly toxic and flammable)
-
Cationic initiator (e.g., triphenylmethyl hexachloroantimonate)[18]
-
Anhydrous chlorinated solvent (e.g., dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Monomer and Solvent Purification: ECH, EO, and the solvent must be rigorously dried and purified to remove any impurities that could interfere with the cationic polymerization.
-
Reactor Setup: A dry reaction vessel is assembled under an inert atmosphere.
-
Monomer and Solvent Addition: The anhydrous solvent and the desired ratio of ECH and EO monomers are added to the reactor.
-
Initiation: The reaction is initiated by adding a solution of the cationic initiator to the monomer mixture at a controlled temperature (e.g., 50 °C).[18]
-
Polymerization: The reaction is allowed to proceed for a set time, with the progress monitored by analyzing monomer conversion.
-
Termination and Purification: The polymerization is terminated, for example, by the addition of methanol. The resulting copolymer is then precipitated in a non-solvent, filtered, and dried under vacuum.
Signaling Pathway: Cationic Polymerization of Epoxides
Caption: Cationic Ring-Opening Polymerization of Oxiranes.
Quantitative Data on 2-(Chloromethyl)oxirane Copolymerization
| Monomer 1 | Monomer 2 | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Reference |
| 2-(chloromethyl)oxirane | oxirane | - | - | - | Poly(epichlorohydrin-co-ethylene oxide) | [17] |
| 2-(chloromethyl)oxirane | Styrene oxide | Ph3CSbCl6 | Dichloromethane | 50 | Copolymer | [18] |
| 2-(chloromethyl)oxirane | 1,2-cyclohexene oxide | Ph3CSbCl6 | Dichloromethane | 50 | Copolymer | [18] |
| 2-(chloromethyl)oxirane | Piperazine | - | - | - | Piperazine, polymer with 2-(chloromethyl)oxirane | [19] |
| 2-(chloromethyl)oxirane | N-methylmethanamine | - | - | - | Methanamine, N-methyl-, polymer with 2-(chloromethyl)oxirane | [20] |
Applications in Drug and Gene Delivery
Polymers derived from aziridine and, to a lesser extent, functionalized polyethers from 2-(chloromethyl)oxirane, are of significant interest in the field of drug and gene delivery.
-
Polyethyleneimine (PEI): Both branched and linear PEI are widely investigated as non-viral gene delivery vectors.[4][21][22] Their high cationic charge density allows for efficient condensation of negatively charged nucleic acids (DNA and RNA) into nanoparticles, which can then be taken up by cells.[21][23] The "proton sponge" effect of PEI is believed to facilitate endosomal escape, a critical step for successful gene delivery.[22] The ability to synthesize well-defined linear PEI via AROP of activated aziridines is particularly advantageous for optimizing the efficacy and reducing the cytotoxicity of these gene carriers.[9]
-
Functional Polyethers: The pendant chloromethyl groups on polymers derived from 2-(chloromethyl)oxirane provide reactive handles for post-polymerization modification. This allows for the attachment of targeting ligands, drugs, or other functional groups to create sophisticated drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. prezi.com [prezi.com]
- 5. Report: The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. POLYAZIRIDINE (POLYETHYLENIMINE) - Ataman Kimya [atamanchemicals.com]
- 8. US20170204224A1 - Synthesis of linear polyethyleneimine by living anionic polymerization - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. China 2-(Chloromethyl) Oxirane manufacturers and suppliers - hangdachem.com [hangdachem.com]
- 14. Oxirane, (chloromethyl)- [webbook.nist.gov]
- 16. echemi.com [echemi.com]
- 17. 2-(Chloromethyl)oxirane;oxirane | C5H9ClO2 | CID 168228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 20. SID 135341578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules [mdpi.com]
- 23. Graphene oxide-cationic polymer conjugates: Synthesis and application as gene delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aziridine;2-(chloromethyl)oxirane as a Crosslinking Agent for Resins in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of aziridine;2-(chloromethyl)oxirane, more accurately described as polyethyleneimine (PEI) crosslinked with 2-(chloromethyl)oxirane (epichlorohydrin), as a crosslinking agent for creating hydrogel resins. These resins are of significant interest in the field of drug development, particularly for creating matrices for the controlled and sustained release of therapeutic agents.
Polyethyleneimine is a cationic polymer with a high density of amine groups, which can be crosslinked by the bifunctional agent epichlorohydrin.[1] This reaction forms a stable, three-dimensional hydrogel network. The properties of this hydrogel, such as swelling capacity and drug release kinetics, can be tailored by controlling the crosslinking density.[2] The resulting hydrogels are often biocompatible and can encapsulate a variety of bioactive molecules, protecting them from degradation and facilitating their controlled delivery.[2][3]
Mechanism of Action: Crosslinking and Cellular Interaction
Crosslinking Mechanism
The crosslinking of polyethyleneimine (PEI) with epichlorohydrin is a nucleophilic substitution reaction. The nitrogen atoms of the primary and secondary amines in the PEI backbone act as nucleophiles, attacking the electrophilic carbon atoms of the epoxide ring in epichlorohydrin. This results in the opening of the epoxide ring and the formation of a stable covalent bond between the PEI chains, creating a crosslinked network.[1]
Caption: Crosslinking mechanism of PEI with epichlorohydrin.
Cellular Uptake and Drug Release
When formulated as nanoparticles for drug delivery, PEI-based hydrogels are primarily taken up by cells through endocytosis.[4] The high positive charge of PEI promotes interaction with the negatively charged cell membrane, facilitating internalization.[4][5] Once inside the cell, the "proton sponge effect" of PEI comes into play. The numerous amine groups on the polymer backbone buffer the acidic environment of the endosome, leading to an influx of protons and counter-ions, which causes osmotic swelling and eventual rupture of the endosome.[5] This allows the encapsulated drug to be released into the cytoplasm.[4]
References
- 1. Polyethylenimine Carriers for Drug and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 3. tandfonline.com [tandfonline.com]
- 4. Unravelling the potential role of polyethyleneimine (PEI)-based nanosystems in skin cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00802B [pubs.rsc.org]
- 5. Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ring-Opening Polymerization of Aziridine and 2-(Chloromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the ring-opening polymerization (ROP) of aziridine and 2-(chloromethyl)oxirane, monomers crucial for the synthesis of a diverse range of polymers with applications in drug delivery, gene therapy, and biomaterials. The protocols cover both homopolymerization and copolymerization, offering a versatile platform for creating polymers with tailored properties.
Introduction
Ring-opening polymerization is a powerful technique for the synthesis of polymers from cyclic monomers. The relief of ring strain is the primary driving force for this type of polymerization. Aziridines and oxiranes (epoxides) are three-membered heterocyclic monomers that readily undergo ROP to produce polyamines and polyethers, respectively.
-
Polyaziridines , particularly polyethyleneimine (PEI), are cationic polymers known for their high density of amine groups. This characteristic makes them highly effective as non-viral vectors for gene delivery, as they can condense nucleic acids and facilitate their entry into cells.[1][2] The structure of polyaziridine can be controlled, with cationic ROP typically yielding branched polymers and anionic ROP of N-activated aziridines producing linear chains.[3][4]
-
Poly(2-(chloromethyl)oxirane) , also known as polyepichlorohydrin, is a versatile polyether with reactive chloromethyl side groups. These groups can be further functionalized, allowing for the introduction of various chemical moieties to tailor the polymer's properties for specific applications, such as drug conjugation or as a precursor for other polymers.[5]
The copolymerization of aziridine and 2-(chloromethyl)oxirane offers a strategy to combine the advantageous properties of both monomers, leading to functional polyetheramines with potential applications in smart drug delivery systems and functional coatings.
Polymerization Mechanisms
Both aziridine and 2-(chloromethyl)oxirane can be polymerized via cationic or anionic ring-opening polymerization. The choice of mechanism significantly influences the resulting polymer's architecture and properties.
Cationic Ring-Opening Polymerization (CROP)
In CROP, an electrophilic initiator activates the monomer, leading to the formation of a cationic propagating species. The polymerization proceeds through the nucleophilic attack of a monomer on the growing polymer chain. For unsubstituted aziridine, CROP typically results in a highly branched polymer due to the possibility of the amine backbone acting as a nucleophile.[6]
Anionic Ring-Opening Polymerization (AROP)
AROP is initiated by a nucleophile that attacks one of the carbon atoms of the strained ring. This mechanism is particularly effective for epoxides like 2-(chloromethyl)oxirane.[7][8] For aziridines, AROP generally requires the presence of an electron-withdrawing group on the nitrogen atom (N-activation, e.g., with a sulfonyl group) to increase the acidity of the N-H proton and facilitate the formation of an anionic propagating species.[4][9] This method typically yields linear polymers.
Experimental Protocols
The following are generalized protocols for the ring-opening polymerization of aziridine and 2-(chloromethyl)oxirane. Caution: Aziridine and 2-(chloromethyl)oxirane are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Cationic Ring-Opening Homopolymerization of Aziridine to Branched Polyethyleneimine (PEI)
This protocol describes the acid-catalyzed polymerization of aziridine to yield branched PEI.[6]
Materials:
-
Aziridine
-
Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve aziridine in methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of hydrochloric acid to initiate the polymerization.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding a small amount of water.
-
Remove the methanol under reduced pressure.
-
Dissolve the resulting polymer in distilled water.
-
Purify the polymer by dialysis against distilled water for 48 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the final branched PEI product.
Protocol 2: Anionic Ring-Opening Homopolymerization of 2-(Chloromethyl)oxirane
This protocol outlines the base-initiated polymerization of 2-(chloromethyl)oxirane.[7][8]
Materials:
-
2-(chloromethyl)oxirane (epichlorohydrin)
-
Potassium hydroxide (KOH)
-
Anhydrous toluene
-
Methanol
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to a dried reaction flask equipped with a magnetic stirrer.
-
Add a catalytic amount of powdered potassium hydroxide to the toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add 2-(chloromethyl)oxirane to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to proceed for an additional 12-24 hours.
-
Cool the reaction to room temperature and quench by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or water).
-
Collect the polymer by filtration and dry under vacuum.
Protocol 3: Anionic Ring-Opening Copolymerization of N-tosylaziridine and 2-(Chloromethyl)oxirane
This protocol describes the synthesis of a linear polyetheramine copolymer. N-tosylaziridine is used as an activated aziridine monomer for anionic polymerization.
Materials:
-
N-tosylaziridine
-
2-(chloromethyl)oxirane
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Under an inert atmosphere, dissolve N-tosylaziridine and 2-(chloromethyl)oxirane in anhydrous THF in a dried reaction flask.
-
Cool the solution to 0 °C.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Slowly add the initiator solution to the monomer solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 24 hours.
-
Terminate the polymerization by adding methanol.
-
Precipitate the copolymer by adding the reaction mixture to a large volume of a suitable non-solvent (e.g., diethyl ether or hexane).
-
Isolate the copolymer by filtration and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data obtained from the ring-opening polymerization of aziridine and 2-(chloromethyl)oxirane derivatives. The specific values can vary significantly based on the reaction conditions.
| Monomer | Polymerization Type | Initiator | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| N-sulfonyl aziridines | Anionic | Anionic Initiator | Varies | Varies | < 1.1 | High | [4] |
| 2-methyl-2-oxazoline | Cationic | Methyl Tosylate | Varies | Varies | Varies | Varies | [10] |
| Functional Epoxides | Anionic | - | Varies | Varies | Varies | Varies | [11] |
Table 1: Summary of Quantitative Data for Homopolymerization.
| Comonomer 1 | Comonomer 2 | Polymerization Type | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Sulfonyl aziridine A | Sulfonyl aziridine B | Anionic | Varies | Low | [12] |
| N-acetylaziridine | Maleic anhydride | - | - | - | [13] |
| Carbon monoxide | Aziridine | - | - | - | [14] |
Table 2: Summary of Quantitative Data for Copolymerization.
Visualizing the Workflow and Polymerization Mechanisms
The following diagrams illustrate the experimental workflow and the fundamental mechanisms of ring-opening polymerization.
Caption: General experimental workflow for ring-opening polymerization.
Caption: Simplified mechanisms for cationic and anionic ring-opening polymerization.
References
- 1. POLYAZIRIDINE - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Report: The Living Anionic Polymerization of Functionalized Aziridines (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. Epichlorohydrin - American Chemical Society [acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchers.uss.cl [researchers.uss.cl]
- 14. Copolymerization of carbon monoxide and aziridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)oxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Chloromethyl)oxirane, commonly known as epichlorohydrin, is a highly versatile bifunctional electrophile extensively used in organic synthesis.[1] Its structure incorporates a strained three-membered epoxide ring and a reactive chloromethyl group, making it a valuable precursor for the synthesis of a wide range of compounds, including epoxy resins, pharmaceuticals, and other fine chemicals.[2][3] Nucleophilic attack can occur at two distinct sites: the carbons of the oxirane ring or the carbon of the chloromethyl group. Due to the significant ring strain of the epoxide (approximately 25 kcal/mol), nucleophilic ring-opening is generally the more favorable reaction pathway.[4] This document provides detailed experimental setups and protocols for conducting nucleophilic substitution reactions on 2-(chloromethyl)oxirane.
Reaction Mechanisms
The reaction of 2-(chloromethyl)oxirane with nucleophiles can proceed through two primary pathways: epoxide ring-opening or substitution at the chloromethyl carbon.
-
Epoxide Ring-Opening (Major Pathway): This is the more common route due to the high reactivity of the strained epoxide ring.[5] The reaction typically follows an S
N2 mechanism.-
Under basic or neutral conditions: The nucleophile attacks the less sterically hindered carbon of the epoxide (C3), leading to the formation of a β-substituted alcohol.[6][7]
-
Under acidic conditions: The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon (C2), which can better stabilize a partial positive charge.[6]
-
-
Substitution at the Chloromethyl Carbon (Minor Pathway): A direct S
N2 displacement of the chloride ion by the nucleophile can occur. However, this pathway is generally less favored compared to the ring-opening of the highly strained epoxide.[8]
The general reaction pathways are illustrated in the diagram below.
Figure 1: General reaction pathways for nucleophilic substitution on 2-(chloromethyl)oxirane.
Experimental Protocols
Protocol 1: Reaction with an Amine Nucleophile (e.g., Diethylamine)
This protocol describes the ring-opening of 2-(chloromethyl)oxirane with an amine to synthesize a β-amino alcohol, a common structural motif in pharmaceuticals.[9]
Materials and Reagents:
-
2-(Chloromethyl)oxirane (Epichlorohydrin)
-
Diethylamine
-
Methanol (or other suitable solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (e.g., 0.1 mol) in 100 mL of methanol.
-
Addition of Epichlorohydrin: Cool the solution in an ice bath. Slowly add 2-(chloromethyl)oxirane (e.g., 0.1 mol) dropwise from a dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours.
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of 1 M NaOH.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Safety Precautions: 2-(Chloromethyl)oxirane is toxic, a suspected carcinogen, and an irritant.[1][10] Diethylamine is corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Protocol 2: Reaction with a Carboxylic Acid Nucleophile (e.g., Neodecanoic Acid)
This protocol details the acid-catalyzed ring-opening of 2-(chloromethyl)oxirane to form a β-chlorohydrin ester.[2]
Materials and Reagents:
-
2-(Chloromethyl)oxirane (Epichlorohydrin)
-
Neodecanoic acid
-
Tetrabutylammonium bromide (TBAB) or another suitable catalyst
-
Toluene (or other suitable solvent)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add neodecanoic acid (e.g., 0.1 mol), 2-(chloromethyl)oxirane (e.g., 0.12 mol), tetrabutylammonium bromide (e.g., 1-2 mol%), and 100 mL of toluene.
-
Reaction: Heat the mixture to 90-100 °C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with 50 mL of saturated sodium bicarbonate solution to remove unreacted acid.
-
Wash with 50 mL of water and then 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: The product can be further purified by vacuum distillation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on 2-(chloromethyl)oxirane with various nucleophiles.
Table 1: Reaction Conditions for Nucleophilic Ring-Opening of 2-(Chloromethyl)oxirane
| Nucleophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Product Type | Reference |
| Neodecanoic Acid | TMAN/Water | 110 (microreactor), 90 (stirred reactor) | < 1 | β-Chlorohydrin ester | [2] |
| Triphenylphosphine | CH₂Cl₂ | Room Temperature | - | Dioxane derivative | [11] |
| Phenol | Base | - | - | Aryl glycidyl ether | [12][13] |
| Amines | Methanol | Room Temperature | 24 | β-Amino alcohol | [9] |
| Bromide/Acetate Anions | (Computational Study) | - | - | Halohydrin/Acetoxy alcohol | [14] |
| Vinylmagnesium bromide | - | - | - | Allylic alcohol precursor | [8] |
Table 2: Representative Product Yields
| Nucleophile | Product | Yield (%) |
| Neodecanoic Acid | 3-chloro-2-hydroxypropyl neodecanoate | ~90% conversion |
| Various Amines | Corresponding β-amino alcohols | Generally high |
| Carboxylic Acids | Corresponding β-chlorohydrin esters | High |
Visualizations
Experimental Workflow
The general workflow for a typical nucleophilic substitution reaction on 2-(chloromethyl)oxirane is depicted below.
Figure 2: General experimental workflow for nucleophilic substitution on 2-(chloromethyl)oxirane.
Mechanism of Base-Catalyzed Ring-Opening
The SN2 mechanism for the ring-opening of 2-(chloromethyl)oxirane by a nucleophile under basic/neutral conditions.
Figure 3: SN2 mechanism for base-catalyzed epoxide ring-opening.
This detailed guide provides researchers with the necessary information to safely and effectively perform nucleophilic substitution reactions on 2-(chloromethyl)oxirane, a cornerstone reaction in modern organic synthesis.
References
- 1. Epichlorohydrin - American Chemical Society [acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EPICHLOROHYDRINE - Ataman Kimya [atamanchemicals.com]
- 4. 2-(Chloromethyl)-2-methyloxirane | 598-09-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic chemistry - Attack of ethoxide on epichlorohydrin - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. mdpi.com [mdpi.com]
- 10. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. During the reaction of (R) 2 (chloromethyl)oxirane with phenol, both enan.. [askfilo.com]
- 13. 2-(Chloromethyl)oxirane;oxaldehyde;phenol | C11H13ClO4 | CID 6455660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Catalytic Methods for Aziridination Using 2-(Chloromethyl)oxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous pharmaceuticals. The use of 2-(chloromethyl)oxirane (commonly known as epichlorohydrin) as a starting material provides an efficient and economical route to N-substituted (aziridin-2-yl)methanols. This pathway typically involves a two-step sequence: the initial ring-opening of the epoxide by an amine to form a vicinal amino alcohol, followed by an intramolecular cyclization to yield the aziridine. Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of this transformation.
This document provides detailed application notes and experimental protocols for the catalytic synthesis of aziridines using 2-(chloromethyl)oxirane as a key reagent.
Reaction Pathway Overview
The general reaction pathway for the synthesis of N-substituted (aziridin-2-yl)methanols from 2-(chloromethyl)oxirane and a primary or secondary amine is depicted below. The process consists of two main stages:
-
Epoxide Ring-Opening: An amine nucleophilically attacks and opens the epoxide ring of 2-(chloromethyl)oxirane. This step can be catalyzed by Lewis or Brønsted acids, which activate the epoxide towards nucleophilic attack.
-
Intramolecular Cyclization: The resulting 1-chloro-3-(alkylamino)propan-2-ol intermediate undergoes an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form the aziridine ring. This step is typically promoted by a base.
In some instances, these two steps can be combined in a one-pot procedure.
Figure 1: General reaction pathway for the synthesis of N-substituted (aziridin-2-yl)methanols from 2-(chloromethyl)oxirane.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the synthesis of N-substituted (aziridin-2-yl)methanols from 2-(chloromethyl)oxirane and various amines under different catalytic conditions.
| Entry | Amine Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Yb(OTf)₃ (10 mol%) | CH₃CN | RT | 12 | 85 | Fictionalized Data |
| 2 | Benzylamine | Sc(OTf)₃ (5 mol%) | THF | 50 | 8 | 92 | Fictionalized Data |
| 3 | Cyclohexylamine | None (neat) | Water | 25 | 24 | 70 | Fictionalized Data |
| 4 | Piperidine | La(OTf)₃ (10 mol%) | CH₂Cl₂ | RT | 10 | 88 | Fictionalized Data |
| 5 | Morpholine | Bi(OTf)₃ (5 mol%) | Methanol | 60 | 6 | 95 | Fictionalized Data |
Note: The data in this table is representative and compiled for illustrative purposes based on typical outcomes for such reactions. Researchers should consult specific literature for precise data related to their substrates and catalysts of interest.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed One-Pot Synthesis of (1-Benzylaziridin-2-yl)methanol
This protocol describes a general procedure for the ytterbium(III) triflate-catalyzed one-pot synthesis of (1-benzylaziridin-2-yl)methanol from 2-(chloromethyl)oxirane and benzylamine.
Materials:
-
2-(Chloromethyl)oxirane (1.0 eq)
-
Benzylamine (1.1 eq)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzylamine (1.1 eq) in acetonitrile, add Yb(OTf)₃ (0.1 eq) at room temperature.
-
Stir the mixture for 15 minutes to allow for catalyst coordination.
-
Slowly add 2-(chloromethyl)oxirane (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the epoxide opening (typically 4-6 hours), add solid potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 50°C and stir for an additional 6-8 hours to facilitate the intramolecular cyclization.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (1-benzylaziridin-2-yl)methanol.
Figure 2: Workflow for the one-pot synthesis of (1-benzylaziridin-2-yl)methanol.
Protocol 2: Stepwise Synthesis of (1-Phenylaziridin-2-yl)methanol
This protocol outlines a two-step procedure involving the initial uncatalyzed formation of the amino alcohol intermediate followed by base-mediated cyclization.
Step A: Synthesis of 1-Chloro-3-(phenylamino)propan-2-ol
Materials:
-
2-(Chloromethyl)oxirane (1.0 eq)
-
Aniline (1.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in methanol.
-
Slowly add 2-(chloromethyl)oxirane (1.0 eq) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude 1-chloro-3-(phenylamino)propan-2-ol, which can be used in the next step without further purification.
Step B: Cyclization to (1-Phenylaziridin-2-yl)methanol
Materials:
-
Crude 1-chloro-3-(phenylamino)propan-2-ol (from Step A)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Water/Dichloromethane (H₂O/CH₂Cl₂) solvent system
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude 1-chloro-3-(phenylamino)propan-2-ol in a biphasic solvent system of water and dichloromethane.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the stirred mixture.
-
Stir the reaction vigorously at room temperature for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (1-phenylaziridin-2-yl)methanol.
Mechanistic Considerations
The Lewis acid catalyst plays a key role in activating the epoxide ring of 2-(chloromethyl)oxirane towards nucleophilic attack by the amine. The coordination of the Lewis acid to the epoxide oxygen atom polarizes the C-O bonds, making the carbon atoms more electrophilic. The subsequent intramolecular cyclization proceeds via an S_N2 mechanism, where the nitrogen atom acts as the nucleophile and the chlorine atom as the leaving group.
"functionalization of polymers with Aziridine;2-(chloromethyl)oxirane"
Topic: Functionalization of Polymers with Aziridine and 2-(Chloromethyl)oxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of polymers is a critical process in the development of advanced materials for biomedical and pharmaceutical applications. By introducing specific chemical moieties onto a polymer backbone, it is possible to tailor its physical, chemical, and biological properties. This document provides detailed application notes and protocols for the functionalization of polymers using two highly reactive cyclic compounds: aziridine and 2-(chloromethyl)oxirane (also known as epichlorohydrin). These methods are particularly relevant for creating drug delivery systems, tissue engineering scaffolds, and other advanced biomaterials.
Section 1: Functionalization of Polymers with Aziridine
Aziridine, a three-membered heterocyclic amine, serves as a versatile building block for polymer modification. Its strained ring is susceptible to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functionalities. This section details the methods for incorporating aziridine into polymer chains and its subsequent ring-opening for further functionalization.
Applications in Drug Development
Polymers functionalized with aziridine are of significant interest in drug delivery for several reasons:
-
Cationic Polymers for Gene Delivery: The ring-opening of polyaziridines can generate polyamines, which are cationic at physiological pH. These cationic polymers can effectively complex with negatively charged nucleic acids (DNA and siRNA) to form polyplexes, facilitating their entry into cells.
-
Crosslinking Agents: Polyfunctional aziridines can act as crosslinkers for polymers containing acidic groups (e.g., carboxylic acids), forming stable hydrogels for controlled drug release.[1]
-
Reactive Intermediates: The aziridine group can be opened by various nucleophiles, including drugs, targeting ligands, or imaging agents, allowing for the covalent attachment of these molecules to the polymer carrier.
Experimental Protocols
Protocol 1.1: Synthesis of Aziridine-Containing Copolymers via Radical Polymerization
This protocol describes the synthesis of a copolymer of methyl methacrylate (MMA) and an aziridine-containing methacrylate (AziMA).[2]
Materials:
-
Methyl methacrylate (MMA), distilled before use
-
Aziridine-terminated methacrylate (AziMA)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Toluene, anhydrous
-
n-Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired molar ratio of MMA and AziMA monomers and AIBN initiator in anhydrous toluene (e.g., [MMA]:[AziMA]:[AIBN] = 60:10:1).
-
Deoxygenate the solution by bubbling with dry nitrogen for 20 minutes.
-
Heat the reaction mixture at 80°C for 20 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Purify the resulting polymer by precipitation into an excess of n-hexane.
-
Filter and dry the polymer under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the incorporation of both monomers and determine the copolymer composition.
-
Gel Permeation Chromatography (GPC): Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Protocol 1.2: Lewis Acid-Catalyzed Ring-Opening of Aziridine Moieties on a Polymer Backbone
This protocol details the post-polymerization modification of an aziridine-containing polymer with an alcohol nucleophile, catalyzed by a Lewis acid.[2]
Materials:
-
Poly(AziMA-co-MMA) copolymer
-
Methanol (or other alcohol nucleophile)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the poly(AziMA-co-MMA) copolymer in anhydrous THF.
-
Add the alcohol nucleophile (e.g., methanol) in a desired molar excess relative to the aziridine units.
-
Add the Lewis acid catalyst, BF₃·OEt₂ (e.g., 1.5 equivalents relative to the aziridine units).
-
Heat the reaction mixture at 60°C for 2 hours in air.
-
Cool the solution to room temperature.
-
Concentrate the solution in vacuo to obtain the functionalized polymer.
Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the ring-opening by observing the appearance of new peaks corresponding to the introduced functional group (e.g., a C-O-C ether stretch around 1083 cm⁻¹).[2]
-
NMR Spectroscopy: Analyze the structural changes in the polymer after the ring-opening reaction.
Quantitative Data
Table 1: Molecular Weight and Polydispersity of Aziridine-Functionalized Polymers
| Polymer System | Monomer Ratio ([Monomer 1]:[Monomer 2]) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Poly(MMA-co-AziMA) | [MMA]:[AziMA] = 60:10 | - | 149 | - | [3] |
| Poly(MsAz-r-sBsAz) | [MsAz]:[sBsAz] = 1:1 | - | - | < 1.1 | [4] |
| Poly(BocAz) | [BocAz]:[Initiator] = 20:1 | 1.16 | - | High | [5] |
Note: Data is extracted from different studies and experimental conditions may vary.
Visualizations
Caption: Lewis acid-catalyzed ring-opening of a pendant aziridine group on a polymer backbone by a nucleophile.
Section 2: Functionalization of Polymers with 2-(Chloromethyl)oxirane (Epichlorohydrin)
2-(Chloromethyl)oxirane, commonly known as epichlorohydrin, is a bifunctional molecule containing both an epoxide ring and a reactive chloromethyl group. This dual reactivity makes it a valuable reagent for polymer modification, particularly for crosslinking and introducing new functionalities.
Applications in Drug Development
The use of epichlorohydrin in polymer functionalization offers several advantages for drug development:
-
Hydrogel Formation: Epichlorohydrin is widely used to crosslink biopolymers like chitosan and starch to form hydrogels.[4][6] These hydrogels can encapsulate drugs and provide sustained release.
-
Drug Carrier Synthesis: The reactive epoxide or chloromethyl group can be used to conjugate drugs or targeting moieties to a polymer backbone.
-
Enhanced Biocompatibility: Modification of natural polymers with epichlorohydrin can improve their stability and mechanical properties for biomedical applications.[7]
Experimental Protocols
Protocol 2.1: Crosslinking of Chitosan with Epichlorohydrin to Form Beads
This protocol describes the preparation of crosslinked chitosan beads using epichlorohydrin for applications such as drug encapsulation or adsorption.[8]
Materials:
-
Chitosan flakes
-
Acetic acid solution (5% v/v)
-
Sodium hydroxide (NaOH) solution (0.5 M)
-
Epichlorohydrin (ECH)
-
Distilled water
Procedure:
-
Dissolve 2.0 g of chitosan flakes in 70 mL of 5% (v/v) acetic acid solution and leave overnight to ensure complete dissolution.
-
Add the chitosan solution dropwise into 500 mL of 0.5 M NaOH solution with stirring to form chitosan beads.
-
Wash the beads with distilled water until neutral.
-
Prepare a 0.10 M ECH solution and adjust the pH to 10 with NaOH.
-
Suspend the chitosan beads in the ECH solution and heat at 40-50°C for 2 hours with continuous stirring.
-
After the reaction, wash the crosslinked beads thoroughly with distilled water and dry them.
Characterization:
-
FTIR Spectroscopy: Confirm the crosslinking reaction by observing changes in the characteristic peaks of chitosan and the appearance of new peaks related to the ether linkages formed.
-
Scanning Electron Microscopy (SEM): Analyze the morphology and porosity of the crosslinked beads.
-
Swelling Studies: Determine the swelling ratio of the hydrogel beads in different media to assess their potential for drug loading and release.
Protocol 2.2: Grafting of Menthol onto Poly(epichlorohydrin)
This protocol details the modification of poly(epichlorohydrin) (PECH) by grafting a bioactive molecule, menthol, onto the polymer backbone.[2]
Materials:
-
Poly(epichlorohydrin) (PECH)
-
Menthol
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium hydrogen sulfate (TBAH) as a phase transfer catalyst
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve PECH in THF.
-
Add menthol, an aqueous solution of KOH, and TBAH to the polymer solution at 25°C with magnetic stirring.
-
Continue the reaction for a specified time (e.g., 24 hours).
-
Precipitate the modified polymer in a non-solvent like cyclohexane.
-
Filter and dry the grafted polymer.
Characterization:
-
FTIR Spectroscopy: Confirm the grafting by observing the disappearance of the C-Cl band and the appearance of new bands characteristic of the grafted menthol.
-
NMR Spectroscopy: Determine the degree of substitution of the chloromethyl groups.
Quantitative Data
Table 2: Properties of Epichlorohydrin-Modified Polymers
| Polymer System | Crosslinker/Modifier | Yield (%) | Degree of Crosslinking/Substitution | Application | Reference |
| Chitosan Beads | Epichlorohydrin | - | - | Adsorbent | [8] |
| Poly(epichlorohydrin) | Menthol | 92 (for PECH synthesis) | - | Bioactive polymer | [9] |
| Starch | Epichlorohydrin | - | Varies with ECH concentration | Rheology modifier | [10] |
| Poly(styryl)lithium | Epichlorohydrin | 9-97 (functionalization yield) | High | Functionalized macromonomer | [11] |
Note: Data is extracted from different studies and experimental conditions may vary.
Visualizations
Caption: Crosslinking of polymer chains with hydroxyl or amine groups using epichlorohydrin to form a hydrogel network.
Section 3: Experimental Workflow and Cellular Uptake
General Experimental Workflow
The functionalization of polymers with aziridine or epichlorohydrin generally follows a multi-step process, from polymer synthesis or selection to the final characterization of the functionalized material.
Caption: A general experimental workflow for the functionalization of polymers and subsequent characterization and application testing.
Cellular Uptake Pathway for Polymer-Based Drug Delivery Systems
Functionalized polymers are often designed to enhance the cellular uptake of therapeutic agents. The following diagram illustrates a common endocytic pathway for polymer-drug conjugates.
Caption: A simplified diagram of the cellular uptake of a polymer-drug conjugate via endocytosis, leading to intracellular drug release.[12][13][14][15][16]
Conclusion
The functionalization of polymers with aziridine and 2-(chloromethyl)oxirane provides powerful strategies for the development of advanced materials for drug delivery and other biomedical applications. The protocols and data presented in these application notes offer a foundation for researchers to design and synthesize novel polymer-based systems with tailored properties. Careful characterization at each step is crucial to ensure the desired structure and function of the final material.
References
- 1. Reaction Mechanism | PolyAziridine LLC [polyaziridine.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Kinetic Studies of Cross-Linked Chitosan Beads Using Dual Crosslinkers of Tripolyphosphate and Epichlorohydrin for Adsorption of Methyl Orange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theoretical and Experimental Study of the Chemical Modification of Poly(epichlorohydrin) by Grafting Menthol [mdpi.com]
- 10. Determination of the degree of crosslinking of starch modified with epichlorohydrin - Faculty of Chemical Technology | KTU [fct.ktu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transporting carriers for intracellular targeting delivery via non-endocytic uptake pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Endocytosis in cellular uptake of drug delivery vectors: Molecular aspects in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aziridine and 2-(Chloromethyl)oxirane as Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridine and 2-(chloromethyl)oxirane (commonly known as epichlorohydrin) are potent electrophilic compounds widely utilized in chemical synthesis and biological research as alkylating agents. Their high reactivity, stemming from the strained three-membered ring structures, allows them to form covalent bonds with nucleophiles, most notably DNA and proteins. This property makes them valuable tools in the study of DNA damage and repair, and as foundational scaffolds in the development of cytotoxic agents for cancer therapy.
These application notes provide an overview of the mechanisms of action, key applications, and detailed experimental protocols for the use of aziridine and 2-(chloromethyl)oxirane as alkylating agents in a research and drug development context.
Mechanism of Action
Aziridine: The reactivity of the aziridine ring is attributed to significant ring strain.[1] Under physiological or acidic conditions, the nitrogen atom can be protonated, further activating the ring towards nucleophilic attack. This results in ring-opening and the formation of a covalent bond between a carbon atom of the aziridine and a nucleophilic site on a target molecule, such as the N7 position of guanine in DNA.[2] This alkylation can lead to DNA damage, triggering cellular repair mechanisms or, if the damage is extensive, apoptosis.[3] Many anticancer drugs, including Mitomycin C, incorporate the aziridine moiety and often require bioreductive activation to enhance their DNA alkylating capabilities.[4]
2-(Chloromethyl)oxirane (Epichlorohydrin): As a bifunctional molecule, 2-(chloromethyl)oxirane possesses two reactive sites: the epoxide ring and the chloromethyl group. The epoxide is susceptible to nucleophilic attack, similar to aziridine, leading to ring-opening and alkylation. This reaction can be acid-catalyzed.[5] The presence of the chloromethyl group allows for a second alkylation event, potentially leading to DNA interstrand cross-links, which are highly cytotoxic lesions.[5] It is considered a direct-acting alkylating agent and is recognized for its genotoxic properties.[6]
Quantitative Data Summary
Quantitative data on the alkylating efficiency and cytotoxicity of the parent aziridine and 2-(chloromethyl)oxirane are not extensively available in publicly accessible literature. The tables below summarize the available toxicity data and information on related compounds to provide a comparative context.
Table 1: Toxicity Data for Aziridine and 2-(Chloromethyl)oxirane
| Compound | Metric | Value | Species | Route | Citation |
| Aziridine | LD50 | 14 mg/kg | Rat | Oral | [4] |
| 2-(Chloromethyl)oxirane | LC50 | ~360 ppm (6-hour exposure) | Rat | Inhalation | [7] |
Table 2: DNA Alkylation and Cytotoxicity Data for Related Compounds
| Compound/Class | Observation | Value | Context | Citation |
| Protonated Aziridinyl Quinones | Extent of DNA Alkylation | Up to 35% | In vitro | |
| Protonated Diaziridinylbenzoquinone (DZQ) | pKa | 3.8 | Explains enhanced DNA cross-linking at pH 4 | |
| Aflatoxin B1 exo-8,9-epoxide | Reaction Rate with Guanine | 35 s⁻¹ | In vitro kinetic analysis | [8] |
| Various Aziridine Derivatives | IC50 Range | 10 - 50 µM | Against various cancer cell lines | [9] |
Signaling Pathways
DNA alkylation by agents like aziridine and 2-(chloromethyl)oxirane triggers a complex network of cellular responses aimed at repairing the damage and maintaining genomic integrity. The primary pathway initiated is the DNA Damage Response (DDR).
// Nodes Alkylating_Agent [label="Aziridine /\n2-(Chloromethyl)oxirane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Adducts [label="DNA Alkylation\n(e.g., N7-Guanine)", fillcolor="#FBBC05", fontcolor="#202124"]; BER [label="Base Excision Repair\n(BER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MMR [label="Mismatch Repair\n(MMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NER [label="Nucleotide Excision Repair\n(NER)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DSB [label="Double-Strand Breaks\n(DSBs)", fillcolor="#FBBC05", fontcolor="#202124"]; HR [label="Homologous Recombination\n(HR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHEJ [label="Non-Homologous End Joining\n(NHEJ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR Kinases\n(Sensor Proteins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repair_Success [label="Successful Repair\nCell Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkylating_Agent -> DNA_Adducts; DNA_Adducts -> ATM_ATR [label="Damage Recognition"]; DSB -> ATM_ATR; ATM_ATR -> p53; ATM_ATR -> BER; ATM_ATR -> MMR; ATM_ATR -> NER; ATM_ATR -> HR; ATM_ATR -> NHEJ; DNA_Adducts -> BER; DNA_Adducts -> MMR; DNA_Adducts -> NER; BER -> Repair_Success; MMR -> DSB [label="Futile Repair Cycles"]; NER -> Repair_Success; DSB -> HR; DSB -> NHEJ; HR -> Repair_Success; NHEJ -> Repair_Success; p53 -> Cell_Cycle_Arrest; p53 -> Apoptosis [label="Severe Damage"]; Cell_Cycle_Arrest -> Repair_Success [label="Allows time for repair"]; } dot Caption: DNA Damage Response to Alkylating Agents.
Experimental Workflows
A typical workflow for evaluating a novel alkylating agent involves assessing its ability to alkylate DNA, determining its cytotoxicity in cancer cell lines, and mapping the specific sites of DNA modification.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesize/Obtain\nAlkylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dna_alkylation [label="In Vitro DNA\nAlkylation Assay", fillcolor="#FBBC05", fontcolor="#202124"]; hplc_ms [label="HPLC/MS Analysis\nof Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; ic50 [label="Determine IC50 Values\nin Cancer Cell Lines", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapping [label="In Vivo Alkylation Site\nMapping (LMPCR)", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="Data Analysis and\nInterpretation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> synthesis; synthesis -> dna_alkylation; synthesis -> cytotoxicity; dna_alkylation -> hplc_ms; cytotoxicity -> ic50; ic50 -> mapping [label="If potent"]; hplc_ms -> analysis; ic50 -> analysis; mapping -> analysis; analysis -> end; } dot Caption: Workflow for evaluating a novel alkylating agent.
Experimental Protocols
Protocol 1: In Vitro DNA Alkylation Assay with HPLC Analysis
This protocol describes a method to assess the formation of DNA adducts by an alkylating agent in vitro, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Calf Thymus DNA
-
Alkylating agent (Aziridine or 2-(chloromethyl)oxirane)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
DNAse I, Nuclease P1, Alkaline Phosphatase
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile Phase A: 25 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 25 mM Tris-HCl, pH 7.5 with 1 M Ammonium Sulfate
-
Deoxynucleoside standards (dG, dA, dC, dT) and anticipated adduct standards (if available)
Procedure:
-
DNA Alkylation Reaction:
-
Dissolve Calf Thymus DNA in the reaction buffer to a final concentration of 1 mg/mL.
-
Add the alkylating agent to the DNA solution at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2, 6, 12, 24 hours).
-
Stop the reaction by precipitating the DNA with cold ethanol.
-
Wash the DNA pellet with 70% ethanol to remove unreacted alkylating agent and resuspend in nuclease digestion buffer.
-
-
Enzymatic Digestion of DNA:
-
To the alkylated DNA, add DNAse I and incubate at 37°C for 2 hours.
-
Add Nuclease P1 and Alkaline Phosphatase and continue the incubation at 37°C for an additional 4 hours or overnight. This will digest the DNA into individual deoxynucleosides.
-
-
HPLC Analysis:
-
Filter the digested sample through a 0.22 µm filter.
-
Inject the sample onto the HPLC system.
-
Separate the deoxynucleosides and adducts using a gradient of Mobile Phase B. For example, a linear gradient from 0% to 50% B over 30 minutes.
-
Monitor the elution profile at 260 nm.
-
Identify and quantify the normal deoxynucleosides and any new peaks corresponding to alkylated adducts by comparing retention times with standards. The extent of alkylation can be calculated as the ratio of the adduct peak area to the total peak area of all deoxynucleosides.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the alkylating agent that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Alkylating agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the alkylating agent in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the alkylating agent. Include a vehicle control (e.g., medium with DMSO) and a no-cell control (medium only).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software package.
-
Protocol 3: Mapping of DNA Alkylation Sites by Ligation-Mediated PCR (LM-PCR)
This protocol allows for the identification of specific nucleotide bases that are alkylated by the agent within a specific gene.
Materials:
-
Genomic DNA isolated from cells treated with the alkylating agent
-
Restriction enzyme that does not cut within the region of interest
-
T4 DNA Polymerase
-
Linker oligonucleotides (one with a blunt end and one with a cohesive end compatible with the restriction enzyme)
-
T4 DNA Ligase
-
Gene-specific primers (a forward primer and a nested forward primer)
-
Taq DNA Polymerase and PCR reagents
-
Agarose gel electrophoresis equipment
Procedure:
-
Genomic DNA Isolation and Digestion:
-
Treat cells with the alkylating agent for a defined period.
-
Isolate high-quality genomic DNA.
-
Digest the genomic DNA with a suitable restriction enzyme.
-
-
Blunt-Ending and Ligation:
-
Treat the digested DNA with T4 DNA Polymerase to create blunt ends at the sites of alkylation-induced breaks.
-
Ligate the blunt-ended DNA fragments to the linker oligonucleotides using T4 DNA Ligase.
-
-
First PCR Amplification:
-
Perform a PCR using the ligated DNA as a template, the forward gene-specific primer, and a primer complementary to the linker sequence. This will amplify the fragments containing the alkylation sites.
-
-
Second (Nested) PCR Amplification:
-
Use the product from the first PCR as a template for a second PCR using the nested forward gene-specific primer and the linker primer. This increases the specificity of the amplification.
-
-
Analysis of PCR Products:
-
Run the final PCR products on a high-resolution agarose or polyacrylamide gel.
-
The size of the amplified fragments will correspond to the distance of the alkylation site from the nested primer. By sequencing these fragments or comparing their sizes to a DNA ladder, the specific sites of alkylation can be mapped.
-
Conclusion
Aziridine and 2-(chloromethyl)oxirane are valuable reagents for studying DNA alkylation and for the development of novel therapeutics. The protocols outlined in these application notes provide a framework for researchers to investigate the activity of these and other alkylating agents. Careful consideration of the hazardous nature of these compounds and adherence to appropriate safety protocols are essential. Further investigation into the specific signaling pathways and the development of more sensitive analytical methods will continue to enhance our understanding of the biological consequences of DNA alkylation.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aziridine (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 4. Aziridine - Wikipedia [en.wikipedia.org]
- 5. DNA Interstrand Cross-Linking by Epichlorohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA as a universal substrate for chemical kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhalation carcinogenicity of epichlorohydrin in noninbred Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reaction of aflatoxin B1 exo-8,9-epoxide with DNA: Kinetic analysis of covalent binding and DNA-induced hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of β-Amino Alcohols using Aziridine and 2-(Chloromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Amino alcohols are crucial structural motifs found in a wide array of biologically active compounds and pharmaceuticals.[1][2][3][4] They serve as versatile intermediates in the synthesis of natural products, chiral auxiliaries, and various drug candidates, including β-blockers and antiviral agents.[1][5] A primary synthetic route to these valuable compounds involves the nucleophilic ring-opening of three-membered heterocyclic rings like epoxides and aziridines.[6][7] This document provides detailed application notes and protocols for the synthesis of β-amino alcohols through the reaction of aziridine with 2-(chloromethyl)oxirane (commonly known as epichlorohydrin).
The reaction leverages the nucleophilicity of the aziridine nitrogen to open the strained epoxide ring of 2-(chloromethyl)oxirane. This approach is advantageous due to the ready availability of the starting materials. The regioselectivity of the epoxide ring-opening is a critical aspect of this synthesis, with the nucleophilic attack of the aziridine nitrogen typically occurring at the less sterically hindered carbon of the epoxide ring.[6]
Reaction Scheme & Mechanism
The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the aziridine ring on one of the carbon atoms of the epoxide ring of 2-(chloromethyl)oxirane. This leads to the opening of the epoxide ring and the formation of a β-amino alcohol. The generally accepted mechanism proceeds via an SN2 pathway.
The regioselectivity of the reaction is dictated by the substitution pattern of the epoxide. In the case of an unsymmetrical epoxide like 2-(chloromethyl)oxirane, the nucleophilic attack by the amine (aziridine) preferentially occurs at the less substituted carbon atom.[6]
Experimental Protocols
The following is a generalized protocol for the synthesis of β-amino alcohols via the reaction of aziridine with 2-(chloromethyl)oxirane. This protocol is adapted from procedures for the ring-opening of epoxides with in situ generated aziridine (ethyleneimine).[6]
Materials:
-
2-(Chloromethyl)oxirane (Epichlorohydrin)
-
2-Chloroethylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water (deionized)
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure: In situ generation of Aziridine and subsequent reaction with 2-(Chloromethyl)oxirane
-
Preparation of the Aziridine Solution (in situ): In a well-ventilated fume hood, dissolve 2-chloroethylamine hydrochloride in water in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide in water to the cooled 2-chloroethylamine hydrochloride solution with vigorous stirring. The in situ generation of aziridine (ethyleneimine) occurs under these basic conditions.[6]
-
Reaction with 2-(Chloromethyl)oxirane: To the freshly prepared cold solution of aziridine, add 1,4-dioxane as a co-solvent.
-
Add 2-(chloromethyl)oxirane dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) under a condenser for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude β-amino alcohol can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane mixtures).
Data Presentation
The following table summarizes representative data for the synthesis of β-amino alcohols from the ring-opening of epoxides with amines. While specific data for the reaction of aziridine with 2-(chloromethyl)oxirane is not extensively available in the provided search results, the table includes analogous reactions to provide an expected range of yields and conditions.
| Epoxide | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |
| Styrene Oxide | In situ generated Aziridine | aq. NaOH/1,4-Dioxane | N-(2-hydroxy-2-phenylethyl)aziridine | 48 | [6] |
| Benzyl (S)-(+)-glycidyl ether | In situ generated Aziridine | aq. NaOH/1,4-Dioxane | (S)-1-(aziridin-1-yl)-3-(benzyloxy)propan-2-ol | 65 | [6] |
| Various Epoxides | Various Amines | Lipase from Aspergillus oryzae | β-Amino alcohols | Good to Excellent | [8] |
| N-tosylaziridines | Acid Anhydrides | TBD | β-Amino esters | Excellent | [7] |
Visualizations
Logical Workflow for the Synthesis of β-Amino Alcohols
Caption: A flowchart illustrating the key stages in the synthesis of β-amino alcohols.
Signaling Pathway: Mechanism of Aziridine Ring-Opening of an Epoxide
Caption: The reaction mechanism for the nucleophilic ring-opening of an epoxide by aziridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. rroij.com [rroij.com]
- 6. Regioselective Synthesis of N-β-Hydroxyethylaziridines by the Ring Opening Reaction of Epoxides with Aziridine Generated In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"optimization of reaction conditions for Aziridine;2-(chloromethyl)oxirane polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working on the optimization of reaction conditions for the polymerization of aziridine with 2-(chloromethyl)oxirane (epichlorohydrin).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No polymerization or very low yield. | Inappropriate initiator: Aziridine and 2-(chloromethyl)oxirane have different preferred polymerization mechanisms. Cationic initiators can lead to uncontrolled branching with aziridine, while anionic initiators require N-activated aziridines.[1][2] Presence of impurities: Water or other protic impurities can terminate the polymerization reaction, especially in cationic and anionic systems.[3] Incorrect temperature: The reaction temperature may be too low for the chosen initiator system to be effective. | Select an appropriate initiator: For a more controlled polymerization, consider using an N-substituted (activated) aziridine with an anionic initiator. If using unsubstituted aziridine, a cationic initiator is necessary, but be aware of the potential for branching.[1][4] Ensure anhydrous conditions: Thoroughly dry all monomers, solvents, and glassware before use. Optimize temperature: Systematically vary the reaction temperature to find the optimal range for your specific system. Increasing the temperature generally increases the polymerization speed.[5][6] |
| Poor control over molecular weight and broad polydispersity. | Chain transfer or termination reactions: These are common in cationic polymerization of N-substituted aziridines, leading to a loss of control.[2] Slow initiation compared to propagation: This can lead to a broad molecular weight distribution. | Monomer feed strategy: Employing an intermediate monomer feed method can help control the molecular weight distribution.[7] Optimize initiator concentration: Adjust the monomer-to-initiator ratio to target a specific molecular weight. Consider a living polymerization system: For activated aziridines, anionic polymerization can offer a "living" process with better control over molecular weight.[4][5] |
| Formation of branched or cross-linked polymer. | Cationic polymerization of aziridine: Unsubstituted aziridine readily undergoes branching via cationic ring-opening polymerization (CROP).[1][2] Side reactions of the chloromethyl group: The chloromethyl group on the oxirane can potentially undergo side reactions, leading to cross-linking. | Use N-activated aziridine: To obtain linear polymers, use an N-substituted aziridine, such as an N-sulfonylaziridine, which can undergo anionic polymerization.[4][8] Control reaction stoichiometry: Carefully control the ratio of the two monomers to influence the final polymer architecture. |
| Inconsistent reaction kinetics. | Solvent effects: The polarity of the solvent can significantly impact the polymerization rate.[5][6] Counter-ion effects (in anionic polymerization): The choice of counter-ion (e.g., Li+, Na+, K+, Cs+) can influence the propagation rate.[5][6] | Solvent screening: Test a range of aprotic polar solvents, such as DMSO or DMF, which have been shown to accelerate anionic polymerization of activated aziridines.[5][6] Counter-ion selection: In anionic systems, the reactivity trend is often Cs+ > Li+ > Na+ > K+.[5][6] |
| Epoxide formation instead of aziridination. | Presence of water: Traces of water in the reaction can lead to the hydrolysis of intermediates, favoring epoxide formation.[3] | Strict anhydrous conditions: Ensure all reagents and equipment are free of water. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in copolymerizing aziridine and 2-(chloromethyl)oxirane?
A1: The primary challenge lies in the different polymerization behaviors of the two monomers. Aziridine, with its secondary amine, tends to undergo cationic ring-opening polymerization (CROP) leading to hyperbranched structures.[1][2] In contrast, 2-(chloromethyl)oxirane (epichlorohydrin) can be polymerized via both cationic and anionic mechanisms.[2][9] Achieving a well-defined copolymer architecture requires careful selection of reaction conditions that can accommodate both monomers, which often involves the use of N-activated aziridines for a more controlled anionic polymerization.[4]
Q2: Which type of initiator is best for this copolymerization?
A2: The choice of initiator is critical and depends on the desired polymer structure.
-
For linear copolymers: Anionic initiators are preferred, but this necessitates the use of an N-substituted (activated) aziridine.[4] Common activating groups include sulfonyl groups.[4][8]
-
For branched copolymers: Cationic initiators can be used with unsubstituted aziridine, but this will result in a branched polyethyleneimine (PEI) backbone with incorporated 2-(chloromethyl)oxirane units.[1]
Q3: How does the solvent affect the polymerization?
A3: The solvent polarity plays a significant role in the reaction kinetics, particularly in anionic polymerization. Aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to be effective in accelerating the anionic ring-opening polymerization of activated aziridines.[5][6]
Q4: Can I control the molecular weight of the resulting copolymer?
A4: Yes, control over molecular weight is possible, especially in living anionic polymerization systems with activated aziridines.[4][5] The molecular weight can be controlled by adjusting the monomer to initiator ratio. In step-growth polymerization, altering the reaction path, for instance, by intermediate monomer feeding, can also be used to control the molecular weight distribution.[7]
Q5: What is the effect of temperature on the polymerization?
A5: Increasing the reaction temperature generally leads to an increase in the polymerization rate.[5][6] However, it is crucial to find an optimal temperature that balances a reasonable reaction rate with minimizing side reactions that can lead to poor control over the polymer structure.
Experimental Protocols
General Protocol for Anionic Copolymerization of N-Sulfonylaziridine and 2-(Chloromethyl)oxirane
This protocol is a general guideline and should be optimized for specific N-sulfonylaziridines and desired copolymer properties.
-
Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents and monomers must be rigorously dried and deoxygenated before use.
-
Initiator Preparation: Prepare a solution of the chosen initiator (e.g., potassium bis(trimethylsilyl)amide - KHMDS) in a dry, aprotic polar solvent (e.g., DMF) in a Schlenk flask under an inert atmosphere.
-
Monomer Addition: To the stirred initiator solution, add the desired amount of N-sulfonylaziridine and 2-(chloromethyl)oxirane, either sequentially or as a mixture, via a syringe.
-
Polymerization: Maintain the reaction mixture at the desired temperature (e.g., 20-100 °C) and monitor the progress of the polymerization by taking aliquots for analysis (e.g., by ¹H NMR or GPC).[4]
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water). The polymer can be further purified by redissolving and reprecipitating.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Data Presentation
Table 1: Influence of Reaction Parameters on Anionic Polymerization of Activated Aziridines.
| Parameter | Variation | Effect on Polymerization | Reference(s) |
| Temperature | 20 °C, 50 °C, 100 °C | Increased temperature leads to a higher rate of polymerization while maintaining a living character. | [5][6] |
| Solvent | DMSO, DMF, Cyclohexane | Aprotic polar solvents like DMSO and DMF result in faster polymerization rates. Non-polar solvents like cyclohexane show no chain growth. | [4][5][6] |
| Counter-ion | Cs+, Li+, Na+, K+ | The propagation rate follows the trend: Cs+ > Li+ > Na+ > K+. | [5][6] |
Visualizations
Caption: Anionic polymerization workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 5. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"troubleshooting side reactions in Aziridine;2-(chloromethyl)oxirane synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of aziridines and 2-(chloromethyl)oxirane. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Side Reactions in Aziridine Synthesis
The synthesis of aziridines, particularly from epoxides, is a fundamental process in organic chemistry. However, it can be prone to side reactions that lower yield and complicate purification. This section addresses common problems and their solutions.
Frequently Asked Questions (FAQs)
Q1: My aziridine synthesis from an epoxide and sodium azide is giving a low yield and a significant amount of a diol byproduct. What is causing this and how can I prevent it?
A1: The formation of a diol byproduct during the azidolysis of epoxides is a common side reaction, primarily caused by the presence of water in the reaction mixture, which can also act as a nucleophile and attack the epoxide ring.[1]
Troubleshooting Steps:
-
Control pH: The pH of the reaction medium plays a crucial role. Under acidic conditions (e.g., pH 4.2), the epoxide is activated for ring-opening, but this also increases the likelihood of nucleophilic attack by water.[2] Conversely, working at a higher pH (e.g., 9.5) can suppress diol formation.[2]
-
Anhydrous Conditions: While challenging with sodium azide, minimizing water content is beneficial. Using a supported sodium azide on solid acids like zeolite or alumina can help, as the amount of water impregnating the support can be controlled.
-
Choice of Solvent System: The classical protocol often uses a methanol-water mixture.[1] Switching to an acetonitrile-water system can provide a homogeneous reaction mixture and may influence the extent of the side reaction.[1]
-
Use of Promoters: The addition of a promoter like Oxone® (potassium peroxymonosulfate) can significantly improve the reaction's efficiency and yield of the desired β-azido alcohol intermediate, thereby reducing the formation of side products.[3] A study showed that using 0.5 equivalents of Oxone® was optimal for complete conversion.[3]
Q2: I am observing poor regioselectivity in the ring-opening of my unsymmetrical epoxide with sodium azide. How can I control which carbon the azide attacks?
A2: The regioselectivity of the azide attack on an unsymmetrical epoxide is governed by a combination of steric and electronic factors, as well as the reaction conditions.[4]
-
Under neutral or basic conditions (SN2 mechanism): The azide ion typically attacks the less sterically hindered carbon atom.[1]
-
Under acidic conditions: The reaction can proceed with SN1 character. The epoxide oxygen is protonated, and the positive charge is better stabilized at the more substituted carbon. This can lead to the azide attacking the more substituted carbon, often reversing the regioselectivity observed under basic conditions.[2] For epoxides with an aromatic substituent, electronic effects can direct the azide to the benzylic position due to resonance stabilization of the positive charge.[1]
Strategies for Controlling Regioselectivity:
-
pH Control: As demonstrated in the table below, adjusting the pH is a powerful tool for controlling regioselectivity.[2]
-
Lewis Acids: The use of Lewis acids can also influence regioselectivity, but may also promote diol formation if water is present.[1]
-
Catalyst Choice: Certain catalysts can favor the formation of one regioisomer over the other.
Table 1: Effect of pH on the Regioselectivity of Azidolysis of Styrene Oxide
| pH | Major Product | Minor Product | Ratio (Major:Minor) |
| 9.5 | 2-azido-1-phenylethanol | 1-azido-2-phenylethanol | 90:10 |
| 4.2 | 1-azido-2-phenylethanol | 2-azido-1-phenylethanol | Reversed Selectivity |
Data synthesized from information in referenced literature.[2]
Q3: The reaction time for the conversion of my β-azido alcohol to the aziridine is very long. How can I speed up the cyclization step?
A3: The cyclization of the β-azido alcohol to the aziridine is typically achieved through a Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine.[5][6] The subsequent intramolecular cyclization with elimination of triphenylphosphine oxide forms the aziridine ring.[5]
To accelerate this step:
-
Choice of Phosphine: While triphenylphosphine is common, other phosphines with different electronic and steric properties could potentially increase the reaction rate.
-
Solvent: The choice of solvent can influence the rate of both the Staudinger reaction and the subsequent cyclization. Aprotic solvents are generally preferred.
-
Temperature: Gently heating the reaction mixture can increase the rate of cyclization, but care must be taken to avoid decomposition of the product.
Experimental Protocol: Synthesis of a β-Azido Alcohol from an Epoxide
This protocol is a general guideline based on literature procedures.[3]
-
Dissolve the epoxide (1.0 eq.) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add sodium azide (1.5 eq.) to the solution.
-
Add Oxone® (0.5 eq.) portion-wise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting epoxide is consumed.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude β-azido alcohol by column chromatography on silica gel.
Diagrams
Caption: General reaction pathway for aziridine synthesis from an epoxide.
Caption: Competing reaction pathways leading to the desired product and a diol byproduct.
Troubleshooting Side Reactions in 2-(Chloromethyl)oxirane Synthesis
2-(Chloromethyl)oxirane, also known as epichlorohydrin, is a valuable industrial chemical.[7] Its synthesis, most commonly from allyl chloride, can present challenges related to side product formation and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My synthesis of 2-(chloromethyl)oxirane from allyl chloride is producing significant byproducts and the yield is low. What are the likely side reactions and how can I mitigate them?
A1: The traditional synthesis of epichlorohydrin from allyl chloride involves two main steps: halohydrin formation and subsequent dehydrochlorination with a base. Side reactions can occur at both stages.
Common Side Reactions and Solutions:
-
During Halohydrin Formation:
-
Over-chlorination: Can lead to the formation of dichlorinated byproducts. Careful control of the stoichiometry of the chlorinating agent (e.g., hypochlorous acid) is essential.
-
-
During Epoxidation (Dehydrochlorination):
-
Hydrolysis of the Epoxide: The epoxide ring can be opened by water or hydroxide ions, especially under harsh basic conditions, to form glycerol derivatives. Using a stoichiometric amount of base and controlling the temperature can minimize this.
-
Polymerization: Epichlorohydrin can polymerize, particularly in the presence of acidic or basic catalysts at elevated temperatures.[8] It is important to maintain a controlled temperature and to purify the product promptly.
-
Q2: I am exploring the epoxidation of allyl chloride using hydrogen peroxide and a TS-1 catalyst, but the selectivity is poor. How can I improve this?
A2: The epoxidation of allyl chloride with hydrogen peroxide over a titanium silicalite-1 (TS-1) catalyst is a greener alternative to the chlorohydrin process. However, the selectivity can be affected by several factors.
Improving Selectivity:
-
Solvent Choice: The reaction is often performed in methanol or a methanol/water mixture.[9] The choice of solvent can significantly impact the reaction rate and selectivity.
-
Catalyst Acidity: The surface acidity of the TS-1 catalyst can promote the solvolysis (ring-opening by the solvent) of the epichlorohydrin product.[9] Catalyst modification to reduce acidity can improve selectivity.
-
Reaction Conditions:
Table 2: Comparison of 2-(Chloromethyl)oxirane Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages |
| Chlorohydrin Process | Allyl chloride, Cl2, H2O, Base | None | Well-established, high-volume production | Generates chlorinated byproducts and significant salt waste |
| Epoxidation with H2O2 | Allyl chloride, H2O2 | TS-1, other catalysts | Greener (water is the byproduct), potentially higher selectivity | Catalyst deactivation, potential for side reactions depending on catalyst acidity |
| From Glycerol | Glycerol, HCl | Carboxylic acid catalyst | Utilizes a renewable feedstock (byproduct of biodiesel) | Can be less economical depending on glycerol prices |
This table provides a qualitative comparison based on the referenced literature.[9]
Experimental Protocol: Epoxidation of Allyl Chloride with Hypochlorous Acid (Illustrative)
This is a simplified, conceptual protocol.
-
Preparation of Hypochlorous Acid: Bubble chlorine gas through a cold, aqueous solution of a base (e.g., sodium carbonate).
-
Reaction: Add allyl chloride to the freshly prepared hypochlorous acid solution with vigorous stirring, while maintaining a low temperature (e.g., 0-5 °C).
-
Monitoring: Monitor the consumption of allyl chloride using gas chromatography (GC).
-
Workup: Separate the organic layer containing the chlorohydrin isomers.
-
Epoxidation: Treat the chlorohydrin mixture with a base (e.g., calcium hydroxide or sodium hydroxide) to effect dehydrochlorination and form 2-(chloromethyl)oxirane.
-
Purification: Purify the resulting 2-(chloromethyl)oxirane by distillation.
Diagrams
Caption: Workflow for the traditional synthesis of 2-(chloromethyl)oxirane.
Caption: A logical troubleshooting workflow for synthesis problems.
References
- 1. research.utwente.nl [research.utwente.nl]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. synthesis of aziridines from epoxides | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 7. Epichlorohydrin - American Chemical Society [acs.org]
- 8. Epichlorohydrin | C3H5ClO | CID 7835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Aziridine & 2-(Chloromethyl)oxirane Reactions
Welcome to the Technical Support Center for Aziridine and 2-(chloromethyl)oxirane (Epichlorohydrin) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your experiments.
Safety First: Handling Aziridine and Epichlorohydrin
Warning: Aziridine and 2-(chloromethyl)oxirane (epichlorohydrin) are hazardous chemicals. Aziridine is highly toxic, flammable, corrosive, and a suspected carcinogen.[1] Epichlorohydrin is also toxic, flammable, corrosive, and may cause cancer.[2] Both substances can be absorbed through the skin.[2] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (do not use nitrile or neoprene with epichlorohydrin), safety goggles, a face shield, and a flame-resistant lab coat.[2][3] Ensure all transfers of flammable liquids are grounded and bonded to prevent static discharge.[1] Consult the Safety Data Sheets (SDS) for both reactants before beginning any experiment.[2][4][5]
Reaction Overview
The reaction between aziridine and 2-(chloromethyl)oxirane is a nucleophilic ring-opening of the epoxide by the secondary amine of the aziridine. The lone pair of electrons on the nitrogen atom of the aziridine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and the opening of the epoxide. Under ideal conditions, this results in the formation of 1-(aziridin-1-yl)-3-chloropropan-2-ol.
Reaction Mechanism
Caption: Nucleophilic attack of aziridine on 2-(chloromethyl)oxirane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: An excess of either reactant can lead to side reactions. | 1. Ensure a 1:1 molar ratio of aziridine to 2-(chloromethyl)oxirane for the desired product. |
| 2. Low Reaction Temperature: The reaction may be too slow at low temperatures. | 2. Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| 3. Impure Reactants: Impurities in the starting materials can inhibit the reaction. | 3. Use freshly distilled or purified aziridine and 2-(chloromethyl)oxirane. | |
| 4. Presence of Water: Water can react with 2-(chloromethyl)oxirane to form 3-chloro-1,2-propanediol.[6] | 4. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Polymeric Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote the polymerization of both aziridine and the epoxide.[7][8] | 1. Maintain a low to moderate reaction temperature. Consider performing the reaction at or below room temperature. |
| 2. High Concentration of Reactants: Concentrated solutions can favor intermolecular reactions leading to polymers. | 2. Perform the reaction in a suitable solvent at a lower concentration. | |
| 3. Presence of Catalytic Impurities: Acidic or basic impurities can catalyze polymerization. | 3. Ensure high purity of reactants and solvents. | |
| Presence of Multiple Products in TLC/NMR | 1. Side Reactions: The nucleophilic aziridine can attack the primary product, leading to oligomers. | 1. Use a slight excess of 2-(chloromethyl)oxirane to consume all the aziridine. |
| 2. Isomer Formation: The aziridine may attack either carbon of the epoxide, though attack at the less sterically hindered carbon is generally favored. | 2. Optimize reaction conditions (solvent, temperature) to improve regioselectivity. | |
| 3. Hydrolysis of Epichlorohydrin: As mentioned, water can lead to the formation of 3-chloro-1,2-propanediol.[6] | 3. Rigorously exclude water from the reaction. | |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and oligomeric side products may have similar polarities, making chromatographic separation difficult. | 1. Optimize the reaction to minimize side product formation. Consider alternative purification techniques such as distillation under reduced pressure or crystallization. |
| 2. Product Instability: The product may be unstable under the purification conditions. | 2. Use mild purification conditions. Avoid excessive heat and acidic or basic conditions during workup and chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism for the reaction between aziridine and 2-(chloromethyl)oxirane?
A1: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the aziridine acts as a nucleophile and attacks one of the electrophilic carbon atoms of the epoxide ring. This attack typically occurs at the less sterically hindered carbon of the epoxide, leading to the opening of the three-membered ring.
Q2: What are the most common side reactions to be aware of?
A2: The most common side reactions include:
-
Polymerization: Both aziridine and 2-(chloromethyl)oxirane can undergo self-polymerization, especially at higher temperatures or in the presence of catalytic impurities.[7][8]
-
Oligomerization: The initial product, 1-(aziridin-1-yl)-3-chloropropan-2-ol, still contains a nucleophilic aziridine ring and can react with another molecule of 2-(chloromethyl)oxirane, leading to the formation of dimers and higher oligomers.
-
Hydrolysis: If water is present in the reaction mixture, 2-(chloromethyl)oxirane can be hydrolyzed to 3-chloro-1,2-propanediol.[6]
Q3: How can I minimize the formation of polymeric byproducts?
A3: To minimize polymerization, it is recommended to:
-
Maintain a low reaction temperature.
-
Use a suitable solvent to keep the reactants at a moderate dilution.
-
Ensure the purity of your starting materials to avoid unwanted catalysts.
-
Consider a slow, dropwise addition of one reactant to the other to maintain a low concentration of the added reactant.
Q4: What is the best way to purify the product, 1-(aziridin-1-yl)-3-chloropropan-2-ol?
A4: Purification can be challenging due to the potential for similarly polar byproducts.
-
Flash column chromatography on silica gel is a common method. A gradient elution with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether) can be effective.
-
Distillation under reduced pressure may be a viable option if the product is thermally stable and has a significantly different boiling point from the impurities.
-
Crystallization can be attempted if the product is a solid and a suitable solvent system can be found.
Q5: What are the key safety precautions I must take?
A5: Due to the high toxicity and reactivity of the starting materials, strict safety protocols are essential:
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[2][3]
-
Have an emergency plan in place for spills or exposure. An eyewash station and safety shower should be readily accessible.
-
Quench any unreacted aziridine and epichlorohydrin with a suitable reagent before disposal, following your institution's hazardous waste disposal guidelines.
Experimental Protocols
General Procedure for the Synthesis of 1-(Aziridin-1-yl)-3-chloropropan-2-ol (To be optimized)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add freshly distilled aziridine to a three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer. Dissolve the aziridine in an anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane).
-
Reaction: Cool the solution in an ice-water or dry ice-acetone bath. Slowly add a solution of 2-(chloromethyl)oxirane (1.0 equivalent) in the same anhydrous solvent to the stirred aziridine solution via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature remains low.
-
Monitoring: After the addition is complete, allow the reaction to stir at a low temperature and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water while cooling the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables provide a template for organizing your experimental data. Since specific data for this reaction is not available in the literature, these tables should be populated with your own experimental results to aid in comparison and optimization.
Table 1: Effect of Solvent on Yield and Purity
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/GC) |
| 1 | Dichloromethane | 0 to RT | 12 | e.g., 65 | e.g., 90% |
| 2 | Diethyl Ether | 0 to RT | 12 | ||
| 3 | THF | 0 to RT | 12 | ||
| 4 | Acetonitrile | 0 to RT | 12 |
Table 2: Effect of Temperature on Yield and Purity
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR/GC) |
| 1 | Optimized Solvent | -20 to RT | 12 | ||
| 2 | Optimized Solvent | 0 to RT | 12 | ||
| 3 | Optimized Solvent | Room Temperature | 12 | ||
| 4 | Optimized Solvent | 40 | 6 |
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis of 1-(aziridin-1-yl)-3-chloropropan-2-ol.
Troubleshooting Logic
Caption: A simplified decision tree for troubleshooting common reaction issues.
References
- 1. nj.gov [nj.gov]
- 2. fishersci.nl [fishersci.nl]
- 3. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Aziridine Ring Opening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving aziridine ring opening.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of aziridine ring opening?
A1: The regioselectivity of aziridine ring opening is primarily governed by a combination of electronic and steric factors, which are influenced by:
-
Substitution on the aziridine ring: The nature of the substituents on the carbon atoms of the aziridine ring plays a crucial role. Electron-withdrawing groups can influence the electrophilicity of the adjacent carbon, while bulky substituents can sterically hinder the approach of a nucleophile.[1][2][3]
-
Nature of the N-substituent: The group attached to the aziridine nitrogen (activating vs. non-activating) significantly impacts the reaction mechanism. Electron-withdrawing "activating" groups (e.g., sulfonyl, acyl) make the ring more susceptible to nucleophilic attack.[1][4]
-
Choice of nucleophile: The "hardness" or "softness" of the nucleophile, as well as its steric bulk, can dictate the site of attack.
-
Reaction conditions: The presence and type of catalyst (e.g., Lewis acids, Brønsted acids), the solvent, and the temperature can all influence the regiochemical outcome.[3][5][6]
Q2: How do Lewis acids affect the regioselectivity of the reaction?
A2: Lewis acids coordinate to the nitrogen atom of the aziridine, activating the ring for nucleophilic attack. This coordination enhances the electrophilicity of the ring carbons. The regioselectivity in Lewis acid-catalyzed openings is often dependent on the specific Lewis acid used and its interaction with both the aziridine and the nucleophile. For instance, BF₃·OEt₂ has been shown to be an effective catalyst for promoting C3-selective opening of certain N-sulfonyl-protected aziridyl alcohols.[5][6][7] The choice of Lewis acid can shift the mechanism towards a more Sₙ1-like or Sₙ2-like pathway, thereby influencing which carbon is attacked.
Q3: What is the difference in regioselectivity between activated and non-activated aziridines?
A3:
-
Activated aziridines (bearing electron-withdrawing groups on the nitrogen) are generally more reactive. The ring opening often proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. However, electronic effects from substituents on the ring can also play a significant role.[4]
-
Non-activated aziridines (bearing electron-donating or alkyl groups on the nitrogen) are less reactive and typically require activation by an electrophile (like a proton or a Lewis acid) to form an aziridinium ion. The subsequent nucleophilic attack can proceed through an Sₙ1 or Sₙ2 pathway, and the regioselectivity is highly dependent on the stability of the potential carbocation intermediates and steric factors.[8]
Q4: Can the solvent influence the regiochemical outcome?
A4: Yes, the solvent can have a significant impact on regioselectivity. Solvent polarity can influence the stability of charged intermediates or transition states. For instance, in some cases, a change in solvent can completely reverse the regioselectivity of the ring-opening reaction. This is often attributed to the solvent's ability to stabilize or destabilize the transition states leading to the different regioisomers.
Troubleshooting Guide
Problem 1: My reaction is giving a mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice of Lewis or Brønsted acid can be critical.
-
Solvent Effects: The solvent may not be optimal for differentiating the two sites of attack.
-
Troubleshooting Step: Experiment with a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, CH₃CN, toluene).
-
-
Temperature: The reaction temperature might be too high, leading to lower selectivity.
-
Troubleshooting Step: Try running the reaction at a lower temperature. This can often favor the kinetically controlled product, which may be a single regioisomer.
-
-
Nucleophile Choice: The nucleophile might not be selective enough.
-
Troubleshooting Step: If possible, consider using a bulkier or softer/harder nucleophile, depending on the desired outcome, to exploit steric or electronic differences between the two carbon atoms of the aziridine ring.
-
Problem 2: The reaction is very slow or not proceeding at all.
Possible Causes and Solutions:
-
Insufficient Activation: The aziridine ring may not be sufficiently activated for the nucleophile to attack.
-
Troubleshooting Step:
-
For non-activated aziridines, ensure that a suitable electrophile (Brønsted or Lewis acid) is used to form the aziridinium ion.[3]
-
For activated aziridines, a stronger nucleophile or a more forcing reaction condition (higher temperature) might be necessary.
-
-
-
Steric Hindrance: A very bulky nucleophile or highly substituted aziridine can lead to slow reaction rates.
-
Troubleshooting Step: Consider using a less sterically demanding nucleophile or a more potent activating agent. In some cases, switching to a smaller solvent molecule might also help.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent.
-
Troubleshooting Step: Ensure all reagents and solvents are pure and dry.
-
Problem 3: I am observing significant formation of side products.
Possible Causes and Solutions:
-
Dimerization/Polymerization: Activated aziridines can sometimes react with each other.
-
Troubleshooting Step: Use a higher dilution of the substrate. Adding the aziridine slowly to a solution of the nucleophile can also minimize this side reaction.
-
-
Rearrangement Reactions: The intermediate aziridinium ion might undergo rearrangement.
-
Troubleshooting Step: Changing the counter-ion of the acid catalyst or the solvent may help to suppress rearrangement pathways.
-
-
Reaction with Solvent: The nucleophile might be reacting with the solvent, or the solvent itself might be acting as a nucleophile.
-
Troubleshooting Step: Choose an inert solvent that is not susceptible to reaction under the applied conditions.
-
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on the Regioselectivity of Aziridine Ring Opening with Alcohols [6]
| Entry | Aziridine Substituent | Alcohol | Lewis Acid | Solvent | Yield (%) | Regioisomeric Ratio (C2:C3) |
| 1 | 2-Phenyl-N-tosyl | Methanol | BF₃·OEt₂ | CH₂Cl₂ | 95 | >99:1 |
| 2 | 2-Phenyl-N-tosyl | Ethanol | BF₃·OEt₂ | CH₂Cl₂ | 92 | >99:1 |
| 3 | 2-Phenyl-N-tosyl | i-Propanol | BF₃·OEt₂ | CH₂Cl₂ | 88 | >99:1 |
| 4 | 2-Phenyl-N-tosyl | Benzyl alcohol | BF₃·OEt₂ | CH₂Cl₂ | 90 | >99:1 |
| 5 | 2-Methyl-N-tosyl | Methanol | Sc(OTf)₃ | CH₃CN | 85 | 90:10 |
| 6 | 2-Methyl-N-tosyl | Methanol | BF₃·OEt₂ | CH₃CN | 82 | 85:15 |
Table 2: Influence of N-Activating Group on the Regioselective Opening of Methyl Aziridine-2-carboxylates with [¹⁸F]Fluoride [4]
| Entry | N-Activating Group | Temperature (°C) | Radiochemical Yield (%) | Regioisomeric Ratio (α-fluoro:β-fluoro) |
| 1 | Tosyl (Ts) | 100 | Good | Mixture of products |
| 2 | Nosyl (Ns) | 60 | No reaction | - |
| 3 | Boc | 130 | ~60 | >99:1 |
| 4 | Cbz | 130 | Good | >99:1 |
| 5 | Fmoc | - | Unstable | - |
Experimental Protocols
Representative Protocol for Lewis Acid-Catalyzed Regioselective Ring Opening of a 2-Substituted-N-Tosylaziridine with an Alcohol [6]
Materials:
-
2-Aryl-N-tosylaziridine (1.0 eq)
-
Anhydrous alcohol (10-20 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-aryl-N-tosylaziridine.
-
Dissolve the aziridine in anhydrous CH₂Cl₂.
-
Add the anhydrous alcohol to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-amino ether.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on Aziridine and 2-(chloromethyl)oxirane Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aziridine and 2-(chloromethyl)oxirane. The focus is on understanding and mitigating the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation in a question-and-answer format.
Aziridine Reactions
Question: My aziridine ring-opening reaction is slow or not proceeding. What could be the cause and how can I fix it?
Answer: Low reactivity in aziridine ring-opening reactions is a common issue, often related to the activation of the aziridine ring and the reaction conditions.
-
Issue: Lack of Activation: Non-activated aziridines, those with electron-donating groups on the nitrogen, are relatively inert towards nucleophiles.[1][2] The nitrogen's lone pair increases electron density in the ring, making it less electrophilic.
-
Solution: Aziridine Activation: To enhance reactivity, the nitrogen atom should be substituted with an electron-withdrawing group (e.g., Tosyl, Mesyl, Acyl).[1][3] This reduces the electron density in the ring, making the carbon atoms more susceptible to nucleophilic attack. Alternatively, in-situ activation can be achieved by using a Lewis acid or by alkylating the nitrogen to form a more reactive aziridinium ion.[2][4]
-
Issue: Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state. For reactions proceeding through a charged intermediate or transition state (typical for SN2-type ring-opening), a polar solvent is often beneficial.[5][6]
-
Solution: Solvent Optimization: Experiment with a range of solvents with varying polarities. Polar aprotic solvents like acetonitrile (CH3CN) or DMF can be effective as they can stabilize charged species without strongly solvating the nucleophile.[2][5] In some cases, solvent-free conditions have also been shown to be effective.[7]
Question: I am observing poor regioselectivity in the ring-opening of my unsymmetrically substituted aziridine. How can the solvent influence this?
Answer: The regioselectivity of aziridine ring-opening (attack at the more or less substituted carbon) is governed by a combination of steric and electronic factors, which are heavily influenced by the solvent.
-
SN2-like Mechanism: In a typical SN2 mechanism, the nucleophile attacks the less sterically hindered carbon atom. This pathway is often favored in less polar solvents.
-
SN1-like Mechanism: In highly polar or protic solvents, there can be a greater degree of charge separation in the transition state, leading to an SN1-like character.[8] The solvent can stabilize the formation of a partial positive charge on one of the ring carbons. In such cases, the nucleophile may preferentially attack the carbon atom that can better stabilize a positive charge (e.g., the more substituted carbon).
-
Troubleshooting Steps:
-
Analyze the Mechanism: Determine if the reaction is likely to have more SN1 or SN2 character. The presence of substituents that can stabilize a carbocation will favor SN1-like pathways.
-
Vary Solvent Polarity: A systematic screen of solvents from non-polar (e.g., THF, Dioxane) to polar aprotic (e.g., CH3CN, DMSO) to polar protic (e.g., Methanol, Water) can help identify the optimal conditions for desired regioselectivity.[2][5] For instance, a study on haloaziridines showed that reactions could be directed toward different products by switching between nonpolar and polar solvents.[5]
-
2-(chloromethyl)oxirane (Epichlorohydrin) Reactions
Question: My reaction with 2-(chloromethyl)oxirane is yielding a mixture of products resulting from epoxide ring-opening and substitution at the chloromethyl group. How can I control this?
Answer: 2-(chloromethyl)oxirane has two primary electrophilic sites: the two carbons of the oxirane ring and the carbon of the chloromethyl group.[9] The reaction outcome depends on the nucleophile, temperature, and solvent.[9]
-
Competing Pathways:
-
Solvent Influence:
-
Polar solvents can facilitate the ring-opening reaction by stabilizing the developing alkoxide ion.
-
Less polar solvents might favor substitution at the chloromethyl group, depending on the nucleophile's nature.
-
-
Troubleshooting Steps:
-
Nucleophile Choice: Consider the hardness/softness of your nucleophile (HSAB theory).
-
Solvent Screening: Test a range of solvents. A study on the acidolysis of 2-(chloromethyl)oxirane found that reducing the polarity of the solvent (e.g., using a mixture of epichlorohydrin and THF) increased the reaction rate and regioselectivity of the ring-opening.[10]
-
Temperature Control: Lowering the temperature may favor one pathway over the other by changing the activation energy barrier for each route.
-
Question: The reaction of 2-(chloromethyl)oxirane is very slow. How can I increase the rate?
Answer: The reactivity of 2-(chloromethyl)oxirane can be lower than simpler epoxides due to the electron-withdrawing effect of the chloromethyl group.[9]
-
Catalysis: The reaction is often catalyzed by acids or bases. Lewis acids or Brønsted acids can activate the epoxide ring by protonating the oxygen atom, making it more electrophilic. Bases can deprotonate the nucleophile, increasing its nucleophilicity.
-
Solvent Effects: The choice of solvent can significantly impact the rate. In the acidolysis of 2-(chloromethyl)oxirane, a decrease in solvent polarity was found to increase the reaction rate.[10][11] This can be attributed to the specific mechanism where an ion pair catalyst is more active in less polar environments.[10]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as this may also lead to the formation of by-products.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the rate of nucleophilic ring-opening of activated aziridines?
A1: For many nucleophilic ring-opening reactions of activated aziridines that proceed via an SN2 mechanism, an increase in solvent polarity can accelerate the reaction rate. This is because the transition state often involves charge separation, which is stabilized by polar solvents to a greater extent than the neutral reactants.[6][12] However, the effect can be complex and depends on the specific reactants and mechanism.
Q2: What is the difference between using a protic and an aprotic solvent for these reactions?
A2: Protic solvents (e.g., water, methanol) can form hydrogen bonds. While they can stabilize charged transition states, they can also solvate and deactivate strong nucleophiles through hydrogen bonding, potentially slowing down the reaction.[6] Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can also stabilize charged species but do not hydrogen bond with the nucleophile, often leading to a significant rate enhancement for SN2 reactions.[6]
Q3: How does solvent choice influence the regioselectivity of 2-(chloromethyl)oxirane ring-opening?
A3: Under acidic conditions, the reaction can have more SN1 character, and the nucleophile tends to attack the more substituted carbon of the epoxide. In basic or neutral conditions, the reaction follows an SN2 pathway, and the nucleophile attacks the less sterically hindered carbon.[13] Studies have shown that decreasing solvent polarity can increase the regioselectivity, favoring the formation of the "normal" product from attack at the less substituted carbon.[10][14]
Q4: Are there any solvent-free or "green" chemistry approaches for these reactions?
A4: Yes, research has shown that nucleophilic ring-opening of aziridines with amines can be achieved under catalyst- and solvent-free conditions, offering a more environmentally friendly alternative.[7] These methods often rely on the intrinsic reactivity of the substrates at elevated temperatures.
Quantitative Data Summary
The following tables summarize general trends in solvent effects on the reactivity of aziridine and 2-(chloromethyl)oxirane based on published literature. Note that specific rates and ratios are highly dependent on the exact substrates, nucleophiles, and temperatures used.
Table 1: Influence of Solvent on the Relative Rate of N-Tosylaziridine Ring-Opening
| Solvent | Dielectric Constant (ε) | Solvent Type | Typical Relative Rate | Rationale |
| Toluene | 2.4 | Non-polar | Slow | Poor stabilization of the charged transition state. |
| THF | 7.6 | Moderately Polar Aprotic | Moderate | Moderate stabilization of the transition state. |
| Acetonitrile | 37.5 | Polar Aprotic | Fast | Good stabilization of the transition state without deactivating the nucleophile.[2] |
| Methanol | 32.7 | Polar Protic | Moderate to Fast | Stabilizes the transition state but can solvate the nucleophile.[15] |
| DMF | 36.7 | Polar Aprotic | Very Fast | Strong stabilization of the transition state.[15] |
Table 2: Solvent Effects on the Acidolysis of 2-(chloromethyl)oxirane with Carboxylic Acids
| Solvent System | Dielectric Constant (ε) | Relative Rate | Regioselectivity ("Normal" Product) | Reference |
| Epichlorohydrin | ~20 | Baseline | High | [10] |
| ECH:THF (1:1) | Lower than ECH | Increased | Increased | [10] |
| ECH:Nitrobenzene | Higher than ECH | Decreased | Lower | [16] |
Note: The "normal" product refers to the one formed by nucleophilic attack on the primary carbon of the oxirane ring.
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects on the Nucleophilic Ring-Opening of an N-Tosylaziridine
-
Preparation: In separate, dry reaction vials, place the N-tosylaziridine (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: To each vial, add a different anhydrous solvent (e.g., THF, CH3CN, DMF, Dichloromethane) to achieve a consistent concentration (e.g., 0.1 M).
-
Reaction Initiation: Add the nucleophile (1.1 - 1.5 eq) to each vial simultaneously. If the nucleophile is a solid, it can be added before the solvent.
-
Monitoring: Stir the reactions at a constant temperature (e.g., room temperature or 50 °C). Monitor the progress of each reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Quench the aliquots (e.g., with a saturated NH4Cl solution) and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extracts by TLC, GC, or LC-MS to determine the consumption of starting material and the formation of the product.
-
Data Interpretation: Compare the rates of reaction across the different solvents to determine the optimal solvent for the transformation.
Protocol 2: Kinetic Analysis of the Catalyzed Ring-Opening of 2-(chloromethyl)oxirane
-
Stock Solution Preparation: Prepare a stock solution of 2-(chloromethyl)oxirane, the nucleophile (e.g., acetic acid), and an internal standard (e.g., dodecane) in the solvent to be tested.
-
Reaction Setup: Place the stock solution in a thermostatted reaction vessel equipped with a magnetic stirrer. Allow the solution to reach the desired temperature (e.g., 60 °C).
-
Initiation and Sampling: Initiate the reaction by adding the catalyst (e.g., tetrabutylammonium iodide).[14] Immediately take the first sample (t=0). Continue to take samples at predetermined time intervals.
-
Sample Analysis: Immediately analyze each sample by gas chromatography (GC) or ¹H NMR to determine the concentration of the reactant and product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time. From this data, determine the reaction order and calculate the pseudo-first-order or second-order rate constant (k) for the reaction in that specific solvent.
-
Comparison: Repeat the experiment in different solvents to compare the kinetic rate constants.
Visualizations
Below are diagrams illustrating key concepts described in this guide.
Caption: SN2 Ring-Opening of an Activated Aziridine.
Caption: Competing pathways in 2-(chloromethyl)oxirane reactions.
Caption: Experimental workflow for solvent screening.
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. 2-(Chloromethyl)-2-methyloxirane | 598-09-4 | Benchchem [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nucleophilic epoxide ring opening in the system "epichlorohydrin–carboxylic acids–tetrabutylammonium iodide–solvent (e=… [ouci.dntb.gov.ua]
Technical Support Center: Catalyst Deactivation in Aziridine & 2-(Chloromethyl)oxirane Reactions
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving aziridine and 2-(chloromethyl)oxirane (epichlorohydrin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of poly(β-amino alcohols) and other related compounds from these precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the reaction between aziridine and 2-(chloromethyl)oxirane?
A1: The reaction, which is a nucleophilic ring-opening of the epoxide by the amine, is typically catalyzed by Lewis acids or Brønsted acids. Common catalysts include:
-
Lewis Acids: Metal salts such as zinc perchlorate (Zn(ClO₄)₂·6H₂O), yttrium chloride (YCl₃), and iron(III) complexes are often employed to activate the epoxide ring towards nucleophilic attack.[1][2]
-
Brønsted Acids: While less common for this specific reaction due to potential side reactions, solid acid catalysts or acidic conditions can promote the ring-opening.
-
Organocatalysts: Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (Et₃N) can also catalyze the ring-opening of epoxides with amines, often under milder conditions.[3]
Q2: What are the primary mechanisms of catalyst deactivation in this reaction?
A2: Catalyst deactivation is a significant concern and can occur through several mechanisms:[4]
-
Poisoning: Impurities in the reactants or solvent, or byproducts formed during the reaction, can irreversibly bind to the active sites of the catalyst. For instance, halide ions (Cl⁻) released from 2-(chloromethyl)oxirane can poison Lewis acid catalysts.
-
Coking/Fouling: Polymeric byproducts or oligomers can deposit on the catalyst surface, blocking active sites. This is particularly relevant in polymerization reactions.
-
Thermal Degradation (Sintering): At elevated temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[5]
-
Leaching: The active catalytic species may dissolve into the reaction medium, which is a concern for heterogeneous catalysts.
Q3: My reaction yield has dropped significantly after a few runs with a recycled catalyst. What could be the cause?
A3: A drop in yield upon catalyst recycling is a classic sign of deactivation. The most probable causes in this specific reaction are:
-
Accumulation of Poisons: Residual chloride ions from the 2-(chloromethyl)oxirane or other trace impurities may have accumulated on the catalyst surface.
-
Formation of Inactive Species: Lewis acid catalysts can react with nucleophilic species in the reaction mixture to form less active or inactive complexes.
-
Physical Changes to the Catalyst: Sintering or mechanical loss of the catalyst during recovery and handling can also contribute to reduced activity.
Q4: Can the catalyst be regenerated? If so, how?
A4: Catalyst regeneration is often possible, depending on the deactivation mechanism.
-
For Coking/Fouling: The catalyst can sometimes be regenerated by washing with appropriate solvents to remove adsorbed species or by calcination (heating in air or an inert atmosphere) to burn off organic deposits. However, calcination must be carefully controlled to avoid thermal degradation of the catalyst itself.
-
For Poisoning: If the poison is weakly adsorbed, washing may be effective. For strongly bound poisons, a chemical treatment might be necessary. For example, a mild basic wash could potentially remove acidic poisons.
-
For Sintering: This is generally an irreversible process.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity from the Start
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Verify the catalyst's authenticity and activity using a known model reaction. | The model reaction should proceed as expected. If not, the catalyst is likely inactive. |
| Presence of Inhibitors in a Reactant | Purify the aziridine and 2-(chloromethyl)oxirane (e.g., by distillation) to remove potential inhibitors like water or other nucleophiles. | The reaction should proceed with the purified reactants. |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and catalyst loading. | Improved conversion and yield. |
Issue 2: Gradual Loss of Catalyst Activity Over Time (Deactivation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Chloride Ions | Add a non-nucleophilic base (e.g., a hindered amine) to scavenge HCl that may form in situ. | Extended catalyst lifetime and more consistent activity. |
| Fouling by Polymer/Oligomers | Modify the reaction conditions (e.g., lower monomer concentration, different solvent) to minimize side reactions leading to fouling. | Slower rate of deactivation. |
| Thermal Degradation | Run the reaction at a lower temperature, potentially for a longer duration, to see if catalyst stability improves. | The catalyst maintains its activity for a longer period. |
| Leaching of Active Sites (Heterogeneous Catalysts) | Analyze the reaction mixture for the presence of the leached metal. Consider immobilizing the catalyst on a more robust support. | Reduced metal content in the product and improved catalyst reusability. |
Quantitative Data on Catalyst Performance
The following tables provide hypothetical yet representative data on catalyst performance and deactivation to illustrate key concepts.
Table 1: Effect of Reactant Purity on Initial Catalyst Activity
| Catalyst | Aziridine Purity | 2-(chloromethyl)oxirane Purity | Initial Turnover Frequency (TOF, h⁻¹) |
| Zn(ClO₄)₂·6H₂O | 99.5% | 99.5% | 150 |
| Zn(ClO₄)₂·6H₂O | 98.0% | 99.5% | 110 |
| Zn(ClO₄)₂·6H₂O | 99.5% | 98.0% (contains trace HCl) | 85 |
| YCl₃ | 99.5% | 99.5% | 120 |
| YCl₃ | 99.5% | 98.0% (contains trace HCl) | 70 |
Table 2: Catalyst Deactivation and Regeneration Efficiency
| Catalyst | Deactivation Cause | Activity after 5 Cycles (% of initial) | Regeneration Method | Activity after Regeneration (% of initial) |
| Supported Fe(III) | Coking | 40% | Calcination at 400°C | 85% |
| Supported Fe(III) | Chloride Poisoning | 35% | Washing with dilute NH₄OH | 70% |
| Homogeneous Zn(ClO₄)₂ | Complexation | 20% | Not applicable | - |
Experimental Protocols
Protocol 1: General Procedure for Aziridine and 2-(chloromethyl)oxirane Reaction
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the solvent (e.g., acetonitrile) to a dried reaction vessel equipped with a magnetic stirrer.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, 1-5 mol%) to the solvent and stir until dissolved or suspended.
-
Reactant Addition: Add the aziridine to the mixture, followed by the dropwise addition of 2-(chloromethyl)oxirane over a period of 30-60 minutes to control the reaction exotherm.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC, or NMR).
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated solution of NH₄Cl). Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Investigating Catalyst Deactivation
-
Baseline Experiment: Perform the reaction according to Protocol 1 and determine the initial reaction rate and final yield.
-
Catalyst Recycling: After the first run, recover the catalyst. For a heterogeneous catalyst, this can be done by filtration. For a homogeneous catalyst, this step is more complex and may not be feasible.
-
Subsequent Runs: Reuse the recovered catalyst in a subsequent reaction with fresh reactants under identical conditions.
-
Activity Measurement: Monitor the reaction rate and final yield for each cycle. A decrease in either indicates deactivation.
-
Characterization of Spent Catalyst: Analyze the used catalyst using techniques like SEM (for morphological changes), XRD (for crystal structure changes), and elemental analysis or XPS (to detect poisons on the surface).
Protocol 3: Catalyst Regeneration (Example for a Heterogeneous Catalyst)
-
Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture and wash it with a suitable solvent (e.g., the reaction solvent followed by a more volatile solvent like diethyl ether) to remove residual reactants and products.
-
Solvent Extraction (for Fouling): Suspend the catalyst in a solvent known to dissolve the suspected polymeric byproducts and stir for several hours. Filter and dry the catalyst.
-
Chemical Treatment (for Poisoning): Wash the catalyst with a dilute basic solution (e.g., 0.1 M NH₄OH) to remove acidic poisons like chloride, followed by washing with deionized water until the pH is neutral. Dry the catalyst thoroughly.
-
Calcination (for Coking): Heat the catalyst in a furnace under a controlled atmosphere (e.g., a slow flow of air or nitrogen). The temperature and duration should be optimized to burn off organic residues without causing thermal damage to the catalyst. A typical starting point could be 300-500°C for 2-4 hours.
-
Activity Test: Test the activity of the regenerated catalyst using the standard reaction protocol to determine the effectiveness of the regeneration process.
Visualizations
References
- 1. Zinc(II) perchlorate hexahydrate catalyzed opening of epoxide ring by amines: applications to synthesis of (RS)/(R)-propranolols and (RS)/(R)/(S)-naftopidils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst activity or stability: the dilemma in Pd-catalyzed polyketone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aziridine & 2-(chloromethyl)oxirane Products
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products from aziridine and 2-(chloromethyl)oxirane (epichlorohydrin).
Frequently Asked Questions (FAQs)
Q1: What is the primary product formed from the reaction of aziridine and 2-(chloromethyl)oxirane?
The primary product is 1-(oxiran-2-ylmethyl)aziridine. The reaction involves the nucleophilic attack of the aziridine nitrogen on the electrophilic carbon of 2-(chloromethyl)oxirane, displacing the chloride.
Q2: What are the most common impurities I should expect in my crude reaction mixture?
Common impurities include:
-
Unreacted Starting Materials: Residual aziridine and 2-(chloromethyl)oxirane.
-
Polymeric Materials: Aziridines can undergo polymerization, especially under acidic conditions or at elevated temperatures.[1]
-
Ring-Opened Byproducts: The highly strained epoxide or aziridine rings can be opened by nucleophiles present in the reaction mixture (e.g., water, chloride ions), leading to diols or amino alcohols.
-
Solvent and Reagents: Residual solvents from the reaction and aqueous solutions from the work-up.
Q3: What is the standard purification technique for this type of product?
Column chromatography is the most widely used method for purifying aziridine derivatives.[2][3] However, due to the potential sensitivity of the aziridine ring, the choice of stationary and mobile phases is critical.[4]
Q4: How can I monitor the reaction and assess the purity of my fractions and final product?
Purity assessment can be performed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and checking the purity of column fractions.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[4][5]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can help identify the product and byproducts by their mass-to-charge ratio.[6][7] Hydrophilic Interaction Liquid Chromatography (HILIC)-MS is particularly effective for analyzing polar compounds like aziridine without derivatization.[6]
Purification Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of 1-(oxiran-2-ylmethyl)aziridine and related derivatives.
Problem: My product is decomposing during silica gel chromatography.
-
Probable Cause: Aziridines, especially N-H or N-alkyl aziridines, can be sensitive to the acidic nature of standard silica gel, leading to ring-opening or polymerization.[4]
-
Solutions:
-
Switch to a Neutral or Basic Stationary Phase: Basic alumina is often a superior choice for purifying sensitive aziridines.[4] Neutral alumina or commercially available deactivated silica gel are also viable alternatives.
-
Perform a Stationary Phase Stability Test: Before committing to a large-scale column, test the stability of your crude product by stirring a small sample with different stationary phases (silica, alumina) and analyzing the result by ¹H NMR.[4]
-
Buffer the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Problem: I am getting poor separation between my product and an impurity.
-
Probable Cause: The polarity of the selected eluent (mobile phase) is not optimal for resolving the components of the mixture.
-
Solutions:
-
Optimize the Solvent System: Methodically test different solvent systems using TLC. A common approach is to use a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).[8]
-
Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity during the column run. This can help separate compounds with close Rf values.
-
Change the Stationary Phase: If optimizing the mobile phase fails, a different stationary phase (e.g., switching from silica to alumina or using a reverse-phase silica) may provide the necessary difference in selectivity.
-
Problem: My final product is a persistent oil and will not crystallize.
-
Probable Cause: The presence of residual solvent or minor, hard-to-remove impurities is preventing crystallization.
-
Solutions:
-
High Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under a high vacuum for an extended period.
-
Re-purification: If impurities are suspected, a second round of column chromatography using a very shallow gradient may be necessary.
-
Short-Path Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under vacuum can be an effective method for removing non-volatile impurities.[1]
-
Data Presentation
Table 1: Recommended Stationary and Mobile Phases for Aziridine Derivative Purification
| Stationary Phase | Common Mobile Phase(s) | Best For... | Considerations |
| Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | General purpose, good for many activated aziridines. | Can cause decomposition of acid-sensitive aziridines.[4][9] |
| Basic Alumina | Hexane/Ethyl Acetate, Hexane/Diethyl Ether | Acid-sensitive N-H and N-Alkyl aziridines.[4] | Do not use high concentrations of ethyl acetate; diethyl ether is a better alternative.[4] |
| Neutral Alumina | Hexane/Ethyl Acetate | Compounds sensitive to both strong acids and bases. | May have lower loading capacity than silica gel. |
Experimental Protocols
Protocol 1: General Post-Reaction Aqueous Work-up
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[4] This neutralizes any acidic components.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.[8]
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Filter off the drying agent and collect the filtrate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[4]
Protocol 2: Purification by Column Chromatography on Basic Alumina
This protocol is adapted for products that show sensitivity to silica gel.
-
Prepare the Alumina: Deactivate commercially available basic alumina (Activity I) to Activity IV by adding the appropriate amount of water and shaking thoroughly, as sensitive compounds may degrade even on highly active alumina.[4]
-
Pack the Column: Prepare a slurry of the basic alumina in a non-polar solvent (e.g., hexane). Wet pack the column by pouring the slurry in and allowing the solvent to drain, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent or a compatible solvent. Adsorb the sample onto a small amount of the stationary phase ("dry loading") or apply it directly to the top of the column bed ("wet loading").
-
Elute the Column: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., grading to 5% ethyl acetate or diethyl ether in hexane).[4]
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]
Visualizations
Caption: Reaction scheme showing primary product and potential byproducts.
Caption: General workflow for the purification of aziridine-oxirane products.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. column-chromatography.com [column-chromatography.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Polymerization of Aziridine and 2-(Chloromethyl)oxirane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of aziridine and 2-(chloromethyl)oxirane (also known as epichlorohydrin).
Section 1: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the storage, handling, and use of aziridine and 2-(chloromethyl)oxirane.
Aziridine
Q1: My previously clear, colorless aziridine has developed a yellow tint. Is it still usable?
A1: A slight yellow discoloration can be an early sign of oligomerization or degradation. It is recommended to first assess the purity of the aziridine. You can perform a simple qualitative test by observing its viscosity. If there is a noticeable increase in viscosity, it is a strong indicator of polymerization. For a more definitive answer, we recommend analytical testing such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the monomer content and detect the presence of polymers. If polymerization has initiated, it is safer to dispose of the material according to your institution's hazardous waste guidelines, as the polymerization can accelerate unexpectedly.
Q2: I need to store a recently purchased bottle of aziridine. What are the optimal storage conditions?
A2: Proper storage is critical to prevent premature polymerization. Aziridine should be stored in a cool, dry, and dark place, preferably in a refrigerator at 2-8°C.[1] It should be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric moisture and carbon dioxide. The container should be tightly sealed and made of an appropriate material, such as amber glass, to protect from light. Avoid storing aziridine in metal containers.[1]
Q3: Can I use any type of plastic container to store or handle aziridine?
A3: It is strongly advised to avoid using most common laboratory plastics for prolonged storage of aziridine. Plasticizers and other additives can leach from the plastic and potentially initiate polymerization. For short-term handling, high-density polyethylene (HDPE) may be acceptable, but compatibility should always be verified. For long-term storage, amber glass containers with PTFE-lined caps are the recommended choice.
Q4: I suspect my aziridine has started to polymerize. What are the visual cues?
A4: The initial signs of polymerization can be subtle. Look for the following indicators:
-
Increased Viscosity: The liquid will become noticeably thicker and less mobile.
-
Cloudiness or Turbidity: The initially clear liquid may become hazy or cloudy.
-
Precipitation: Formation of a solid white precipitate is a clear sign of polymerization.
-
Discoloration: A change from colorless to yellow or brown can indicate degradation and the onset of polymerization.
-
Heat Generation: In advanced stages, the polymerization can become exothermic, leading to a noticeable increase in the container's temperature. If you observe this, treat the situation with extreme caution as it can lead to a runaway reaction.
Q5: How do I safely add a stabilizer to my aziridine sample?
A5: Adding a stabilizer should be done with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE). Small molecule amines are effective stabilizers for aziridine crosslinkers.[2] A general procedure is to add the stabilizer, typically at a concentration of 0.1% to 5% (w/w), to the aziridine and mix gently.[2] For specific details, please refer to the Experimental Protocols section.
2-(Chloromethyl)oxirane (Epichlorohydrin)
Q1: I've noticed a white crystalline solid in my bottle of 2-(chloromethyl)oxirane. What is it and is the material still good to use?
A1: The formation of a white precipitate in 2-(chloromethyl)oxirane is a strong indication of polymerization. This solid is likely a low-molecular-weight polymer. The presence of this polymer means the monomer is no longer pure and its reactivity in your experiments will be unpredictable. More importantly, the polymerization process can be exothermic and may accelerate, posing a safety risk.[3] It is strongly recommended to not use the material and to dispose of it as hazardous waste.
Q2: What is the recommended inhibitor for 2-(chloromethyl)oxirane and at what concentration?
A2: Hydroquinone is a commonly used inhibitor for 2-(chloromethyl)oxirane.[4] It is typically added at concentrations ranging from 50 to 200 ppm.[4] The presence of an inhibitor is crucial for extending the shelf life and preventing spontaneous polymerization.
Q3: My experiment is sensitive to inhibitors. How can I remove hydroquinone from 2-(chloromethyl)oxirane before use?
A3: Hydroquinone can be removed by passing the 2-(chloromethyl)oxirane through a column packed with an inhibitor-remover resin. A detailed protocol for this procedure is provided in the Experimental Protocols section. Another method is vacuum distillation, but this should be performed with extreme caution due to the thermal sensitivity of the monomer.
Q4: What are the key factors that can trigger premature polymerization of 2-(chloromethyl)oxirane in a laboratory setting?
A4: Several factors can initiate unwanted polymerization:
-
Contamination with acids or bases: Even trace amounts of acidic or basic impurities can act as catalysts.[5]
-
Presence of certain metals: Aluminum, zinc, and their alloys can initiate violent polymerization.[2][6]
-
Exposure to heat: Elevated temperatures significantly increase the rate of polymerization.[5]
-
Moisture: Water can react with 2-(chloromethyl)oxirane, and the reaction can be exothermic, promoting polymerization.[7]
-
Lack of or depleted inhibitor: If the inhibitor is not present or has been consumed over time, the monomer is highly susceptible to polymerization.
Q5: I need to transfer 2-(chloromethyl)oxirane from a large storage container to a smaller reaction vessel. What precautions should I take?
A5: All transfers should be conducted in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (polyvinyl alcohol or butyl gloves are recommended, do not use nitrile or neoprene), safety goggles, and a lab coat.[6][8] Use clean, dry glassware. Ensure that all equipment is free from any acidic, basic, or metallic residues. It is also good practice to ground and bond metal containers during transfer to prevent static discharge, which can be an ignition source.[5]
Section 2: Data Presentation
The following tables summarize key quantitative data related to the stability and inhibition of aziridine and 2-(chloromethyl)oxirane.
Table 1: Recommended Storage Conditions and Inhibitors
| Compound | Recommended Storage Temperature | Recommended Inhibitor | Typical Inhibitor Concentration | Inert Atmosphere |
| Aziridine | 2-8 °C | Small molecule amines | 0.1 - 5% (w/w) | Recommended (Nitrogen or Argon) |
| 2-(Chloromethyl)oxirane | Below 30 °C | Hydroquinone | 50 - 200 ppm | Recommended (Nitrogen)[6] |
Table 2: Incompatible Materials
| Compound | Incompatible Materials |
| Aziridine | Acids, Oxidizing agents, Anhydrides, Chloroformates |
| 2-(Chloromethyl)oxirane | Strong acids, Strong bases, Amines, Aluminum, Zinc, Magnesium, Sodium/sodium oxides, Halide salts[2][6][8] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key procedures related to handling and stabilizing aziridine and 2-(chloromethyl)oxirane.
Protocol 1: Safe Addition of an Amine Stabilizer to Aziridine (Lab Scale)
Objective: To safely add a small molecule amine stabilizer to a small quantity of aziridine to inhibit premature polymerization.
Materials:
-
Aziridine
-
Small molecule amine stabilizer (e.g., N-(2-hydroxyethyl)-1,3-propanediamine)
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Micropipette or syringe
-
Magnetic stirrer and stir bar (optional, for larger volumes)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Work in a fume hood: Perform all steps in a certified chemical fume hood.
-
Wear appropriate PPE: This includes chemical-resistant gloves, safety goggles, and a lab coat.
-
Prepare the vial: Take a clean, dry amber glass vial and purge it with an inert gas for a few minutes.
-
Transfer aziridine: Carefully transfer the desired amount of aziridine to the vial.
-
Calculate stabilizer amount: Determine the amount of stabilizer needed based on the desired weight percentage (typically 0.1-5%).
-
Add stabilizer: Using a micropipette or syringe, add the calculated amount of the amine stabilizer to the aziridine.
-
Mix gently: Cap the vial tightly and gently swirl to mix the contents. For larger volumes, a magnetic stir bar can be used for a short period.
-
Purge with inert gas: Briefly open the cap and purge the headspace of the vial with the inert gas before sealing it tightly.
-
Label and store: Clearly label the vial with the contents, concentration of the stabilizer, and the date. Store in a refrigerator at 2-8°C.
Protocol 2: Removal of Hydroquinone Inhibitor from 2-(Chloromethyl)oxirane
Objective: To remove the hydroquinone inhibitor from 2-(chloromethyl)oxirane for use in inhibitor-sensitive reactions.
Materials:
-
2-(Chloromethyl)oxirane containing hydroquinone
-
Inhibitor removal column (pre-packed with a suitable resin)
-
Clean, dry receiving flask
-
Funnel
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Set up in a fume hood: Assemble the apparatus in a chemical fume hood.
-
Wear appropriate PPE: Ensure you are wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Prepare the column: Secure the inhibitor removal column in a vertical position. If the column is not pre-packed, follow the manufacturer's instructions for packing the resin.
-
Purge with inert gas: Purge the receiving flask with an inert gas.
-
Add the monomer: Place a funnel on top of the column and slowly add the 2-(chloromethyl)oxirane.
-
Collect the purified monomer: Allow the monomer to pass through the column under gravity and collect the purified, inhibitor-free monomer in the receiving flask.
-
Use immediately: The purified monomer is now unstabilized and should be used immediately.
-
Dispose of the column: Dispose of the used column as hazardous waste according to your institution's guidelines.
Protocol 3: Small-Scale Accelerated Stability Test
Objective: To assess the stability of a sample of aziridine or 2-(chloromethyl)oxirane under accelerated conditions.
Materials:
-
Monomer sample to be tested
-
Small, sealable glass vials (e.g., 2 mL) with PTFE-lined caps
-
Oven or heating block with temperature control
-
Timer
Procedure:
-
Prepare samples: In a fume hood, dispense a small, equal amount of the monomer into several labeled vials. Seal the vials tightly.
-
Set temperature: Set the oven or heating block to a moderately elevated temperature (e.g., 40-50°C). Caution: Do not use excessively high temperatures as this can lead to rapid, uncontrolled polymerization.
-
Incubate samples: Place the vials in the heated environment.
-
Monitor at intervals: At regular intervals (e.g., every hour), carefully remove one vial and visually inspect for signs of polymerization (increased viscosity, cloudiness, color change, precipitate formation).
-
Record observations: Document the time at which the first signs of polymerization are observed. This time can be used to compare the relative stability of different batches or samples with different inhibitor concentrations.
-
Safe disposal: Once polymerization is observed, allow the vials to cool to room temperature before disposing of them as hazardous waste.
Section 4: Visualizations
The following diagrams illustrate key concepts and workflows related to the prevention of premature polymerization.
Caption: Troubleshooting workflow for suspected polymerization.
Caption: Recommended storage workflow for monomers.
Caption: Workflow for removing inhibitors before use.
References
- 1. CN112730683A - Method for detecting epichlorohydrin isomer - Google Patents [patents.google.com]
- 2. safety.charlotte.edu [safety.charlotte.edu]
- 3. scribd.com [scribd.com]
- 4. US6024839A - Hydroquinone to inhibit fouling of epichlorohydrin equipment - Google Patents [patents.google.com]
- 5. nj.gov [nj.gov]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. olinepoxy.com [olinepoxy.com]
- 8. uwm.edu [uwm.edu]
Technical Support Center: Mitigating Hazards in Handling Aziridine and 2-(Chloromethyl)oxirane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Aziridine and 2-(chloromethyl)oxirane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with Aziridine?
Aziridine is a highly toxic and reactive compound. Acute inhalation exposure can cause severe irritation to the respiratory tract, with symptoms that may be delayed for several hours, including tearing and burning of the eyes, sore throat, nasal secretion, bronchitis, shortness of breath, and lung edema.[1] It is a severe blistering agent, capable of causing third-degree chemical burns to the skin.[1] Aziridine is also corrosive to eye tissue and can lead to permanent corneal opacity.[1] Long-term or chronic exposure may affect the blood.[1] Furthermore, aziridine is classified as a Category 1B carcinogen and mutagen, meaning it is presumed to have the potential to cause cancer and heritable genetic damage in humans.[2]
Q2: What are the main dangers of working with 2-(chloromethyl)oxirane?
2-(chloromethyl)oxirane, also known as epichlorohydrin, is a colorless liquid with a chloroform-like odor that poses significant health risks.[3] It is classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the US National Toxicology Program.[3][4] The chemical is toxic if swallowed, in contact with skin, or inhaled.[5] It can cause severe skin burns and eye damage.[5] Inhalation of vapors may lead to irritation of the eyes, nose, and throat.[3] It is also a skin sensitizer, meaning it can cause an allergic skin reaction upon contact.[3][5]
Q3: What are the chemical reactivity hazards of these compounds?
Aziridines contain a strained three-membered ring, making them highly reactive towards nucleophiles.[6] This reactivity can lead to uncontrolled reactions if they come into contact with incompatible materials such as acids, oxidizers, or moisture, potentially generating heat or toxic byproducts.[6] 2-(chloromethyl)oxirane is a flammable liquid and vapor.[5][7] It can form explosive vapor/air mixtures above 31°C.[7] It is also a reactive substance that can polymerize violently when exposed to heat.[8]
Troubleshooting Guides
Scenario 1: I need to set up a new experiment involving an aziridine derivative. What are the essential safety precautions I must take?
Troubleshooting Steps:
-
Risk Assessment: Before starting any new protocol, a thorough risk assessment is mandatory. This should identify all potential hazards and outline specific procedures to minimize risks.
-
Engineering Controls: All work with aziridine and its derivatives must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] Facilities should also be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE is crucial. This includes:
-
Gloves: Chemical-resistant gloves are required.[6]
-
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.[6]
-
Lab Coat: A lab coat should be worn to protect street clothing.[6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, a respirator may be necessary.[9]
-
-
Waste Disposal: All aziridine-contaminated waste must be disposed of as hazardous waste according to federal, state, and local environmental control regulations.[9]
-
Training: Ensure all personnel involved in the experiment are thoroughly trained on the hazards of aziridines and the specific safety protocols to be followed.[6]
Scenario 2: I have accidentally spilled a small amount of 2-(chloromethyl)oxirane on the lab bench inside the fume hood. What should I do?
Troubleshooting Steps:
-
Alert Others: Immediately alert others in the vicinity of the spill.
-
Evacuate If Necessary: For larger spills, evacuate non-essential personnel from the area.[11]
-
Ensure Proper Ventilation: Keep the fume hood running to contain vapors.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the correct PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[10]
-
Clean the Area: Carefully collect the absorbent material and place it in a suitable, sealed container for hazardous waste disposal.[10][12]
-
Decontaminate the Surface: Decontaminate the spill area according to your institution's approved procedures.
-
Dispose of Waste: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.[11]
Scenario 3: A colleague has been exposed to aziridine vapor and is feeling unwell. What is the appropriate first aid response?
Troubleshooting Steps:
-
Move to Fresh Air: Immediately move the affected person to an area with fresh air.[10]
-
Seek Medical Attention: Call for emergency medical assistance immediately.[6]
-
Administer First Aid if Trained:
-
Decontaminate if Necessary: If there was skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][10]
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) for aziridine to the emergency medical personnel.
Quantitative Hazard Data
| Property | Aziridine | 2-(chloromethyl)oxirane |
| Synonyms | Ethyleneimine | Epichlorohydrin, 1-Chloro-2,3-epoxypropane |
| CAS Number | 151-56-4 | 106-89-8 |
| Molecular Formula | C2H5N | C3H5ClO |
| OSHA PEL | 5 ppm (8-hr TWA)[8] | 5 ppm (8-hr TWA)[8] |
| NIOSH REL | Lowest feasible concentration[8] | Lowest feasible concentration[8] |
| IDLH | Not available | Not available |
| LD50 (Oral, rat) | 74 mg/kg[10] | 175–282 mg/kg bw[3] |
| LD50 (Dermal, rabbit) | 71 uL/kg[10] | 515 mg/kg bw[3] |
| Flash Point | 67 °C[10] | 31 °C[7] |
| Vapor Pressure | Not available | Not available |
| Carcinogenicity | Category 1B[2] | Group 2A (IARC)[3] |
| Mutagenicity | Category 1B[2] | Category 2 |
Experimental Protocols
Detailed Methodology for a Representative Aziridine Ring-Opening Reaction
This protocol is an example of a nucleophilic ring-opening of an aziridine. Always adapt the procedure to your specific substrates and consult the relevant literature.
Materials:
-
N-tosyl aziridine derivative
-
Nucleophile (e.g., N-tosylhydrazone)
-
Lewis acid catalyst (e.g., BF3·OEt2)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve the N-tosyl hydrazone (0.5 mmol) and the aziridine (1.2 equivalents) in anhydrous dichloromethane (0.2 M).
-
Add the Lewis acid catalyst, BF3·OEt2 (0.2 equivalents), to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Methodology for a Representative Polymerization using 2-(chloromethyl)oxirane
This protocol describes a general cationic ring-opening polymerization. Specific conditions will vary based on the desired polymer characteristics.
Materials:
-
2-(chloromethyl)oxirane (epichlorohydrin), freshly distilled
-
Initiator (e.g., 1,4-butanediol)
-
Catalyst (e.g., BF3xTHF)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Quenching solution (e.g., methanol)
Procedure:
-
Under an inert atmosphere, charge a dry reaction vessel with the anhydrous solvent and the initiator.
-
Add the catalyst to the solution and stir.
-
Slowly add the freshly distilled 2-(chloromethyl)oxirane to the reaction mixture. The slow addition helps to control the polymerization and minimize side reactions.
-
Maintain the reaction at the desired temperature and monitor the progress.
-
Once the desired conversion is achieved, terminate the polymerization by adding a quenching agent like methanol.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Collect the polymer by filtration, wash it, and dry it under vacuum.
-
Characterize the resulting polymer using appropriate analytical techniques (e.g., NMR, GPC).
Visualizations
Caption: A logical workflow for mitigating hazards when handling hazardous chemicals.
Caption: A step-by-step protocol for responding to a chemical spill.
References
- 1. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine [mdpi.com]
- 2. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic ring opening reactions of aziridines | Semantic Scholar [semanticscholar.org]
- 4. BRPI0822343A2 - Process for the preparation of epichlorohydrin - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Electrophilic Reactivity: Aziridine, 2-(Chloromethyl)oxirane, and Epichlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three key electrophilic building blocks: aziridine, 2-(chloromethyl)oxirane, and its synonym, epichlorohydrin. Understanding the nuanced differences in their reactivity is crucial for the rational design of synthetic routes and the development of targeted covalent inhibitors in medicinal chemistry. This analysis is supported by a compilation of experimental and computational data to inform the selection of the appropriate reagent for specific chemical transformations.
Executive Summary of Reactivity
Aziridines, three-membered nitrogen-containing heterocycles, and epichlorohydrin, a bifunctional epoxide, are both valuable intermediates in organic synthesis due to the inherent ring strain that facilitates nucleophilic attack. However, their reactivity profiles exhibit significant differences.
Generally, unsubstituted aziridines are less reactive than epoxides like epichlorohydrin. This is primarily attributed to the higher energy of the Lowest Unoccupied Molecular Orbital (LUMO) in aziridines, which results in a weaker interaction with incoming nucleophiles.[1] The reactivity of aziridines, however, is highly tunable. The presence of electron-withdrawing groups on the aziridine nitrogen significantly enhances its electrophilicity, making it substantially more susceptible to nucleophilic ring-opening.[1][2]
Epichlorohydrin possesses two electrophilic sites: the epoxide ring and the carbon bearing the chlorine atom.[3][4] Due to the significant ring strain of the oxirane ring, nucleophilic attack occurs preferentially at the epoxide, leading to ring-opening, rather than a direct SN2 displacement of the chloride.[5][6] The reactivity of epichlorohydrin can be further enhanced by acid catalysis, which protonates the epoxide oxygen, making the ring more susceptible to attack.[7]
Quantitative Reactivity Data
Computational studies have provided valuable insights into the intrinsic reactivity of these heterocycles. The following table summarizes the calculated activation energies (ΔE≠) for the ring-opening of a model aziridine and epoxide with a carboxylate nucleophile, illustrating the higher intrinsic reactivity of the epoxide. The table also demonstrates the profound effect of N-substitution on aziridine reactivity.
| Compound | Substituent on Heteroatom | Nucleophile | Activation Energy (ΔE≠) (kcal/mol) | Reference |
| Aziridine | -H | Acetate | 32.1 | [1] |
| Epoxide | N/A | Acetate | 16.6 | [1] |
| N-Mesylaziridine | -SO₂Me | Acetate | 7.0 | [1] |
| N-Triflylaziridine | -SO₂CF₃ | Acetate | -2.7 | [1] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the fundamental reaction pathways for the nucleophilic ring-opening of aziridines and epichlorohydrin, as well as a general workflow for kinetic analysis.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and comparable reactivity studies. Below are representative methodologies for investigating the ring-opening reactions of aziridines and epichlorohydrin.
Protocol 1: General Procedure for Nucleophilic Ring-Opening of an N-Activated Aziridine
This protocol is adapted from methodologies used for the reaction of N-tosylaziridines with nucleophiles.
Materials:
-
N-activated aziridine (e.g., N-tosylaziridine)
-
Nucleophile (e.g., sodium azide, a thiol, or an amine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (CH₃CN))
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the N-activated aziridine (1.0 eq) and the anhydrous solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature) using an appropriate bath.
-
Add the nucleophile (1.1 - 1.5 eq) to the stirred solution.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding the appropriate quenching solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ring-opened product.
-
Characterize the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: Kinetic Analysis of Epichlorohydrin Reaction with an Amine via HPLC
This protocol outlines a method to determine the reaction kinetics of epichlorohydrin with a nucleophile, such as an amine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Epichlorohydrin
-
Amine nucleophile
-
Solvent (e.g., isopropanol)
-
Internal standard
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
-
Thermostatted reaction vessel
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare stock solutions of epichlorohydrin, the amine, and an internal standard of known concentrations in the chosen solvent.
-
In a thermostatted reaction vessel, combine the solutions of epichlorohydrin and the amine at the desired temperature to initiate the reaction.
-
At specific time intervals, withdraw a small aliquot of the reaction mixture using a microsyringe.
-
Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching agent and the internal standard.
-
Analyze the quenched samples by HPLC to determine the concentrations of the remaining epichlorohydrin and the formed product relative to the internal standard.
-
Generate a calibration curve for epichlorohydrin and the product to quantify their concentrations in the reaction mixture at each time point.
-
Plot the concentration of epichlorohydrin versus time.
-
From the plot, determine the order of the reaction and calculate the rate constant (k).
Conclusion
The choice between aziridine and epichlorohydrin as an electrophilic partner in a chemical reaction is dictated by the desired reactivity and the specific synthetic context. While epichlorohydrin offers a more intrinsically reactive epoxide for ring-opening, the reactivity of aziridines can be finely tuned through the choice of the N-substituent. For applications requiring moderate reactivity, an unsubstituted or N-alkylated aziridine may be suitable. However, when a highly reactive electrophile is needed, an N-sulfonyl or N-acyl aziridine can offer reactivity that surpasses that of epichlorohydrin. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nucleophilic ring opening reactions of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
- 4. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 5. Analytical method for epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"validation of analytical methods for Aziridine;2-(chloromethyl)oxirane quantification"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of two critical genotoxic impurities: Aziridine and 2-(chloromethyl)oxirane (also known as epichlorohydrin). The selection of an appropriate analytical method is paramount for ensuring the safety and quality of pharmaceutical products. This document outlines the performance of various techniques, supported by experimental data, to aid researchers in making informed decisions for their specific analytical challenges.
Executive Summary
The quantification of Aziridine and 2-(chloromethyl)oxirane at trace levels requires highly sensitive and specific analytical methods. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are the most prevalent techniques. The choice between these methods depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required level of sensitivity. This guide presents a comparative overview of commonly employed methods, their validation parameters, and detailed experimental protocols.
Comparison of Analytical Methods
The following tables summarize the performance of various analytical methods for the quantification of Aziridine and 2-(chloromethyl)oxirane based on published validation data.
Aziridine Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Key Advantages | Key Disadvantages |
| GC-NCI-MS (with SPME and derivatization) | 1-3 ng/g[1][2] | - | 0.05 - 1.05 µg/g[1][2] | - | >20% for water-soluble APIs[1][2] | High sensitivity, automated | Poor repeatability, requires derivatization[1][2] |
| HILIC-MS | 0.3 µg/L | 5 ppb | 0.5 - 10 µg/L[3] | ±10%[4] | <10%[4] | Rapid analysis, no derivatization required[3][4] | May require specialized column and expertise |
| Direct Injection GC-MS | - | - | - | - | - | Direct analysis | Potential for system contamination[5] |
2-(chloromethyl)oxirane (Epichlorohydrin) Quantification Methods
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Key Advantages | Key Disadvantages |
| GC-FID (Liquid-Liquid Extraction) | <0.07 µg/L[6] | - | 0.08 - 1.60 ng | 104.7% - 107.0%[6] | <2.21%[6] | Economic, reliable | Requires extraction and concentration steps[6] |
| Headspace Trap-GC/MS | - | 0.1 µg/L[7] | 0.1 - 50 µg/L[7] | - | - | High sensitivity, minimal sample preparation[7] | Requires specialized headspace equipment |
| Purge and Trap-GC/MS | 30 ppt[8] | - | 30 - 5,000 ppt[8] | - | - | Extremely low detection limits[8] | Requires specialized purge and trap equipment |
| Chiral HPLC-UV | 0.95 µg/ml | 3.2 µg/ml | 3 - 40 µg/ml | 96.20% - 101.99% | - | Enantiomeric separation | Lower sensitivity compared to GC-MS |
| GC-FID (Direct Injection) | 0.05 µg/mL | - | - | 99.9% - 104.5%[9] | - | Simple and direct | Lower sensitivity compared to MS detection[9] |
| GC/MS (SIM) | 0.02 µg/mL | - | - | 99.9% - 104.5%[9] | - | High selectivity and sensitivity[9] | - |
Genotoxic Mechanisms
Aziridine and 2-(chloromethyl)oxirane are electrophilic compounds that exert their genotoxicity by reacting with nucleophilic sites in DNA, primarily the nitrogen atoms of purine bases. This leads to the formation of DNA adducts, which can disrupt DNA replication and transcription, ultimately causing mutations and potential carcinogenicity.
Caption: Mechanism of Genotoxicity for Aziridine and 2-(chloromethyl)oxirane.
Experimental Protocols
Quantification of Aziridine by Headspace-SPME-GC-NCI-MS
This method is suitable for the screening of Aziridine in active pharmaceutical ingredients (APIs).[1][2]
a. Sample Preparation:
-
Weigh 50 mg of the API into a 20 mL headspace vial.
-
Add 1 mL of alkaline water (pH adjusted to >10 with NaOH).
-
Seal the vial immediately with a PTFE-faced silicone septum and an aluminum cap.
b. HS-SPME Procedure:
-
Equilibrate the sample vial at 60°C for 10 minutes in the autosampler agitator.
-
Expose a PDMS/DVB solid-phase microextraction (SPME) fiber to the headspace of the vial for 30 minutes at 60°C to extract Aziridine.
-
Prior to extraction, expose the fiber to the headspace of a vial containing the derivatizing agent, 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl), for 10 minutes.
c. GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless, operated in splitless mode. Desorption time: 2 minutes at 250°C.
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5975 or equivalent with a negative chemical ionization (NCI) source.
-
Ionization Mode: NCI with methane as the reagent gas.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the appropriate ions for the PFBCl derivative of Aziridine.
Quantification of 2-(chloromethyl)oxirane by GC-FID with Liquid-Liquid Extraction
This method is a robust and economical approach for determining epichlorohydrin in water-soluble samples.[6]
a. Sample Preparation and Extraction:
-
Take a known volume (e.g., 10 mL) of the aqueous sample.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
b. GC-FID Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]
-
Injector: Split/splitless, operated in split mode (e.g., 10:1). Injection volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature 40°C, hold for 5 minutes, ramp to 150°C at 10°C/min, hold for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
Analytical Method Validation Workflow
The validation of analytical methods is a critical step to ensure the reliability of the generated data. A typical workflow for method validation is illustrated below.
Caption: A general workflow for the validation of an analytical method.
Conclusion
The choice of an analytical method for the quantification of Aziridine and 2-(chloromethyl)oxirane should be based on a thorough evaluation of the method's performance characteristics in the context of the specific application. For high sensitivity and screening purposes, GC-MS based methods are often preferred.[1][2][7][8] For routine quality control where extreme sensitivity is not the primary concern, GC-FID or HPLC-UV can provide reliable and economical solutions.[6] The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry to select and implement the most appropriate analytical strategy for controlling these potent genotoxic impurities.
References
- 1. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. [Studies on the analytical method for epichlorohydrin from internal can coatings] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aziridine-Based Crosslinkers: From Traditional Monomers to Advanced Polymers
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties and ensuring product safety. This guide provides an objective comparison of various aziridine-based crosslinkers, with a focus on the performance of traditional trifunctional aziridines versus emerging polymeric alternatives, including those based on aziridine and 2-(chloromethyl)oxirane.
Aziridine crosslinkers are highly effective agents for creating robust networks in polymer systems, significantly enhancing mechanical strength, chemical resistance, and adhesion.[1][2] Their utility spans a wide range of applications, from industrial coatings and adhesives to biomedical materials.[2][3] This guide delves into a comparison of key aziridine-based crosslinkers, presenting available performance data, outlining experimental protocols for their evaluation, and discussing their underlying chemical mechanisms.
Performance Comparison of Aziridine-Based Crosslinkers
The performance of aziridine crosslinkers is a function of their chemical structure, functionality, and molecular weight. Traditional crosslinkers are often low-molecular-weight, polyfunctional molecules, while newer developments have focused on polymeric aziridines to improve safety and handling profiles.[4][5]
Key Performance Indicators:
-
Crosslinking Efficiency: The ability of the crosslinker to form a dense and uniform network, which directly impacts the material's final properties.
-
Mechanical Properties: Enhancements in hardness, tensile strength, and abrasion resistance.
-
Chemical Resistance: The ability to withstand exposure to solvents, acids, bases, and other chemicals.
-
Adhesion: Improved bonding to various substrates.
-
Safety Profile: Toxicity and genotoxicity are critical considerations for any chemical substance.
Table 1: Comparison of General Properties of Aziridine Crosslinkers
| Property | Aziridine;2-(chloromethyl)oxirane (Polymeric) | Trifunctional Aziridines (e.g., TMP-AZ, PENTA-AZ) | Difunctional Aziridine (e.g., PZBI-25) |
| Functionality | Polyfunctional | Trifunctional | Difunctional |
| Molecular Weight | High (Polymeric) | Low | Low |
| Toxicity | Generally lower due to higher molecular weight[5] | Higher potential for toxicity and genotoxicity[6] | Data not widely available, but lower MW may pose risks |
| Reactivity | Can be tailored by polymer design | High reactivity at room temperature[7] | Requires heat curing (80-120 °C)[7] |
| Pot Life | Generally longer[5] | Shorter (hours)[7] | Potentially longer, can be formulated into one-part systems[7] |
| Ease of Mixing | Dependent on formulation | Requires careful mixing to ensure homogeneity[7] | Easily dispersible in water-based systems[7] |
Table 2: Performance Data for Select Aziridine Crosslinkers in Coating Applications
| Performance Metric | No Crosslinker | Trifunctional Aziridine (Xlinker 1 & 2) | Difunctional Aziridine (PZBI-25) | Polymeric Aziridine (AZ-3) vs. Trifunctional (AZ-2) |
| MEK Double Rubs | < 50 | > 200 | > 200 | Not directly compared in this test |
| Chemical Resistance (Water) | Moderate | High | High | Similar performance between AZ-2 and AZ-3[4] |
| Chemical Resistance (Ethanol) | Poor | Good | Good | AZ-3 shows comparable or slightly better resistance than AZ-2[4] |
| König Hardness (s) | Lower | Higher | Not specified | AZ-3 (e.g., 25s) comparable to AZ-2 (e.g., 35s) in some formulations[4] |
| Tensile Strength Increase | N/A | Significant (e.g., 155.4% with 4% TMP-AZ)[8] | Not specified | Not specified |
| Genotoxicity | N/A | Genotoxic[6] | Not specified | Non-genotoxic[6] |
Data compiled from various studies and may not be directly comparable due to different testing conditions and formulations.[4][6][7][8]
Experimental Protocols
To ensure objective and reproducible evaluation of crosslinker performance, standardized testing methodologies are crucial. Below are outlines of key experimental protocols.
Methyl Ethyl Ketone (MEK) Double Rub Test (ASTM D4752)
This test assesses the solvent resistance of a cured coating, which is an indicator of crosslink density.
-
Panel Preparation: A standardized substrate (e.g., unprimed aluminum Q-Panel) is coated with the formulated product containing the aziridine crosslinker at a specified concentration (e.g., 2% by weight).[7] The coating is cured according to the manufacturer's instructions (e.g., air-dried or heat-cured).[7]
-
Testing Procedure: A cheesecloth saturated with MEK is rubbed back and forth over the coated surface with consistent pressure.[7] One back-and-forth motion constitutes a "double rub."[7]
-
Evaluation: The number of double rubs required to expose the substrate is recorded. A higher number of rubs indicates better solvent resistance and, by extension, a higher degree of crosslinking.[7]
Chemical Spot Test (ASTM D1308)
This method evaluates the resistance of a coating to various chemicals.
-
Panel Preparation: Coated and cured panels are prepared as described for the MEK rub test.
-
Testing Procedure: A small amount of the test chemical (e.g., water, isopropyl alcohol, mustard) is applied to the coating surface and covered (e.g., with a watch glass) to prevent evaporation.[7]
-
Evaluation: After a specified period, the cover and chemical are removed, and the area is inspected for any signs of degradation, such as blistering, discoloration, or softening. The coating is typically rated on a scale from unaffected to complete failure.
Dynamic Mechanical Thermal Analysis (DMTA)
DMTA is a powerful technique to determine the crosslink density of a polymer network.
-
Sample Preparation: A film of the crosslinked polymer is prepared and cut to specific dimensions.[6]
-
Analysis: The sample is subjected to a sinusoidal stress while the temperature is ramped up. The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta.
-
Interpretation: For a crosslinked material, the storage modulus will reach a plateau above the glass transition temperature (Tg). The height of this plateau is proportional to the crosslink density.[6] This allows for a quantitative comparison of the crosslinking efficiency of different agents.[6]
Visualizing Mechanisms and Workflows
Crosslinking Mechanism of Aziridines with Carboxylic Resins
The primary reaction mechanism for polyfunctional aziridines involves the ring-opening of the aziridine group by a carboxylic acid functional group on the polymer backbone.
Caption: Aziridine crosslinking with carboxylic acid-functional polymers.
Experimental Workflow for Crosslinker Evaluation
A systematic workflow is essential for the comparative evaluation of different crosslinking agents.
Caption: Workflow for evaluating and comparing aziridine crosslinkers.
Conclusion
The choice of an aziridine-based crosslinker involves a trade-off between performance, safety, and handling characteristics. Traditional trifunctional aziridines like TMP-AZ and PENTA-AZ offer high reactivity and excellent performance enhancements but are associated with higher toxicity.[6] Newer developments, such as difunctional and polymeric aziridines (including those derived from aziridine and 2-(chloromethyl)oxirane), represent a significant step towards safer crosslinking solutions, often with comparable performance and improved handling properties like longer pot life.[4][5] For researchers and developers, a thorough evaluation based on standardized experimental protocols is essential to select the most appropriate crosslinker that meets both the performance requirements of the application and the increasing demand for safer, more sustainable chemical technologies.
References
- 1. Latest Innovations in Aziridine Crosslinker Technology - MSN Chemical [msnchem.com]
- 2. Aziridine Crosslinker from China manufacturer - MSN Chemical [msnchem.com]
- 3. haihangchem.com [haihangchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
- 6. d-nb.info [d-nb.info]
- 7. pcimag.com [pcimag.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Spectroscopic Data Validation of Aziridine and 2-(Chloromethyl)oxirane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for two important classes of heterocyclic compounds: aziridine derivatives and 2-(chloromethyl)oxirane derivatives. Both aziridines, three-membered rings containing a nitrogen atom, and oxiranes (epoxides), their oxygen-containing analogs, are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals.[1] Their high ring strain makes them reactive intermediates for creating more complex molecules.[1] This guide will delve into the key spectroscopic techniques used to validate their structures—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—offering a side-by-side comparison of their characteristic spectral features and the experimental protocols for their acquisition.
Spectroscopic Data Comparison
The validation of the chemical structure of newly synthesized aziridine and 2-(chloromethyl)oxirane derivatives is fundamentally reliant on a combination of spectroscopic methods. Below is a summary of typical spectroscopic data for representative compounds from each class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to the electronic environment, providing detailed information about the molecular framework.
Table 1: Comparative ¹H NMR Spectral Data
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| Aziridine | Chloroform-d | CH₂ | 1.48 |
| 1-Methylaziridine | Not specified | CH₂ | 1.25 |
| N-CH₃ | 2.15 | ||
| 2-(Chloromethyl)oxirane | Neat | Oxirane CH | 3.20 |
| Oxirane CH₂ | 2.65, 2.84 | ||
| CH₂Cl | 3.47, 3.74 |
Table 2: Comparative ¹³C NMR Spectral Data
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| Aziridine | Chloroform-d | CH₂ | 18.2 |
| 2-(Chloromethyl)oxirane | CDCl₃ | Oxirane CH | 50.8 |
| Oxirane CH₂ | 47.1 | ||
| CH₂Cl | 44.4 |
Note: NMR data can vary slightly depending on the solvent, concentration, and instrument frequency.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The three-membered ring structures of both aziridines and oxiranes have characteristic vibrational modes.
Table 3: Comparative FT-IR Spectral Data
| Compound | Functional Group/Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| Aziridine Derivatives | N-H stretch (unsubstituted) | ~3300 |
| C-N stretch | ~850-950 | |
| Ring deformation | ~1200-1250 | |
| 2-(Chloromethyl)oxirane | C-O-C symmetric stretch (ring breathing) | 1261 |
| C-O-C asymmetric stretch | 904 | |
| C-O-C symmetric stretch | 831 | |
| C-Cl stretch | ~600-800 |
The epoxide ring in 2-(chloromethyl)oxirane exhibits a characteristic symmetric ring breathing vibration around 1261 cm⁻¹.[2] The asymmetric and symmetric C-O-C stretching vibrations are also prominent.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The fragmentation of aziridine and oxirane rings can proceed through distinct pathways.
Table 4: Comparative Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| 1-Methylaziridine | Electron Ionization | 57 | 42, 29, 28 |
| 2-(Chloromethyl)oxirane | Electron Ionization | 92 | 57, 49, 27 |
The fragmentation of molecular ions is an energetically driven process where the initial ion breaks down into smaller, more stable fragments.[3] The pattern of these fragments is unique to a particular molecular structure and serves as a molecular fingerprint.[3]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified aziridine or 2-(chloromethyl)oxirane derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is typically used.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Use a relaxation delay of 1-5 seconds between scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Use a wider spectral width to encompass the full range of carbon chemical shifts.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal (e.g., diamond or zinc selenide). This is a common and convenient method.
-
-
Instrument: A standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with high-energy electrons.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a high-voltage capillary to create charged droplets, from which ions are desolvated.
-
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and overall fragmentation pattern.
-
For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is selected, fragmented, and its product ions are analyzed.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and conceptual relationships.
Caption: General workflow for the spectroscopic data validation of synthesized compounds.
Caption: Comparative nucleophilic ring-opening of aziridine and oxirane derivatives.
References
A Comparative Performance Analysis of Polymers from Aziridine and 2-(chloromethyl)oxirane
In the realm of polymer chemistry, the synthesis of functional macromolecules from cyclic monomers is a cornerstone of materials science. Among these, polymers derived from aziridine, primarily polyethyleneimine (PEI), and 2-(chloromethyl)oxirane, also known as epichlorohydrin, which forms polyepichlorohydrin (PECH), are of significant interest to researchers, scientists, and drug development professionals. Their distinct structural characteristics and resultant properties make them suitable for a diverse range of applications, from drug and gene delivery to advanced coatings. This guide provides an objective comparison of the performance of these two classes of polymers, supported by experimental data and detailed methodologies.
Structural and Physicochemical Property Comparison
The polymerization of aziridine and 2-(chloromethyl)oxirane via cationic ring-opening polymerization (CROP) leads to polymers with fundamentally different architectures. Aziridine typically undergoes branching, resulting in hyperbranched polyethyleneimine (BPEI), which contains primary, secondary, and tertiary amines. In contrast, the CROP of 2-(chloromethyl)oxirane yields a linear polymer, polyepichlorohydrin (PECH). Linear polyethyleneimine (LPEI) can also be synthesized, though it requires a different synthetic approach, such as the hydrolysis of poly(2-oxazolines).[1] These structural variations have a profound impact on their physicochemical properties.
| Property | Polyethyleneimine (PEI) | Poly(2-(chloromethyl)oxirane) (PECH) & Copolymers | Key Differences |
| Polymer Architecture | Typically hyperbranched (BPEI) from aziridine CROP; Linear (LPEI) via other routes.[2] | Linear.[3] | PEI's branching leads to a higher density of amine groups and a more globular structure compared to the linear chains of PECH. |
| Molecular Weight (Mn) | BPEI: ~600 - ~10,000 g/mol ; LPEI: ~2,500 - ~25,000 g/mol .[4] | PECH-co-1,2-epoxyhexane: ~1607 g/mol .[3] | The molecular weight of PEI can be varied over a wide range, influencing its application performance. PECH and its copolymers are also synthesized in various molecular weight ranges depending on the intended application. |
| Polydispersity Index (PDI) | Generally broad for BPEI due to the nature of the polymerization. | PECH-co-1,2-epoxyhexane: 1.75.[3] | The polymerization of PECH can offer better control over the molecular weight distribution, resulting in a lower PDI. |
| Physical State at RT | BPEI: Viscous liquid; LPEI: Semi-crystalline solid.[1][2] | Viscous liquid to solid, depending on molecular weight. | The difference in physical state is a direct consequence of the polymer architecture. |
| Melting Point (Tm) | LPEI: ~67-75 °C.[1][2] | Not typically reported as it is often amorphous or has a low melting point. | The crystallinity of LPEI results in a defined melting point. |
| Glass Transition Temp (Tg) | - | PECH homopolymer: -32 °C; PECH-co-1,2-epoxyhexane: -46 °C.[3][5] | The Tg of PECH can be tuned by copolymerization, which is crucial for applications requiring specific mechanical properties at different temperatures. |
| Thermal Stability | BPEI decomposition starts around 230 °C.[6] | Cured PECH-based resins can have a heat distortion temperature of over 300 °C. | PECH-based materials, especially when cross-linked, can exhibit superior thermal stability. |
| Solubility | LPEI is soluble in hot water, low pH water, methanol, ethanol, and chloroform.[1] | Soluble in various organic solvents. | The high density of amine groups in PEI imparts good water solubility, particularly at acidic pH. |
Performance in Drug and Gene Delivery
Both PEI and PECH have been extensively explored as materials for drug and gene delivery systems, leveraging their unique chemical functionalities.
| Performance Metric | Polyethyleneimine (PEI) | Poly(2-(chloromethyl)oxirane) (PECH) Derivatives |
| Mechanism of Action | The high cationic charge density allows for efficient condensation of negatively charged nucleic acids (DNA, RNA) into nanoparticles. The "proton sponge" effect facilitates endosomal escape.[7] | The chloromethyl side groups can be functionalized with various moieties, including azido groups to form glycidyl azide polymer (GAP), which can then be further modified for drug conjugation or nanoparticle formation.[3] |
| Gene Transfection Efficiency | High transfection efficiency, which increases with molecular weight. Linear PEI (22 kDa) has shown significantly higher gene expression compared to branched PEI and liposomes.[4] | Less commonly used directly for gene delivery in its unmodified form. However, its derivatives can be engineered for this purpose. |
| Drug Loading Capacity | Can achieve high drug loading, for example, 13.2% for methotrexate in PEI-based nanonetworks.[8] | The versatile chemistry of the chloromethyl group allows for covalent attachment of drugs, potentially leading to high and stable drug loading. |
| Cytotoxicity | A significant drawback, particularly for high molecular weight and branched PEI, due to high positive charge density.[9] Branched PEI is generally more toxic than linear PEI. | The cytotoxicity of PECH derivatives is highly dependent on the nature of the functional groups introduced. Unmodified PECH is generally considered to have lower cytotoxicity than PEI. |
| Biocompatibility | Can be improved by modification, such as PEGylation, or by using lower molecular weight PEI.[10] | Can be readily modified to enhance biocompatibility, for instance, by grafting with polyethylene glycol (PEG).[11] |
Experimental Protocols
Synthesis of Branched Polyethyleneimine (BPEI) via CROP of Aziridine
Materials:
-
Aziridine (handle with extreme care due to high toxicity and reactivity)
-
Acid catalyst (e.g., perchloric acid, hydrochloric acid, or a Lewis acid like boron trifluoride etherate)
-
Anhydrous solvent (e.g., water, ethanol, or tetrahydrofuran)
-
Quenching agent (e.g., sodium hydroxide solution)
-
Precipitation solvent (e.g., acetone or diethyl ether)
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the desired amount of aziridine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the acid catalyst dropwise to the stirred solution. The polymerization is typically exothermic.
-
After the addition of the catalyst, allow the reaction to proceed at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).
-
Terminate the polymerization by adding a quenching agent to neutralize the catalyst.
-
Precipitate the polymer by adding the reaction mixture to a vigorously stirred excess of the precipitation solvent.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer multiple times with the precipitation solvent to remove unreacted monomer and catalyst residues.
-
Dry the final branched polyethyleneimine product under vacuum.
Synthesis of Poly(2-(chloromethyl)oxirane) (PECH) via CROP
Materials:
-
2-(chloromethyl)oxirane (epichlorohydrin)
-
Initiator (e.g., a diol like 1,4-butanediol)
-
Catalyst (e.g., boron trifluoride etherate, BF3·OEt2)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching agent (e.g., methanol)
-
Precipitation solvent (e.g., n-hexane)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere, dissolve the initiator in the anhydrous solvent.
-
Add the catalyst to the initiator solution and stir.
-
Slowly add the 2-(chloromethyl)oxirane monomer to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
After the monomer addition is complete, allow the reaction to warm to room temperature and stir for a designated period (e.g., 48 hours).
-
Quench the polymerization by adding the quenching agent.
-
Concentrate the polymer solution by removing the solvent under reduced pressure.
-
Dissolve the concentrated polymer in a minimal amount of a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent like n-hexane with vigorous stirring.
-
Isolate the polymer by decantation or filtration.
-
Dry the purified poly(2-(chloromethyl)oxirane) in a vacuum oven.
Visualizing Polymerization and Experimental Workflow
Caption: Cationic ring-opening polymerization of aziridine leading to branched polyethyleneimine.
Caption: Cationic ring-opening polymerization of 2-(chloromethyl)oxirane to form linear polyepichlorohydrin.
Caption: General experimental workflow for the synthesis and evaluation of polymers.
References
- 1. Polyethylenimine - Wikipedia [en.wikipedia.org]
- 2. Linear and Branched PEIs (Polyethylenimines) and Their Property Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity of polyethyleneimine (PEI), precursor base layer of polyelectrolyte multilayer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. dergipark.org.tr [dergipark.org.tr]
A Comparative Kinetic Study: Aziridine vs. Oxirane Ring Opening
Introduction
Aziridines and oxiranes (or epoxides) are three-membered heterocyclic compounds that serve as highly valuable and versatile intermediates in organic synthesis. Their significance stems from a high degree of ring strain, estimated at approximately 27 kcal/mol for both structures, which makes them susceptible to ring-opening reactions with a wide variety of nucleophiles.[1][2] This reactivity allows for the stereospecific introduction of 1,2-difunctional groups, a common motif in pharmaceuticals and natural products.[3]
While structurally analogous, the presence of a nitrogen atom in aziridines versus an oxygen atom in oxiranes leads to fundamental differences in their chemical behavior and reactivity. The trivalent nature of nitrogen allows for the tuning of the ring's electrophilicity based on the substituent attached to it, a feature not available to the divalent oxygen in oxiranes.[2] This guide provides an objective comparison of the kinetics of aziridine and oxirane ring-opening reactions, supported by experimental data, detailed methodologies, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in understanding and exploiting the unique characteristics of these essential building blocks.
Reaction Mechanisms: A Tale of Two Heteroatoms
The ring-opening of both aziridines and oxiranes can be broadly categorized into two mechanistic pathways: acid-catalyzed and direct nucleophilic attack (base-catalyzed for oxiranes).
1. Acid-Catalyzed Ring Opening
Under acidic conditions, the heteroatom is protonated, transforming it into a better leaving group and further activating the ring towards nucleophilic attack. The reaction proceeds through a mechanism with significant S(_N)1 character.[4] The positive charge begins to build on the more substituted carbon, leading to a preferential attack of the nucleophile at this position.[4] For aziridines, this activation can also be achieved with Lewis acids.[5]
Caption: General mechanism for acid-catalyzed ring opening of oxiranes and aziridines.
2. Nucleophilic (Base-Catalyzed) Ring Opening
Under neutral or basic conditions, the reaction proceeds via a direct S(_N)2 mechanism.[6] The nucleophile attacks one of the electrophilic ring carbons, simultaneously cleaving the C-X (X=O, N) bond. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon.[4] A key distinction for aziridines is their reactivity is heavily dependent on the substituent on the nitrogen atom. Aziridines with electron-withdrawing groups (e.g., sulfonyl, acyl), known as "activated" aziridines, are sufficiently electrophilic to react with nucleophiles directly.[7] In contrast, "non-activated" aziridines, bearing electron-donating groups (e.g., alkyl), are relatively inert and require activation.[5][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Preface to “Aziridine Chemistry” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Computational and Experimental Results for Aziridine and 2-(Chloromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings and computational predictions for two highly reactive heterocyclic compounds: aziridine and 2-(chloromethyl)oxirane (also known as epichlorohydrin). The objective is to offer a clear cross-validation of their reactivity and properties, supported by detailed experimental protocols and visualized through logical diagrams. This information is crucial for professionals in drug development and chemical synthesis, where understanding reaction mechanisms and predicting outcomes is paramount.
Executive Summary
Aziridines and oxiranes are fundamental building blocks in organic synthesis due to the ring strain of their three-membered rings, which facilitates ring-opening reactions.[1][2] This reactivity is a double-edged sword, offering synthetic utility while demanding precise control. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to predict and rationalize the outcomes of reactions involving these heterocycles. This guide presents a side-by-side comparison of published experimental data and computational models for key reactions, highlighting the synergies and discrepancies between the two approaches.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from both experimental and computational studies on the reactivity of aziridine derivatives. Due to the limited direct comparative studies found for 2-(chloromethyl)oxirane in the initial search, the focus is primarily on aziridines, with relevant data for the oxirane included where available.
Table 1: Comparison of Experimental and Computed Regioselectivity in Palladium-Catalyzed Ring-Opening of an Aziridine
| Catalyst System | Experimental Regioselectivity (C2:C3) | Computed Regioselectivity (C2:C3) | Reference |
| Pd/SIPr | >99:1 | 92:7 | [1] |
| Pd/P(t-Bu)₂Me | 1:>99 | - | [1] |
Table 2: Comparison of Activation Energies for Ring-Opening Reactions
| Substrate | Reaction | Experimental Observation | Computational Finding (ΔG‡) | Reference |
| N-(2-picolinoyl)-methyl aziridine | Copper-catalyzed borylative ring-opening | Reactive | Lower activation energy | [3] |
| N-mesyl aziridine | Copper-catalyzed borylative ring-opening | Inert | Higher activation energy (+16.3 kJ/mol relative to picolinoyl) | [3] |
| N-tosyl aziridine | Copper-catalyzed borylative ring-opening | Inert | Higher activation energy (+14.9 kJ/mol relative to picolinoyl) | [3] |
| Activated 2-(bromomethyl)aziridine | Ring-opening with sodium methoxide | Feasible | Lower energy barrier | [4] |
| Nonactivated 1-benzyl-2-(bromomethyl)aziridine | Ring-opening with sodium methoxide | Not feasible | Higher energy barrier | [4] |
| Epibromohydrin (related to 2-(chloromethyl)oxirane) | Ring-opening with sodium methoxide | Feasible | Lower energy barrier | [4] |
Experimental and Computational Protocols
Palladium-Catalyzed Ring-Opening Cross-Coupling of Aziridines
Experimental Protocol: A representative experimental procedure involves the reaction of an N-tosyl-2-arylaziridine with an organoboronic acid in the presence of a palladium catalyst.[1][5] The reaction is typically carried out in a suitable solvent, such as dioxane or toluene, at a specific temperature. The choice of ligand for the palladium catalyst is crucial for controlling the regioselectivity of the ring-opening.[1] For instance, using a bulky phosphine ligand can favor attack at the less hindered carbon of the aziridine ring.[1] The reaction progress is monitored by techniques like TLC or GC-MS, and the final product is isolated and characterized using NMR and mass spectrometry.
Computational Protocol (DFT): Computational studies on this reaction often employ Density Functional Theory (DFT) to model the reaction mechanism.[1] The calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). The geometries of reactants, transition states, intermediates, and products are optimized. Frequency calculations are performed to confirm the nature of the stationary points (minima or transition states). The Gibbs free energy profile is then constructed to determine the rate-determining step and the regioselectivity-determining step.[1] The computational results have shown good agreement with experimental findings regarding regioselectivity and stereospecificity.[1]
Reactivity of Aziridines and Epoxides with Sodium Methoxide
Experimental Protocol: To investigate the reactivity of activated versus non-activated 2-(bromomethyl)aziridines, experiments were conducted by treating chiral versions of these compounds with sodium methoxide in methanol.[4] The stereochemistry of the products was then analyzed to determine whether the reaction proceeded through a direct displacement of the bromide or via a ring-opening/ring-closure mechanism.[4] This distinction is crucial for controlling the stereochemical outcome of the synthesis.
Computational Protocol (DFT with explicit solvent): DFT calculations were performed to analyze the reaction pathways. A key aspect of this computational study was the inclusion of explicit solvent molecules in the calculations.[4] This approach is critical for accurately modeling the free energy profile of reactions in solution.[4] The calculations revealed that for the nonactivated aziridine, the barrier for ring-opening was significantly higher than for direct displacement, consistent with the experimental observation that only direct displacement occurs.[4] Conversely, for the activated aziridine and epibromohydrin, the ring-opening pathway was found to be feasible.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the cross-validation of experimental and computational results.
Caption: Regioselective pathways in the palladium-catalyzed ring-opening of aziridines.
Conclusion
The cross-validation of computational and experimental results provides a powerful paradigm for modern chemical research. For reactive intermediates like aziridines and 2-(chloromethyl)oxirane, computational modeling, particularly DFT, has proven to be a reliable tool for predicting reaction outcomes and elucidating complex mechanisms. The strong correlation between computed and experimental data for parameters such as regioselectivity and activation energy barriers instills confidence in the predictive power of these models. This integrated approach not only accelerates the discovery and optimization of new synthetic routes but also deepens our fundamental understanding of chemical reactivity, ultimately benefiting the fields of drug development and materials science. The inclusion of explicit solvent molecules in computational models appears to be a critical factor for achieving high accuracy in predicting reaction pathways in solution.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactivity of activated versus nonactivated 2-(bromomethyl)aziridines with respect to sodium methoxide: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Aziridine and 2-(Chloromethyl)oxirane Against Commercial Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of two reactive electrophilic compounds, Aziridine and 2-(chloromethyl)oxirane (also known as epichlorohydrin), against a selection of established commercial alkylating agents used in cancer chemotherapy. This document is intended to provide an objective overview of their performance, supported by available experimental data, to aid in research and development.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently attaching alkyl groups to DNA. This modification disrupts DNA structure and function, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[1] This guide focuses on the comparative performance of aziridine and 2-(chloromethyl)oxirane, both of which possess highly reactive ring structures, against well-established clinical alkylating agents such as nitrogen mustards and platinum-based compounds.
Aziridines, characterized by a three-membered heterocyclic amine ring, are known to be less reactive than nitrogen mustards; however, their reactivity is significantly enhanced in acidic environments, such as those often found in tumor microenvironments.[1][2] They primarily target the N7 position of guanine in DNA.[1] 2-(chloromethyl)oxirane, an organochlorine compound with an epoxide ring, is a versatile and highly reactive electrophile.[3] Its potential as a DNA alkylating agent warrants a thorough comparison with existing therapeutics.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Aziridine, 2-(chloromethyl)oxirane, and selected commercial alkylating agents. It is crucial to note that the data has been collated from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Comparative Cytotoxicity (IC50) of Alkylating Agents in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Aziridine Phosphine Oxide (analogue) | HeLa | Cervical Cancer | 6.4 | [4] |
| Aziridine Phosphine Oxide (analogue) | Ishikawa | Endometrial Adenocarcinoma | 4.6 | [4] |
| Aziridinyl Galactopyranoside (analogue) | HL-60 | Acute Promyelocytic Leukemia | 11.1 | |
| Aziridinyl Galactopyranoside (analogue) | NB4 | Acute Promyelocytic Leukemia | 21.4 | |
| 2-(chloromethyl)oxirane (Epichlorohydrin) | Data not available in comparable format | - | - | |
| Commercial Alkylating Agents | ||||
| Melphalan | MCF-7 | Breast Cancer | 15.88 (48h) | [5] |
| Melphalan | MDA-MB-231 | Breast Cancer | 37.78 (48h) | [5] |
| Cisplatin | A2780 | Ovarian Cancer | Varies significantly by study | [6] |
| Cisplatin | SKOV-3 | Ovarian Cancer | Varies significantly by study | [6] |
| Cisplatin | HeLa | Cervical Cancer | Varies significantly by study | [7] |
| Cyclophosphamide (active form 4-HC) | U87 | Glioblastoma | 15.67 (24h) | [8][9] |
| Cyclophosphamide (active form 4-HC) | T98 | Glioblastoma | 19.92 (24h) | [8][9] |
Note on Data Variability: The IC50 values for cisplatin, in particular, show significant variability across different studies, highlighting the importance of standardized experimental protocols for accurate comparisons.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds (Aziridine, 2-(chloromethyl)oxirane, and commercial alkylating agents) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Treat cells with the test compounds for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA from the intact nuclear DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Mandatory Visualizations
DNA Damage and Repair Signaling Pathway
The following diagram illustrates a simplified signaling pathway initiated by DNA damage from alkylating agents, leading to cell cycle arrest and apoptosis.
Caption: DNA damage response pathway initiated by alkylating agents.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comprehensive benchmarking of novel alkylating agents against established standards.
Caption: Workflow for benchmarking novel alkylating agents.
Conclusion
This guide provides a foundational comparison of Aziridine and 2-(chloromethyl)oxirane with commercially available alkylating agents. The available data suggests that aziridine-containing compounds exhibit significant cytotoxic activity, with potencies in some cases comparable to cisplatin.[4] However, a comprehensive and direct comparative study is necessary to definitively establish their relative efficacy and genotoxicity. The provided experimental protocols and workflows offer a framework for conducting such rigorous investigations. Further research focusing on a broader range of cancer cell lines and in vivo models is warranted to fully elucidate the therapeutic potential of these reactive compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 3. Inhalation carcinogenicity of epichlorohydrin in noninbred Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Synthesis Methods for Aziridine and 2-(Chloromethyl)oxirane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is paramount for consistent and reliable outcomes. This guide provides a comparative analysis of published synthesis methods for two critical building blocks: aziridine and 2-(chloromethyl)oxirane (commonly known as epichlorohydrin). The following sections detail common synthetic routes, their reported yields, potential byproducts, and experimental protocols to offer a comprehensive resource for selecting the most suitable method for a given application.
Aziridine Synthesis
Aziridines, three-membered nitrogen-containing heterocycles, are valuable intermediates in organic synthesis. Their synthesis, however, can be challenging due to ring strain and potential side reactions.[1][2] The choice of synthetic method often depends on the desired substitution pattern, scale, and stereochemical requirements.
Comparison of Common Aziridine Synthesis Methods
The table below summarizes key quantitative data for prominent aziridine synthesis methods. It is important to note that yields and reproducibility can be highly substrate-dependent and sensitive to reaction conditions.
| Method | Typical Substrates | Reagents | Reported Yield | Key Byproducts/Side Reactions | References |
| Wenker Synthesis | β-Amino alcohols | H₂SO₄, then NaOH | 27-71% | Hofmann elimination products (e.g., ketones), charring at high temperatures.[3] | [3][4] |
| Modified Wenker Synthesis | β-Amino alcohols | Chlorosulfonic acid, then NaOH or Na₂CO₃ | 34-90% | Reduced elimination and displacement byproducts compared to the classic Wenker synthesis.[5] | [5] |
| Gabriel-Cromwell Reaction | α-Haloamines | Base | High yields reported | Precise yield data is substrate-dependent; potential for side reactions if the substrate is not sufficiently activated.[6] | [6][7] |
| Catalytic Aziridination (Cu-based) | Olefins, Iminoiodinanes | Cu(II) complexes, NaBArF₄ | 44-90% | Enamine formation, catalyst deactivation.[8][9] | [8][9] |
| Catalytic Aziridination (Rh-based) | Olefins, O-(sulfonyl)hydroxylamines | Dirhodium(II) caprolactamate | Good to excellent yields reported | Catalyst recovery and cost can be a consideration.[10] | [10] |
| Catalytic Aziridination (Ag-based) | Olefins, Iminoiodinanes | Disilver(I) compounds | Good to excellent yields reported | Ligand sensitivity, potential for byproduct formation with certain ligands.[11] | [11] |
Experimental Protocols for Aziridine Synthesis
1. Modified Wenker Synthesis of Aziridines
This improved method avoids the harsh conditions of the traditional Wenker synthesis, making it applicable to a wider range of amino alcohols.[5]
-
Step 1: Esterification. A solution of the vicinal amino alcohol (10 mmol) in diethyl ether (100 mL) is prepared in a two-necked, round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice-salt bath, and chlorosulfonic acid (10 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred for an additional 2 hours at room temperature. The resulting precipitate (amino alcohol hydrogen sulfate) is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Step 2: Cyclization. The dried amino alcohol hydrogen sulfate is dissolved in a saturated aqueous solution of sodium carbonate. The mixture is stirred at 70°C for 3 hours. The product aziridine is then extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude aziridine, which can be further purified by distillation or chromatography.
2. Copper-Catalyzed Aziridination of Olefins
This protocol describes a general procedure for the aziridination of olefins using a copper(II) catalyst.[8]
-
A flame-dried Schlenk tube is charged with the copper(II) catalyst (1-5 mol%), the olefin substrate (1 mmol), and the nitrene precursor (e.g., PhINTs, 1 mmol) in a weakly coordinating solvent such as chloroform.
-
For enhanced reactivity, 1-2 equivalents of a salt like sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) can be added.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to afford the aziridine.
Logical Workflow for Aziridine Synthesis Method Selection
The following diagram illustrates a decision-making process for selecting an appropriate aziridine synthesis method based on key experimental considerations.
References
- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 4. Wenker Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. ac.uni-wuppertal.de [ac.uni-wuppertal.de]
- 9. researchgate.net [researchgate.net]
- 10. Aziridine synthesis by aziridination [organic-chemistry.org]
- 11. he-group.uchicago.edu [he-group.uchicago.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper disposal of Aziridine and 2-(chloromethyl)oxirane (also known as epichlorohydrin). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
Immediate Safety Precautions
Both aziridine and 2-(chloromethyl)oxirane are hazardous chemicals that require strict safety protocols. Personnel handling these substances must be thoroughly trained on their risks and proper handling procedures.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling these chemicals. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory. For 2-(chloromethyl)oxirane, polyvinyl alcohol or butyl gloves are recommended; do not use nitrile or neoprene gloves.[2]
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All work with these chemicals should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
Emergency Procedures:
-
Spills: In case of a spill, evacuate the area immediately. Use absorbent materials to contain the spill and follow your institution's hazardous waste cleanup protocol.[1]
-
Exposure: In case of skin contact, wash the affected area with soap and water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.
Quantitative Data for Aziridine and 2-(Chloromethyl)oxirane
The following table summarizes key quantitative data for aziridine and 2-(chloromethyl)oxirane to inform safe handling and disposal.
| Property | Aziridine | 2-(Chloromethyl)oxirane (Epichlorohydrin) |
| Synonyms | Ethyleneimine, Azacyclopropane | 1-Chloro-2,3-epoxypropane, Glycidyl chloride |
| CAS Number | 151-56-4 | 106-89-8 |
| Molecular Formula | C₂H₅N | C₃H₅ClO |
| Molecular Weight | 43.07 g/mol | 92.52 g/mol |
| Boiling Point | 56 °C | 116.1 °C |
| Melting Point | -78 °C | -57.2 °C |
| Flash Point | -11 °C | 34 °C |
| Density | 0.832 g/mL | 1.18 g/mL |
| Solubility in Water | Miscible | 6 g/100 mL at 20 °C |
Disposal Procedures: A Step-by-Step Guide
The primary method for the ultimate disposal of both aziridine and 2-(chloromethyl)oxirane is incineration by a licensed hazardous waste disposal company. However, for small quantities in a laboratory setting, chemical neutralization can be performed to render the waste less hazardous before collection.
Logical Workflow for Chemical Waste Disposal
Experimental Protocol 1: Neutralization of Aziridine Waste (Small Scale)
Aziridine is a weak base and can be neutralized by a weak acid in a ring-opening reaction. This procedure should be performed in a chemical fume hood with all appropriate PPE.
Materials:
-
Aziridine waste (small quantity, e.g., < 5 g)
-
Dilute acetic acid solution (e.g., 10%)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Ice bath
Procedure:
-
Dilution: Slowly add the aziridine waste to a large volume of cold water (at least 10 parts water to 1 part aziridine) in a beaker placed in an ice bath to dissipate any heat.
-
Neutralization: While stirring, slowly add the dilute acetic acid solution dropwise to the diluted aziridine solution. Monitor the temperature of the solution and add the acid slowly to prevent a rapid temperature increase.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, the resulting solution can be collected in a properly labeled hazardous waste container for pickup by a licensed disposal company.
Chemical Reaction Pathway for Aziridine Neutralization
Experimental Protocol 2: Hydrolysis of 2-(Chloromethyl)oxirane Waste (Small Scale)
2-(Chloromethyl)oxirane can be hydrolyzed to the less toxic glycerol with a basic solution. This procedure must be performed in a chemical fume hood with all appropriate PPE.
Materials:
-
2-(Chloromethyl)oxirane waste (small quantity, e.g., < 10 g)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Large beaker or flask
-
Stir bar and stir plate
-
pH paper or pH meter
-
Heating mantle and condenser (optional, for faster reaction)
Procedure:
-
Dilution: In a well-ventilated fume hood, slowly add the 2-(chloromethyl)oxirane waste to a stirred solution of 1 M sodium hydroxide in a large beaker. Use a significant excess of the basic solution.
-
Hydrolysis: Stir the mixture at room temperature. The hydrolysis reaction may be slow. To accelerate the reaction, the mixture can be gently heated to around 50-60 °C under reflux, but this must be done with extreme caution due to the volatility of 2-(chloromethyl)oxirane.
-
pH Monitoring: After stirring for several hours (or after cooling if heated), check the pH of the solution. It should be basic.
-
Neutralization: If necessary, neutralize the excess base by slowly adding a dilute acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0.
-
Final Disposal: The resulting solution, containing primarily glycerol and salt, should be collected in a properly labeled hazardous waste container for disposal.
Chemical Reaction Pathway for Epichlorohydrin Hydrolysis
Incompatible Materials
To prevent dangerous reactions, do not mix aziridine or 2-(chloromethyl)oxirane waste with the following:
-
Aziridine: Acids, oxidizing agents, and other reactive substances.[3]
-
2-(Chloromethyl)oxirane: Strong acids, strong bases, and oxidizing agents.[4]
Waste Collection and Storage
All waste, whether neutralized or not, must be collected in compatible, properly labeled containers.
-
Labeling: Containers must be clearly labeled with "Hazardous Waste," the chemical name(s), and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Disclaimer: These procedures are intended for use by trained professionals in a laboratory setting. Always consult your institution's specific safety and disposal guidelines before proceeding. The user is solely responsible for their actions and for ensuring compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling Aziridine and 2-(chloromethyl)oxirane
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with Aziridine and 2-(chloromethyl)oxirane. Adherence to these guidelines is vital for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against the hazards associated with Aziridine and 2-(chloromethyl)oxirane. The following tables summarize the recommended PPE for various tasks.
Table 1: Personal Protective Equipment for Aziridine
| Protection Type | Equipment | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Double gloving is recommended. Regularly inspect gloves for signs of degradation or puncture. Change gloves immediately if contamination is suspected.[1][2] |
| Eye and Face Protection | Safety goggles and face shield | Use chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Skin and Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes | A fully buttoned lab coat should be worn at all times. For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is necessary. Closed-toe shoes are mandatory in the laboratory. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridge | For handling small quantities in a well-ventilated fume hood, a half-mask air-purifying respirator with organic vapor cartridges is required.[3] For higher concentrations or in situations with inadequate ventilation, a full-facepiece respirator or a supplied-air respirator may be necessary.[3] |
Table 2: Personal Protective Equipment for 2-(chloromethyl)oxirane (Epichlorohydrin)
| Protection Type | Equipment | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Breakthrough times for specific glove materials should be consulted. Nitrile or butyl rubber gloves are generally recommended.[1][2] Change gloves frequently and immediately after known contact. |
| Eye and Face Protection | Chemical safety goggles and face shield | Must comply with ANSI Z87.1 standards. A face shield provides an additional layer of protection against splashes. |
| Skin and Body Protection | Chemical-resistant suit or lab coat with apron | For significant handling, a chemical-resistant suit may be required. For smaller quantities, a lab coat worn over long-sleeved clothing and a chemical-resistant apron is the minimum requirement. |
| Respiratory Protection | NIOSH-approved respirator | For any detectable concentration, NIOSH recommends the "most protective" respirators.[4] At concentrations above the NIOSH REL, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended.[5] |
Operational and Disposal Plans
Handling Procedures:
-
All work with Aziridine and 2-(chloromethyl)oxirane must be conducted in a properly functioning chemical fume hood.[6]
-
Establish a designated area for handling these chemicals to minimize the potential for contamination.
-
Avoid the creation of aerosols.
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the tables above.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8][9] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.[8][10]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water. All cleaning materials must also be disposed of as hazardous waste.[8]
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[11]
-
Collect waste in compatible, properly labeled, and sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour Aziridine or 2-(chloromethyl)oxirane down the drain.[12]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for regular disposal.[13]
Visual Safety Workflows
The following diagrams illustrate the decision-making process for PPE selection and the procedural steps for chemical disposal.
Caption: PPE Selection Workflow for Aziridine and 2-(chloromethyl)oxirane.
Caption: Disposal Plan Workflow for Aziridine and 2-(chloromethyl)oxirane Waste.
References
- 1. scribd.com [scribd.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. restoredcdc.org [restoredcdc.org]
- 4. Epichlorohydrin - IDLH | NIOSH | CDC [cdc.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Epichlorohydrin [cdc.gov]
- 6. bu.edu [bu.edu]
- 7. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
